Megestrol acetate
Description
17-Hydroxy-6-methylpregna-3,6-diene-3,20-dione. A progestational hormone used most commonly as the acetate ester. As the acetate, it is more potent than progesterone both as a progestagen and as an ovulation inhibitor. It has also been used in the palliative treatment of breast cancer.
This compound is the acetate salt form of megestrol, a synthetic derivative of the naturally occurring female sex hormone progesterone with potential anti-estrogenic and antineoplastic activity. Mimicking the action of progesterone, this compound binds to and activates nuclear progesterone receptors in the reproductive system, and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. This leads to an alteration in protein synthesis, which modulates cell growth of reproductive tissues. Due to the negative feedback mechanism seen with progesterone, megestrol also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impedes the growth of estrogen-sensitive tumor cells.
This compound can cause cancer and developmental toxicity according to state or federal government labeling requirements.
This compound is a progestogen with actions and uses similar to those of the progestogens in general. It also has anti-androgenic properties. It is given by mouth in the palliative treatment or as an adjunct to other therapy in endometrial carcinoma and in breast cancer. This compound has been approved to treat anorexia and cachexia. (From Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)
See also: Megestrol (has active moiety).
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZAXGRLVPAYTJ-GQFGMJRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040683 | |
| Record name | Megestrol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-33-5 | |
| Record name | Megestrol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Megestrol acetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Megestrol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEGESTROL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Megestrol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEGESTROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M0FR8ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
218.0-220.0 °C | |
| Record name | Megestrol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Megestrol Acetate in Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Megestrol acetate (MA) is a synthetic, orally active derivative of the natural hormone progesterone.[1][2] It is a well-established therapeutic agent used in the palliative treatment of advanced hormone-receptor-positive breast cancer, particularly in postmenopausal women who have not responded to other hormonal therapies like tamoxifen.[3][4][5] While its clinical utility is recognized, the precise molecular mechanisms underpinning its anti-neoplastic effects in breast cancer cells are multifaceted. This guide provides an in-depth technical overview of the core mechanisms of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Core Mechanisms of Action
The antitumor activity of this compound in breast cancer is not attributed to a single pathway but rather to a combination of progestogenic, anti-estrogenic, and other hormonal effects.
Primary Progestogenic Activity via the Progesterone Receptor (PR)
The principal mechanism of MA is its function as a progesterone receptor (PR) agonist.[1][2] In hormone-dependent breast cancer cells, which express PR, MA mimics the action of natural progesterone.[1]
The signaling cascade proceeds as follows:
-
Binding and Activation: MA diffuses across the cell membrane and binds to the PR located in the cytoplasm.
-
Conformational Change and Dimerization: This binding induces a conformational change in the PR, causing it to dissociate from heat shock proteins and form a dimer.
-
Nuclear Translocation: The activated PR dimer translocates into the nucleus.
-
DNA Binding and Gene Regulation: Within the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.
-
Transcriptional Modulation: This binding modulates the transcription of genes involved in critical cellular processes, ultimately inhibiting the proliferation of cancer cells and promoting differentiation.[1]
Anti-Estrogenic Effects
A significant component of MA's efficacy is its ability to create a profound anti-estrogenic environment. This is achieved through several mechanisms:
-
Suppression of Adrenal and Ovarian Steroidogenesis: MA treatment in postmenopausal women leads to a dose-dependent suppression of dehydroepiandrosterone sulfate (DHEA-S), androstenedione, and cortisol to less than 10% of pretreatment values.[6] It also suppresses ovarian androgen secretion.[6]
-
Reduction of Plasma Estrogens: By limiting the androgen precursors available for aromatization, MA significantly reduces the production of estrogens. Plasma levels of estradiol, estrone, and estrone sulfate are suppressed to 18-29% of their initial values.[6] The reduction in plasma estrogens is comparable to that achieved with aromatase inhibitors.[6]
-
Enhanced Estrogen Clearance: MA treatment has been shown to increase the plasma clearance rates of estrone and estrone sulfate by approximately 23-24%.[6]
-
Downregulation of Estrogen Receptors (ER): Some studies have shown that progestin treatment can reduce the levels of estradiol receptors in tumor tissue, further blunting the estrogenic signal for cancer cell growth.[7]
Glucocorticoid Receptor (GR) Interaction
This compound also exhibits some activity at the glucocorticoid receptor (GR).[1][8] This interaction may contribute to some of its metabolic effects and side effects, such as appetite stimulation and weight gain.[1][9] While the progestogenic effects are primarily anti-proliferative, the glucocorticoid activity could, in some cellular contexts, have opposing mitogenic effects, highlighting the complexity of its action.[8]
Effects on Cell Cycle and Apoptosis
In vitro studies on cancer cell lines (though not exclusively breast cancer) have shown that MA can induce G1 phase cell cycle arrest.[10] Following this arrest, induction of apoptosis may occur, suggesting that MA can activate programmed cell death pathways as a mechanism to inhibit tumor growth.[10]
Quantitative Data from Clinical and Preclinical Studies
The clinical efficacy of this compound has been evaluated in numerous trials. The data below summarizes key findings on dose-response and hormonal suppression.
Table 1: Clinical Response Rates of this compound in Advanced Breast Cancer
| Dose (mg/day) | Patient Cohort | Response Rate (CR+PR) | Median Duration of Response | Reference |
| 160 | Metastatic BC, ≤1 prior hormonal therapy | 23% | 17 months | [11][12] |
| 800 | Metastatic BC, ≤1 prior hormonal therapy | 27% | 14 months | [11][12] |
| 1600 | Metastatic BC, ≤1 prior hormonal therapy | 27% | 8 months | [11][12] |
| 160 | Advanced BC, post-tamoxifen | 10% | - | [13] |
| 800 | Advanced BC, post-tamoxifen | 27% | - | [13] |
| 160 | Primary hormonal therapy | 31% (overall response) | >10 months | [14] |
CR = Complete Response; PR = Partial Response. Note: The CALGB 8741 study found no advantage for dose escalation above 160 mg/day, noting an inverse correlation between dose and response duration.[11][12]
Table 2: Hormonal Suppression with this compound Treatment (160 mg/day)
| Plasma Component | Mean Suppression (% of Pretreatment Value) | Reference |
| Dehydroepiandrosterone Sulfate (DHEA-S) | >90% | [6] |
| Androstenedione | >90% | [6] |
| Cortisol | >90% | [6] |
| Testosterone | ~71-82% | [6] |
| Estradiol | ~71-82% | [6] |
| Estrone | ~71-82% | [6] |
| Estrone Sulfate | ~71-82% | [6] |
Key Experimental Protocols
The mechanisms of MA have been elucidated using a variety of standard molecular and cellular biology techniques. Below are generalized workflows for key experimental approaches.
Workflow: Cell Viability / Proliferation Assay (MTT or WST-1)
This assay quantifies the effect of MA on the metabolic activity of breast cancer cell lines, serving as a proxy for cell viability and proliferation.
Workflow: Western Blotting for Protein Expression
This technique is used to detect and quantify changes in the expression levels of specific proteins (e.g., PR, ER, cell cycle regulators) following treatment with MA.
Conclusion
The mechanism of action of this compound in breast cancer cells is complex, extending beyond its primary role as a progesterone receptor agonist. Its potent anti-estrogenic effects, driven by the profound suppression of adrenal and ovarian steroidogenesis, are a critical component of its anti-neoplastic activity.[6] Furthermore, interactions with the glucocorticoid receptor and modulation of the cell cycle contribute to its overall therapeutic profile. While clinical data suggest that higher doses do not uniformly improve response rates and may shorten response duration, the multifaceted signaling impact of MA solidifies its role as a valuable agent in the hormonal therapy armamentarium for advanced, hormone-sensitive breast cancer.[11][12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. lbbc.org [lbbc.org]
- 4. breastcancer.org [breastcancer.org]
- 5. This compound - NCI [cancer.gov]
- 6. Profound suppression of plasma estrogens by this compound in postmenopausal breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of progestins on receptor levels in breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoid receptor activity discriminates between progesterone and medroxyprogesterone acetate effects in breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dose-response trial of this compound in advanced breast cancer: cancer and leukemia group B phase III study 8741 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-response trial of this compound in advanced breast cancer: cancer and leukemia group B phase III study 8741. [vivo.weill.cornell.edu]
- 13. ascopubs.org [ascopubs.org]
- 14. This compound in the treatment of advanced post-menopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Megestrol Acetate in Endometrial Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate, a synthetic progestin, has long been a therapeutic option for endometrial cancer, particularly in recurrent or advanced stages.[1][2] Its efficacy, however, is not universal, underscoring the need for a deeper understanding of its molecular mechanisms to identify responsive patient populations and develop more effective therapeutic strategies. This technical guide provides an in-depth exploration of the molecular targets of this compound in endometrial cancer, summarizing key signaling pathways, quantitative data from pivotal studies, and detailed experimental protocols to facilitate further research in this critical area of oncology.
This compound primarily exerts its anti-tumor effects by mimicking the actions of progesterone, binding to and activating progesterone receptors (PRs).[3][4] This interaction triggers a cascade of downstream signaling events that ultimately impact cell proliferation, survival, and senescence.
Core Molecular Target: The Progesterone Receptor
The primary molecular target of this compound is the progesterone receptor (PR), a nuclear hormone receptor that exists in two main isoforms, PR-A and PR-B.[5][6] The expression of PR in endometrial tumors is a crucial determinant of response to progestin therapy.[7][8][9]
The PR-B/FOXO1 Signaling Axis: A Key Mediator of this compound's Action
Recent research has highlighted the critical role of the PR-B isoform in mediating the anti-cancer effects of this compound.[5][6] Upon binding of this compound, PR-B initiates a signaling cascade that prominently involves the transcription factor FOXO1.[5][6]
The activation of the PR-B/FOXO1 axis leads to several key cellular outcomes:
-
Cell Cycle Arrest: this compound treatment induces a G0/G1 cell cycle arrest in endometrial cancer cells.[5] This is achieved through the upregulation of cell cycle inhibitors p16 and p21, and the downregulation of the cell cycle promoter, cyclin D1.[5][6]
-
Induction of Senescence: The sustained cell cycle arrest triggered by this compound leads to cellular senescence, a state of irreversible growth arrest.[5][6]
-
Inhibition of Cell Proliferation: By halting cell cycle progression and inducing senescence, this compound significantly reduces the growth of endometrial cancer cells.[5]
Below is a diagram illustrating the PR-B/FOXO1 signaling pathway activated by this compound.
Caption: this compound Signaling via PR-B/FOXO1 Pathway.
Crosstalk with Other Signaling Pathways
The efficacy of this compound can also be influenced by its interaction with other critical signaling pathways implicated in endometrial cancer pathogenesis, most notably the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is frequently overactivated in endometrial cancer and is associated with resistance to hormonal therapies.[10][11] There is evidence of crosstalk between the PR and PI3K/Akt/mTOR pathways. Inhibition of the PI3K/Akt/mTOR pathway has been shown to upregulate PR expression and reverse progestin resistance in endometrial cancer cells.[10][11] This suggests that a combination therapy approach, targeting both the PR and PI3K/Akt/mTOR pathways, could be a promising strategy for overcoming resistance to this compound.[12][13]
The following diagram illustrates the interplay between this compound and the PI3K/Akt/mTOR pathway.
Caption: Crosstalk between this compound and PI3K/Akt/mTOR Pathways.
Quantitative Data on this compound Efficacy
The clinical efficacy of this compound has been evaluated in numerous studies. The following tables summarize key quantitative data from both preclinical and clinical investigations.
Table 1: Preclinical Efficacy of this compound in Endometrial Cancer Cell Lines
| Cell Line | Concentration | Effect | Reference |
| Ishikawa | >10 nmol/L | Significant reduction in cell growth | [5][6] |
| HHUA | >10 nmol/L | Significant reduction in cell growth | [5] |
| Ishikawa | 100 nmol/L | G0/G1 cell cycle arrest | [5] |
Table 2: Clinical Response to this compound in Advanced or Recurrent Endometrial Carcinoma
| Study / Regimen | Number of Patients | Overall Response Rate | Complete Response | Partial Response | Reference |
| High-Dose this compound (800 mg/d) | 54 | 24% | 11% | 13% | [14] |
| This compound (80 mg BID) alternating with Tamoxifen (20 mg BID) | 56 | 27% | 21% | 6% | [15] |
| Progestational Agents (this compound or Medroxyprogesterone Acetate) | - | 9-33% | - | - | [2] |
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments commonly used to investigate the molecular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of endometrial cancer cells, which is an indicator of cell viability.
Materials:
-
Endometrial cancer cell lines (e.g., Ishikawa, HHUA)
-
Complete culture medium (e.g., MEM with 10% FBS)
-
This compound (stock solution in DMSO or ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nmol/L) and a vehicle control (DMSO or ethanol).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, 96 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[16]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
The following diagram outlines the workflow for a typical cell viability assay.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone receptor signaling in the microenvironment of endometrial cancer influences its response to hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Facebook [cancer.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. High-dose this compound in advanced or recurrent endometrial carcinoma: a Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II trial of alternating courses of this compound and tamoxifen in advanced endometrial carcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Megestrol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate is a synthetic progestin, a derivative of progesterone, with the chemical name 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione.[1] It is a white, crystalline solid used therapeutically for its progestational, antineoplastic, and appetite-stimulating properties.[2][3] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from a steroid precursor. One common method involves the use of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione as a key intermediate.[4] An alternative and more recent approach utilizes 6-ketone-17α-acetoxyprogesterone as the starting material, which is reported to have a higher total yield.[5]
Experimental Protocols
Method 1: Isomerization of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione
This protocol describes the isomerization of the 6-methylene group to a 6-methyl group with a double bond shift to form this compound.
Materials:
-
17α-acetoxy-6-methylenepregn-4-ene-3,20-dione
-
Sodium acetate
-
Palladium on carbon (catalyst)
-
Ethanol
-
4-methyl-1-cyclohexene
-
Water
-
Methanol
-
Acetone
-
Activated carbon
Procedure:
-
A suspension of one part 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, 0.1 part sodium acetate, and 0.06 part palladium/carbon in 10 parts ethanol and 0.01 part 4-methyl-1-cyclohexene is heated at reflux with stirring.[4]
-
The reaction's completeness is monitored by thin-layer chromatography.[4]
-
Once the reaction is complete, 1.5 parts of ethanol are added, and the catalyst is filtered off while the solution is hot. The catalyst is then washed with ethanol.[4]
-
The combined filtrate and washings are concentrated to 3 parts.[4]
-
To precipitate the product, 7.5 parts of water are added. The crystals are collected and washed with water.[4]
-
After drying, 0.98 parts of crude this compound are obtained.[4]
-
The crude product is dissolved in 12 parts of hot methanol and then concentrated to 2.4 parts and cooled to crystallize.[4]
-
The moist substance is redissolved in 12 parts of hot methanol and concentrated to 2 parts, then cooled.[4]
-
The solid is collected, washed with methanol, and then dissolved in 8 parts of acetone.[4]
-
0.05 parts of activated carbon are added, and the mixture is heated to boiling.[4]
-
The activated carbon is filtered off, and the filtrate is concentrated to 1 part.[4]
-
The resulting suspension is cooled, and the crystals of this compound are collected, washed with acetone, and dried.[4]
Method 2: Synthesis from 6-ketone-17α-acetoxyprogesterone
This two-step synthesis involves the formation of a diketal intermediate followed by a Grignard reaction, hydrolysis, and dehydration.
Materials:
-
6-ketone-17α-acetoxyprogesterone
-
Organic solvent (e.g., tetrahydrofuran)
-
Triethyl orthoformate
-
Glycolic acid
-
Methylmagnesium bromide (RMgBr)
-
Strong acid (e.g., hydrochloric acid or sulfuric acid)
-
Low-carbon alcohol (e.g., methanol, ethanol)
-
Activated carbon
Procedure:
-
Step 1: Ketalization
-
Dissolve 6-ketone-17α-acetoxyprogesterone in an organic solvent.
-
In the presence of triethyl orthoformate, perform a catalytic reaction with glycolic acid to obtain the double ketal intermediate.[5]
-
-
Step 2: Grignard Reaction, Hydrolysis, and Dehydration
-
Dissolve the double ketal intermediate in an organic solvent.
-
React with a Grignard reagent, such as methylmagnesium bromide.[5]
-
The reaction is carried out at a temperature of 50-55°C.[5]
-
Following the Grignard reaction, the intermediate is hydrolyzed under strong acidic conditions. This step also deprotects the ketal groups and causes dehydration to form the crude this compound.[5]
-
The hydrolysis and dehydration are performed at 60-65°C.[5]
-
-
Purification:
-
The crude product is decolorized with activated carbon and recrystallized from a low-carbon alcohol to yield pure this compound.[5]
-
Synthesis Workflow
Caption: Synthetic routes to this compound.
Quantitative Synthesis Data
| Parameter | Method 1 | Method 2 | Reference |
| Starting Material | 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione | 6-ketone-17α-acetoxyprogesterone | [4][5] |
| Key Reagents | Pd/C, NaOAc, 4-methyl-1-cyclohexene | MeMgBr, Strong Acid | [4][5] |
| Yield (Crude) | ~98% | 78-82% | [4][5] |
| Yield (Final) | ~85% | 80-85% (total) | [4][5] |
| Purity (HPLC) | 100.3% | 99.0-99.5% | [4][5] |
Chemical Properties of this compound
This compound is a synthetic pregnane steroid and a derivative of 17α-hydroxyprogesterone.[1]
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₄ | [1] |
| Molar Mass | 384.516 g/mol | [1] |
| Appearance | White to creamy-white, odorless, crystalline powder | [6] |
| Melting Point | 217-220 °C | [4] |
| Solubility in Water | 2 µg/mL (at 37 °C) | [7][8] |
| Solubility in Plasma | 24 µg/mL (at 37 °C) | [8] |
| Other Solubilities | Soluble in acetone and chloroform; sparingly soluble in alcohol; slightly soluble in ether.[3][6] | [3][6] |
| LogP | 3.2 | [7] |
Chemical Stability and Reactivity
-
Stability: this compound is stable under recommended storage conditions.[9][10]
-
Conditions to Avoid: Heat, dust formation, and exposure to light should be avoided.[9]
-
Incompatible Materials: It is incompatible with strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide and carbon dioxide.[9][10]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is as a progestin, meaning it is an agonist of the progesterone receptor (PR).[1] It also exhibits weak partial androgenic and glucocorticoid activity.[1]
Progestogenic and Antineoplastic Effects
As a progesterone receptor agonist, this compound can suppress the secretion of gonadotropins from the pituitary gland, leading to reduced levels of sex hormones.[1] This antigonadotropic effect is central to its use in treating hormone-sensitive cancers like breast and endometrial cancer.[2][6] By binding to progesterone receptors, it can modulate gene expression involved in cell growth and differentiation, thereby inhibiting the proliferation of cancer cells.[2]
Appetite Stimulation
The exact mechanism by which this compound stimulates appetite and leads to weight gain is not fully understood.[2][8] It is thought to involve both central and peripheral pathways.[2] Its partial glucocorticoid activity may contribute to these effects.[2] It may also modulate neurotransmitters and hormones that regulate hunger and satiety in the brain.[2]
Interaction with Nuclear Receptors
This compound has been shown to be a specific inducer of cytochrome P450 3A4 (CYP3A4) in human hepatocytes.[11] This induction is mediated through the activation of the human pregnane X receptor (hPXR), a ligand-activated transcription factor involved in drug metabolism.[11] this compound binds to the ligand-binding domain of hPXR and enhances the recruitment of cofactors like the steroid receptor coactivator-1 (SRC-1).[11]
Signaling Pathway
Caption: Signaling pathways of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | 595-33-5 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN107513090A - The preparation method of this compound - Google Patents [patents.google.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. This compound | C24H32O4 | CID 11683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. This compound is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
Megestrol Acetate's Affinity for Progesterone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of megestrol acetate for progesterone receptors, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document delves into quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways involved.
Quantitative Binding Affinity of this compound
This compound, a synthetic progestin, exhibits a significant binding affinity for the progesterone receptor (PR). This interaction is the primary mechanism through which it exerts its progestational effects. The affinity of this compound for the PR has been quantified in various studies, often relative to the natural ligand, progesterone.
| Compound | Receptor | Relative Binding Affinity (%) | Notes |
| This compound | Progesterone Receptor | ~130% | Relative to Progesterone (100%) |
| Promegestone | Progesterone Receptor | 100% | Reference Compound |
| This compound | Progesterone Receptor | ~65% | Relative to Promegestone (100%) |
Experimental Protocols: Receptor Binding Assays
The determination of this compound's binding affinity for the progesterone receptor is typically achieved through competitive binding assays. These assays measure the ability of this compound to displace a labeled ligand that is known to bind to the receptor. While specific protocols may vary between laboratories, the following outlines a general methodology for a competitive radioligand binding assay.
Objective:
To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled progestin to the progesterone receptor (IC50), from which the inhibition constant (Ki) can be calculated.
Materials:
-
Progesterone Receptor Source: Cytosolic fraction from tissues known to express high levels of progesterone receptor (e.g., rabbit or calf uterus) or recombinant human progesterone receptor.
-
Radioligand: A high-affinity, radiolabeled progestin such as [³H]-promegestone (R5020).
-
Unlabeled Competitor: this compound and unlabeled progesterone (for standard curve).
-
Assay Buffer: Tris-HCl buffer containing molybdate and glycerol to stabilize the receptor.
-
Separation Agent: Dextran-coated charcoal to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantification of radioactivity.
Methodology:
-
Receptor Preparation:
-
Homogenize the tissue in cold assay buffer.
-
Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant), which contains the soluble progesterone receptors.
-
Determine the protein concentration of the cytosol using a standard protein assay.
-
-
Competitive Binding Assay:
-
In a series of tubes, add a constant amount of the progesterone receptor preparation.
-
Add a constant, saturating concentration of the radioligand ([³H]-R5020) to all tubes.
-
Add increasing concentrations of this compound to the experimental tubes. For the standard curve, use increasing concentrations of unlabeled progesterone.
-
Include tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled progesterone).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to each tube. The charcoal adsorbs the free radioligand.
-
Incubate for a short period on ice.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Progesterone Receptor Signaling Pathway
Upon binding of an agonist like this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic signaling pathway is the primary mechanism of action.
Caption: Canonical Progesterone Receptor Signaling Pathway.
Experimental Workflow for a Competitive Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound to the progesterone receptor.
Caption: Workflow of a Competitive Radioligand Binding Assay.
The Genesis of a Progestin: An In-depth Technical Guide to the Historical Development and Discovery of Megestrol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate (MA), a synthetic progestin, has carved a unique niche in the therapeutic landscape, evolving from its initial development as a contraceptive to its current applications in oncology and the management of cachexia. This technical guide provides a comprehensive overview of the historical milestones, seminal clinical investigations, and the molecular mechanisms that underpin the multifaceted therapeutic profile of megest rol acetate.
Discovery and Early Synthesis
This compound was first synthesized in 1959 at Syntex, emerging from a period of intensive research into synthetic progestational agents.[1] Its development followed the synthesis of other key progestins, including norethindrone and medroxyprogesterone acetate, the latter serving as a direct precursor for the synthesis of this compound.[1]
Chemical Synthesis
A common synthetic route involves the introduction of a methyl group at the C6 position and the creation of a double bond between C6 and C7 of the steroid nucleus. One described method starts with 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione.
Experimental Protocol: Synthesis of this compound [2]
-
Starting Material: 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione
-
Reagents:
-
Palladium on activated charcoal (catalyst)
-
Sodium acetate
-
4-methylcyclohexene
-
Ethanol (solvent)
-
-
Procedure:
-
A suspension of one part 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, 0.1 part of sodium acetate, and 0.06 part of palladium/carbon in 10 parts of ethanol and 0.01 part of 4-methyl-1-cyclohexene is heated at reflux with stirring.
-
The progress of the isomerization is monitored by thin-layer chromatography.
-
Upon completion, 1.5 parts of ethanol are added, and the catalyst is filtered off while the solution is hot. The catalyst is then washed with ethanol.
-
The combined filtrate and washings are concentrated to 3 parts.
-
For complete precipitation, 7.5 parts of water are added.
-
The resulting crystals of crude this compound are collected by filtration and washed with water.
-
The crude product is further purified by recrystallization from methanol and then acetone to yield pure this compound.
-
Another patented method describes a two-step synthesis starting from 6-keto-17a-acetoxy progesterone, involving a Grignard reaction with a methylmagnesium halide.[3][4]
Evolution of Clinical Applications
Initially investigated as a component of oral contraceptives in the early 1960s, the clinical journey of this compound took a significant turn towards oncology and supportive care.[1]
Endometrial and Breast Cancer
The progestational properties of this compound led to its investigation as a treatment for hormone-sensitive cancers.
Early Clinical Trials in Endometrial Cancer:
While specific protocols from the very first trials are not fully detailed in the available literature, a representative modern clinical trial protocol provides insight into the methodologies used to evaluate this compound in this setting.
Experimental Protocol: this compound in Early-Stage Endometrial Cancer (Representative) [5]
-
Objective: To evaluate the efficacy of oral this compound in achieving a complete response in patients with early-stage endometrial cancer desiring fertility-sparing treatment.
-
Patient Population: Premenopausal women (18–45 years) with a diagnosis of primary endometrioid endometrial cancer.
-
Treatment Regimen: this compound 160 mg administered orally on a daily basis.
-
Evaluation: Pathologic evaluation of the endometrium via hysteroscopy performed every 3 months.
-
Primary Endpoint: Complete response (CR) rate, defined as the absence of any hyperplastic or cancerous tissue on endometrial biopsy.
-
Secondary Endpoints: Recurrence rate and pregnancy rate following treatment.
Quantitative Data from a Representative Endometrial Cancer Trial [5]
| Treatment Group | Number of Patients | Complete Response (CR) Rate |
| This compound (160 mg/day) | 26 | 73.1% (after a median of 9 months) |
Early Clinical Trials in Breast Cancer:
This compound was also explored as a hormonal therapy for advanced breast cancer, particularly in postmenopausal women.
Experimental Protocol: Dose-Response Trial of this compound in Advanced Breast Cancer (CALGB 8741) [6]
-
Objective: To investigate whether dose escalation of this compound improves response rate and survival in comparison with standard doses.
-
Patient Population: 368 patients with metastatic breast cancer, positive and/or unknown estrogen and progesterone receptors, zero or one prior hormonal therapy, and no prior chemotherapy for metastatic disease.
-
Randomization: Patients were prospectively randomized into three treatment arms.
-
Treatment Regimens:
-
Arm 1: this compound 160 mg/day
-
Arm 2: this compound 800 mg/day
-
Arm 3: this compound 1,600 mg/day
-
-
Primary Endpoints: Response rate and overall survival.
Quantitative Data from CALGB 8741 [6]
| Treatment Arm (Dose) | Response Rate | Median Duration of Response | Median Survival |
| 160 mg/day | 23% | 17 months | 28 months |
| 800 mg/day | 27% | 14 months | 24 months |
| 1,600 mg/day | 27% | 8 months | 29 months |
Anorexia-Cachexia Syndrome
A significant and somewhat serendipitous discovery was the appetite-stimulating effect of this compound, leading to its widespread use in the management of anorexia and cachexia associated with chronic illnesses such as cancer and AIDS.[7]
Experimental Protocol: this compound for Cancer-Associated Cachexia [7]
-
Objective: To evaluate the efficacy of this compound in improving appetite and promoting weight gain in patients with cancer-associated anorexia and cachexia.
-
Study Design: A meta-analysis of randomized controlled trials.
-
Patient Population: Patients with a clinical diagnosis of anorexia-cachexia syndrome related to cancer.
-
Intervention: this compound at various doses compared to placebo or other drug treatments.
-
Primary Outcomes: Appetite improvement and weight gain.
Quantitative Data from Meta-Analysis of this compound for Cachexia [8]
| Comparison | Outcome | Result |
| This compound vs. Placebo | Appetite Improvement | Statistically significant benefit for this compound |
| This compound vs. Placebo | Weight Gain | Statistically significant benefit for this compound |
Mechanism of Action
The therapeutic effects of this compound are mediated through its interaction with multiple signaling pathways, primarily as an agonist of the progesterone and glucocorticoid receptors.
Antineoplastic Effects
The anticancer properties of this compound are largely attributed to its progestational activity.
-
Progesterone Receptor (PR) Agonism: this compound binds to and activates progesterone receptors.[9] This leads to the downregulation of the hypothalamic-pituitary-gonadal (HPG) axis, resulting in decreased secretion of luteinizing hormone (LH) from the pituitary gland.[10] The reduction in LH subsequently suppresses estrogen production by the ovaries, thereby inhibiting the growth of estrogen-dependent cancer cells in tissues like the endometrium and breast.[10]
Caption: Antineoplastic signaling pathway of this compound.
Appetite Stimulation and Anti-Cachectic Effects
The mechanism by which this compound stimulates appetite is more complex and not fully elucidated, but it is thought to involve both central and peripheral pathways.
-
Glucocorticoid Receptor (GR) Agonism: this compound also acts as an agonist at the glucocorticoid receptor.[11] This activity is believed to contribute to its appetite-stimulating and anti-inflammatory effects. Activation of the GR can upregulate the expression of genes involved in metabolism and appetite regulation.[12]
-
Modulation of Neuropeptides: Studies have shown that this compound can increase the concentration of neuropeptide Y (NPY) in the hypothalamus.[13] NPY is a potent appetite stimulant. The exact mechanism of this increase is under investigation but may be linked to GR activation.
-
Cytokine Inhibition: Cachexia is often associated with elevated levels of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which promote muscle wasting and anorexia. This compound has been shown to suppress the activity of these cytokines, which may contribute to its anti-cachectic effects.[14][15]
Caption: Appetite stimulation and anti-cachectic signaling of this compound.
Pharmacokinetics and Formulations
This compound is well-absorbed orally, with peak plasma concentrations reached within 1 to 3 hours.[16] It is extensively metabolized in the liver, and its metabolites are primarily excreted in the urine.[16] The development of different formulations has aimed to improve its bioavailability and patient compliance.
Table of this compound Formulations
| Formulation | Description |
| Tablets | The original solid dosage form. |
| Oral Suspension | A liquid formulation for patients who have difficulty swallowing tablets. |
| Concentrated Oral Suspension | A higher concentration liquid formulation to reduce the volume of administration. |
| Nanocrystal Oral Suspension | A formulation utilizing nanocrystal technology to enhance the bioavailability of the poorly water-soluble drug. |
Conclusion
From its origins as a synthetic progestin for contraception, this compound has undergone a remarkable journey of clinical discovery and development. Its efficacy in hormone-sensitive cancers and its profound impact on appetite and cachexia have solidified its place in the therapeutic armamentarium. Ongoing research continues to explore its full potential and refine its clinical applications. This guide provides a foundational understanding for researchers and clinicians working with this versatile therapeutic agent.
References
- 1. This compound: clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN107513090B - The preparation method of this compound - Google Patents [patents.google.com]
- 4. CN107513090A - The preparation method of this compound - Google Patents [patents.google.com]
- 5. Comparison of the effect of oral this compound with or without levonorgestrel-intrauterine system on fertility-preserving treatment in patients with early-stage endometrial cancer: a prospective, open-label, randomized controlled phase II trial (ClinicalTrials.gov NCT03241914) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound in cachexia and anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for treatment of anorexia‐cachexia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Facebook [cancer.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound Increases the Proliferation, Migration, and Adipogenic Differentiation of Adipose-Derived Stem Cells via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of this compound on interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Megestrol Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of megestrol acetate observed in key preclinical models: the rat, dog, and monkey. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of metabolic and experimental workflows.
Pharmacokinetics of this compound in Preclinical Models
The pharmacokinetic profile of this compound has been characterized in several preclinical species to understand its absorption, distribution, and elimination. While comprehensive data across all models is not always publicly available, this section summarizes the key findings.
Rat
Oral administration of this compound in Sprague Dawley rats has demonstrated its absorption and systemic exposure. In one study, a nanoparticle solid dispersion of this compound was compared to the raw powder.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague Dawley Rats Following a Single Oral Dose of 20 mg/kg
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–24h (ng·h/mL) |
| Raw this compound Powder | 132.4 ± 35.7 | 4.0 | 1,254.6 ± 265.8 |
| Drug/HPMC (1:2) Nanoparticles | 587.3 ± 121.5 | 2.0 | 4,213.7 ± 876.4 |
| Drug/HPMC/Ryoto Sugar Ester L1695 (1:2:1) Solid Dispersion Nanoparticles | 728.9 ± 154.3 | 1.5 | 5,021.9 ± 987.2 |
| Data are expressed as mean ± standard deviation (n=5). |
These results indicate that formulation can significantly impact the oral bioavailability of this compound in rats, with nanoparticle formulations leading to a more rapid and extensive absorption.
Dog
Detailed pharmacokinetic studies of this compound in dogs are limited in the public domain. However, it is known that the absorption of this compound from the gastrointestinal tract can be variable following oral administration. Peak plasma concentrations are reported to occur between 1 to 3 hours after a dose. This compound is used in dogs for the postponement of estrus and the alleviation of false pregnancy at oral doses of 0.25 mg/lb (0.55 mg/kg) for 32 days and 1 mg/lb (2.2 mg/kg) for 8 days, respectively. Long-term toxicity studies in female beagle dogs have been conducted with daily oral doses of 0.01, 0.1, and 0.25 mg/kg for up to 7 years.
Monkey
Metabolism of this compound
The biotransformation of this compound is a critical aspect of its disposition and clearance. In vitro studies, primarily in rats, have shed light on its metabolic pathways.
In Vitro Metabolism in Rat Liver Preparations
Studies using rat liver microsome-supernatant fractions have shown that this compound is metabolized, although at a slower rate compared to progesterone. The introduction of a 6α-methyl group and a Δ⁶-bond in the this compound molecule confers resistance to metabolism. In vitro metabolism studies using rat adrenal gland homogenates have identified three more polar metabolites. One of these was identified as 17α-acetoxy-11β-hydroxy-6-methyl-pregna-4,6-diene-3,20-dione.
Metabolic Pathways
The primary routes of this compound metabolism in humans involve hydroxylation at the C2α, and 6-methyl positions, followed by glucuronide conjugation. It is anticipated that similar pathways exist in preclinical species, although specific metabolites in dogs and monkeys have not been extensively reported in the available literature. The metabolism is primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being the major contributors in humans.
Below is a generalized metabolic pathway for this compound based on available data.
Megestrol Acetate and the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Megestrol acetate (MA), a synthetic progestin, is widely utilized for its appetite-stimulating properties in cachexia associated with chronic illnesses and as an antineoplastic agent in hormone-sensitive cancers.[1][2] Its therapeutic efficacy is intrinsically linked to its profound effects on the endocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates the HPG axis, supported by quantitative data from clinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction
The hypothalamic-pituitary-gonadal (HPG) axis is a critical neuroendocrine system that regulates reproductive function and steroidogenesis. The pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids, such as testosterone and estrogen, which exert negative feedback on the hypothalamus and pituitary to maintain hormonal homeostasis.
This compound, as a potent progesterone receptor agonist, disrupts this delicate balance, leading to significant alterations in reproductive hormone levels.[3] Understanding the nuances of this interaction is paramount for optimizing its therapeutic use and mitigating potential adverse effects.
Mechanism of Action
This compound's primary mechanism of action on the HPG axis is through its potent progestogenic activity.[2][4] It binds to and activates progesterone receptors (PRs) in the hypothalamus and pituitary gland.[3] This activation mimics the negative feedback loop of endogenous progesterone, leading to a dose-dependent suppression of GnRH pulse frequency and amplitude.[5] The reduced GnRH stimulation of the pituitary gonadotrophs results in a significant decrease in the secretion of LH and, to a lesser extent, FSH.[6][7]
Furthermore, this compound exhibits weak glucocorticoid activity by binding to glucocorticoid receptors (GRs).[8] This interaction can also contribute to the suppression of the HPG axis, although the progestogenic effects are considered predominant.[5] The binding of MA to PRs initiates a signaling cascade that ultimately alters the transcription of genes involved in gonadotropin synthesis and release.
Quantitative Effects on Hormone Levels
Numerous studies have quantified the impact of this compound on the hormonal profile of the HPG axis. The administration of MA leads to a significant reduction in circulating gonadotropins and sex steroids in both men and women.
| Hormone | Dosage of this compound | Duration of Treatment | Percent Change from Baseline | Reference |
| Luteinizing Hormone (LH) | 800 mg/day | 12 weeks | -49.0% | [6] |
| Follicle-Stimulating Hormone (FSH) | 800 mg/day | 12 weeks | No significant change | [6] |
| Testosterone (Total) | 800 mg/day | 12 weeks | -84% to -85% | [7] |
| Estradiol (E2) | 800 mg/day | 12 weeks | +181.6% | [6] |
| Hormone | Pre-treatment Levels | Post-treatment Levels (with 800 mg/day MA for 12 weeks) | Units | Reference |
| Luteinizing Hormone (LH) | 4.7 (2.1) | 2.4 (1.5) | IU/L | [6] |
| Follicle-Stimulating Hormone (FSH) | 5.8 (3.2) | 5.5 (3.1) | IU/L | [6] |
| Testosterone (Total) | 548 | 21.47 | ng/dL | [7] |
| Estradiol (E2) | 9.7 (16.4) | 27.4 (24.1) | pg/mL | [6] |
Values are presented as mean (SD) where available.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of this compound with the HPG axis, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following provides a generalized protocol for a clinical trial investigating the effects of this compound on the HPG axis, based on methodologies reported in the literature.[6][9][10]
5.1. Study Population
-
Inclusion Criteria: Adult male or female patients with a diagnosis of cachexia (e.g., >5% weight loss over 6 months) secondary to a chronic illness.[11]
-
Exclusion Criteria: History of thromboembolic disease, uncontrolled diabetes, or concurrent use of other hormonal therapies that could interfere with the HPG axis.[11]
5.2. Study Design
-
A prospective, open-label or randomized, placebo-controlled trial design.[12]
-
Treatment Arm: Oral this compound (e.g., 800 mg once daily) for a duration of 12 weeks.[9]
-
Control Arm (if applicable): Placebo administered in a similar regimen.
5.3. Data Collection
-
Baseline (Week 0):
-
Collection of fasting blood samples for hormone analysis.
-
Assessment of body composition using Dual-Energy X-ray Absorptiometry (DEXA).[9]
-
-
Follow-up (e.g., Weeks 4, 8, 12):
-
Collection of fasting blood samples for hormone analysis.
-
Final DEXA scan at the end of the treatment period.
-
5.4. Hormone Analysis
-
Sample Processing: Blood samples are centrifuged to separate serum, which is then stored at -80°C until analysis.
-
Assay Methods:
-
Radioimmunoassay (RIA): A competitive binding assay utilizing radiolabeled hormones to quantify LH, FSH, and testosterone levels.[13] The procedure involves incubating serum samples with a specific antibody and a known amount of radiolabeled hormone. The amount of bound radioactivity is inversely proportional to the concentration of the hormone in the sample.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For gonadotropins, a "sandwich" ELISA is often used, where the hormone is captured between two specific antibodies, and the signal is generated by an enzyme-linked secondary antibody.[14][15]
-
5.5. Statistical Analysis
-
Paired t-tests or Wilcoxon signed-rank tests are used to compare baseline and post-treatment hormone levels and body composition parameters within each group.
-
Analysis of variance (ANOVA) or Kruskal-Wallis tests are employed for comparisons between treatment and control groups.
Clinical Implications and Adverse Effects
The profound suppression of the HPG axis by this compound has several clinical implications. In men, the reduction in testosterone can lead to hypogonadism, characterized by decreased libido, erectile dysfunction, and potential loss of muscle mass and bone density.[7] In premenopausal women, it can cause menstrual irregularities. These side effects are a direct consequence of its mechanism of action and should be carefully considered when prescribing this medication.
Conclusion
This compound exerts a significant and dose-dependent suppressive effect on the hypothalamic-pituitary-gonadal axis. This is primarily mediated through its potent progestogenic activity, which inhibits the pulsatile release of GnRH and subsequent secretion of gonadotropins. The resulting decrease in sex steroid production underlies both some of its therapeutic applications and its notable side effect profile. A thorough understanding of these endocrine effects is essential for the safe and effective use of this compound in clinical practice and for guiding future drug development efforts.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The Progestin this compound Suppresses the HPA Axis in the Bottlenose Dolphin, Tursiops truncatus - IAAAM 2013 - VIN [vin.com]
- 6. utoledo.edu [utoledo.edu]
- 7. This compound-Induced Symptomatic Hypogonadism in a Male Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sleep endocrine effects of this compound in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound and Testosterone on Body Composition and Hormonal Responses in COPD Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound and Testosterone on Body Composition and Hormonal Responses in COPD Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. meddatax.com [meddatax.com]
- 13. medicallabnotes.com [medicallabnotes.com]
- 14. dbc-labs.com [dbc-labs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Megestrol Acetate's Impact on Cytokine Production in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Megestrol acetate (MA), a synthetic progestin, is widely used in the management of cancer-related anorexia and cachexia. Its therapeutic effects are attributed, in part, to its ability to modulate the production of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the impact of this compound on cytokine production in the context of cancer. It summarizes quantitative data from clinical studies, details relevant experimental protocols, and explores the underlying molecular mechanisms, with a focus on the putative role of the NF-κB signaling pathway.
Introduction
Cancer-related anorexia/cachexia syndrome (CACS) is a multifactorial condition characterized by a progressive decline in nutritional status, leading to significant weight loss, muscle wasting, and a diminished quality of life. Pro-inflammatory cytokines, particularly Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), are key mediators in the pathogenesis of CACS.[1] These cytokines are often found at elevated levels in cancer patients and contribute to appetite loss, metabolic alterations, and tissue breakdown.[1]
This compound has been shown to improve appetite and promote weight gain in cancer patients.[2] A significant aspect of its mechanism of action is believed to be the downregulation of the synthesis and release of these pro-inflammatory cytokines.[1][3] This guide will delve into the quantitative evidence supporting this claim, provide detailed methodologies for studying these effects, and present a model for the signaling pathways involved.
Quantitative Impact of this compound on Cytokine Levels
Clinical studies have investigated the effect of this compound on circulating cytokine levels in cancer patients. The following tables summarize the quantitative data from key publications.
Table 1: Effect of this compound on Serum Cytokine Levels in Patients with Head and Neck Carcinoma
| Cytokine | Pre-treatment (pg/mL) (Mean ± SD) | Post-treatment (pg/mL) (Mean ± SD) | Statistical Significance (p-value) |
| IL-1α | 15.4 ± 4.5 | 8.2 ± 3.1 | < 0.01 |
| IL-1β | 12.8 ± 3.9 | 7.1 ± 2.5 | < 0.01 |
| TNF-α | 25.3 ± 7.8 | 15.6 ± 5.2 | < 0.01 |
| IL-6 | 30.1 ± 9.2 | 22.5 ± 7.5 | Not Statistically Significant |
Data extracted from Mantovani G, et al. Int J Clin Lab Res. 1995.
Table 2: Change in Serum IL-6 Levels in Patients with Advanced Cancer and Weight Loss
| Treatment Group | Mean Change in IL-6 (pg/mL) (± SD) |
| This compound (800 mg/day) | -1.52 ± 4.7 |
| Dronabinol (2.5 mg b.i.d.) | -0.62 ± 3.5 |
| Combination | -0.2 ± 3.1 |
Data extracted from Jatoi A, et al. Support Care Cancer. 2002.[4][5] No statistically significant differences were observed between the groups.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on cytokine production.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation, a common method for obtaining a purified population of lymphocytes and monocytes.
References
- 1. Cytokine involvement in cancer anorexia/cachexia: role of this compound and medroxyprogesterone acetate on cytokine downregulation and improvement of clinical symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association between this compound treatment and symptomatic adrenal insufficiency with hypogonadism in male patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor activity of combined this compound and arsenic trioxide treatment in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does this compound down-regulate interleukin-6 in patients with cancer-associated anorexia and weight loss? A North Central Cancer Treatment Group investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Estrogenic Properties of Megestrol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate (MA), a synthetic progestin, has been a cornerstone in the hormonal therapy of hormone-responsive cancers, particularly breast and endometrial cancer, for decades. Its therapeutic efficacy is largely attributed to its anti-estrogenic properties, which involve a multi-faceted mechanism of action. This technical guide provides an in-depth exploration of the core anti-estrogenic mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of Anti-Estrogenic Action
This compound exerts its anti-estrogenic effects through several key mechanisms:
-
Progesterone Receptor Agonism: As a potent agonist of the progesterone receptor (PR), this compound mimics the effects of natural progesterone.[1][2] Upon binding to the PR, it triggers a cascade of events that ultimately leads to the downregulation of estrogen receptor (ER) expression and interferes with estrogen-driven cellular processes.[3]
-
Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: this compound acts on the hypothalamus and pituitary gland, inhibiting the secretion of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This suppression of gonadotropins leads to a significant reduction in the ovarian production of estrogens.[4][5]
-
Direct Effects on Cancer Cells: Beyond its systemic hormonal effects, this compound can directly impact cancer cells by modulating the expression of genes involved in cell growth and differentiation, leading to an inhibition of proliferation.[1][6]
-
Potential Aromatase Inhibition: Some evidence suggests that this compound may also inhibit the aromatase enzyme, which is responsible for the conversion of androgens to estrogens in peripheral tissues.[7][8] This further contributes to the reduction of circulating estrogen levels.
Quantitative Data Summary
The following tables summarize key quantitative data related to the anti-estrogenic properties of this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Relative Binding Affinity (%) | Reference |
| Progesterone Receptor | This compound | 130% (compared to progesterone) | [9] |
| Glucocorticoid Receptor | This compound | 30% (compared to dexamethasone) | [9] |
| Androgen Receptor | This compound | 5% (compared to metribolone) | [9] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| Ishikawa | Endometrial Cancer | Cell Growth Assay | 10 nmol/L | Significant reduction in cell growth | [10] |
| HHUA | Endometrial Cancer | Cell Growth Assay | 10 nmol/L | Significant reduction in cell growth | [10] |
| HepG2 | Liver Cancer | Growth Inhibition | IC50 = 260 μM | Dose-dependent growth inhibition |
Table 3: Clinical Efficacy in Advanced Breast Cancer
| Treatment Arm (Dose/Day) | Number of Patients | Objective Response Rate (%) | Median Duration of Response (months) | Reference |
| 160 mg | 123 | 23 | 17 | [1] |
| 800 mg | 124 | 27 | 14 | [1] |
| 1600 mg | 119 | 27 | 8 | [1] |
Table 4: Effect of this compound on Plasma Hormone Levels in Postmenopausal Women
| Hormone | Mean Suppression (%) | p-value | Reference |
| Estradiol | 71-82 | <0.0005 | [11] |
| Estrone | 71-82 | <0.0005 | [11] |
| Estrone Sulfate | 71-82 | <0.0005 | [11] |
| Luteinizing Hormone (LH) | 48-65 | Not specified | [11] |
| Follicle-Stimulating Hormone (FSH) | 48-65 | Not specified | [11] |
| Dehydroepiandrosterone Sulfate (DHEAS) | >90 | Not specified | [11] |
| Androstenedione | >90 | Not specified | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-estrogenic properties of this compound.
Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the progesterone receptor.
Methodology:
-
Preparation of Cytosol: Uterine tissue from estrogen-primed immature female rabbits is homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol buffer). The homogenate is then centrifuged at high speed to obtain the cytosol fraction containing the progesterone receptors.
-
Competitive Binding: A constant amount of radiolabeled progesterone (e.g., [³H]-promegestone) is incubated with the cytosol preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled progesterone (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to unlabeled progesterone.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the proliferation of hormone-responsive cancer cells (e.g., MCF-7 breast cancer cells or Ishikawa endometrial cancer cells).
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in a suitable culture medium (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Treatment: After allowing the cells to adhere overnight, the medium is replaced with a fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 nmol/L) or a vehicle control (e.g., DMSO).[10]
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, 72, or 96 hours).[10]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration of this compound that inhibits cell growth by 50% (IC50) can be determined from the dose-response curve.
Western Blot for Estrogen Receptor Alpha (ERα) Expression
Objective: To determine the effect of this compound on the protein expression levels of ERα in cancer cells.
Methodology:
-
Cell Lysis: Cells treated with this compound and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the ERα bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
In Vitro Aromatase Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit aromatase activity.
Methodology:
-
Enzyme Source: Human placental microsomes or recombinant human aromatase can be used as the enzyme source.[8]
-
Reaction Mixture: The reaction mixture typically contains the enzyme source, a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione), and a cofactor (NADPH) in a suitable buffer.[12]
-
Inhibition: The assay is performed in the presence of various concentrations of this compound or a known aromatase inhibitor as a positive control.
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Measurement of Aromatase Activity: Aromatase activity is determined by measuring the amount of tritiated water ([³H]₂O) released during the conversion of the radiolabeled androgen to estrogen.[12] This is typically done by separating the tritiated water from the remaining substrate using a method like dextran-coated charcoal.
-
Data Analysis: The percentage of aromatase inhibition is calculated for each concentration of this compound, and the IC50 value is determined.
Radioimmunoassay (RIA) for Plasma Hormone Levels
Objective: To measure the in vivo effects of this compound on circulating levels of estrogens and gonadotropins in clinical studies.
Methodology:
-
Sample Collection: Blood samples are collected from patients at baseline and at various time points during treatment with this compound. Plasma or serum is separated and stored frozen until analysis.
-
Assay Principle: A specific antibody against the hormone of interest (e.g., estradiol or LH) is incubated with the plasma sample and a known amount of the same hormone that has been radiolabeled (e.g., with ¹²⁵I).
-
Competitive Binding: The unlabeled hormone in the patient's sample competes with the radiolabeled hormone for binding to the antibody.
-
Separation: The antibody-bound hormone is separated from the free hormone.
-
Quantification: The radioactivity of the antibody-bound fraction is measured. The amount of unlabeled hormone in the patient's sample is inversely proportional to the amount of radioactivity measured.
-
Standard Curve: A standard curve is generated using known concentrations of the hormone to determine the hormone concentration in the patient samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: this compound's Anti-Estrogenic Mechanisms.
Caption: Workflow for MTT Cell Proliferation Assay.
Caption: Western Blot Workflow for ERα Expression.
Conclusion
This compound's anti-estrogenic properties are the result of a complex interplay of hormonal suppression and direct cellular effects. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for its continued application in oncology and for the development of novel therapeutic strategies. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound as primary hormonal therapy for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. epa.gov [epa.gov]
megestrol acetate and its interaction with glucocorticoid receptors
An In-depth Technical Guide to the Interaction of Megestrol Acetate with Glucocorticoid Receptors
Introduction
This compound (MA) is a synthetic, orally active derivative of the natural steroid hormone progesterone.[1][2] Classified as a progestin, it is widely utilized in clinical practice for its potent antineoplastic effects in hormone-sensitive cancers, such as breast and endometrial cancer, and as a first-line agent for the treatment of anorexia, cachexia, and significant weight loss associated with chronic illness, particularly AIDS.[1][2][3] While its primary mechanism of action is mediated through the progesterone receptor (PR), a substantial body of evidence has demonstrated that this compound also possesses significant glucocorticoid activity through direct interaction with the glucocorticoid receptor (GR).[1][4][5]
This interaction is not a minor off-target effect; it is a clinically relevant activity that contributes to both the therapeutic profile and the adverse effect profile of the drug. The glucocorticoid properties of MA are implicated in its appetite-stimulating effects but are also responsible for side effects such as Cushing's syndrome and suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[2][6][7][8] This guide provides a detailed examination of the molecular interaction between this compound and the glucocorticoid receptor, presenting quantitative binding data, the underlying signaling mechanism, and the experimental protocols used to characterize this activity.
Quantitative Data: Receptor Binding Affinity
The affinity of this compound for the glucocorticoid receptor has been quantified through competitive radioligand binding assays. These studies are crucial for understanding the potential for glucocorticoid effects at therapeutic concentrations. The data reveals that MA has a considerable affinity for the GR, comparable to that of the endogenous glucocorticoid, cortisol.
| Compound | Receptor | Relative Binding Affinity (RBA %) | Reference Compound |
| This compound | Glucocorticoid Receptor (GR) | 46% | Dexamethasone (100%) |
| Cortisol (endogenous ligand) | Glucocorticoid Receptor (GR) | 25% | Dexamethasone (100%) |
| Dexamethasone | Glucocorticoid Receptor (GR) | 100% | Dexamethasone (100%) |
| This compound | Progesterone Receptor (PR) | 130% | Progesterone (100%) |
Data sourced from studies on human mononuclear leukocytes.[2][5]
Mechanism of Action and Signaling Pathway
This compound functions as a direct agonist of the glucocorticoid receptor.[1][2] Its mechanism follows the classical nuclear receptor signaling pathway, leading to the modulation of gene expression. In vitro studies have confirmed that MA upregulates the expression of genes downstream of the GR.[9]
The signaling cascade proceeds as follows:
-
Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex including heat shock proteins (HSPs). This compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain of the GR.
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.
-
Dimerization and Nuclear Translocation: The activated GR monomers dimerize and translocate into the nucleus.
-
DNA Binding and Gene Transcription: Within the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, thereby modulating (typically upregulating) the transcription of these genes.
The activation of this pathway by this compound is responsible for the observed glucocorticoid-like clinical effects.[5] Chronic activation can lead to suppression of the HPA axis by inhibiting the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), resulting in adrenal insufficiency upon drug withdrawal.[6][10]
Experimental Protocols
The characterization of this compound's interaction with the glucocorticoid receptor relies on established in vitro assays. The following sections detail the methodologies for two key experimental approaches.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.
-
Objective: To quantify the binding affinity of this compound for the Glucocorticoid Receptor.
-
Principle: A fixed concentration of a radiolabeled GR ligand (e.g., [³H]dexamethasone) is incubated with a GR preparation in the presence of varying concentrations of unlabeled this compound. The amount of radioligand displaced is proportional to the affinity of MA for the receptor.
-
Materials:
-
Receptor Source: Cytosolic preparations from human mononuclear leukocytes or other cells expressing GR.[5]
-
Radioligand: Tritiated dexamethasone ([³H]dexamethasone).
-
Test Compound: this compound.
-
Buffers: Tris-HCl based assay buffers.
-
Separation Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.[11]
-
Detection: Liquid scintillation counter.
-
-
Procedure:
-
Preparation: A series of dilutions of this compound are prepared.
-
Incubation: In assay tubes, the GR preparation is incubated with a fixed concentration of [³H]dexamethasone and a varying concentration of this compound. Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone) are included.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[11]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (passes through). The filters are washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Reporter Gene Assay
This cell-based functional assay is used to determine whether a compound acts as an agonist or antagonist for a nuclear receptor by measuring the receptor's ability to drive gene transcription.
-
Objective: To determine the functional activity (agonism) of this compound at the Glucocorticoid Receptor.
-
Principle: A host cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing GREs. When an agonist like MA activates the endogenous or co-transfected GR, the receptor binds to the GREs and drives the expression of the reporter gene, producing a measurable signal (e.g., light).[12][13]
-
Materials:
-
Cell Line: A suitable mammalian cell line, such as HEK293T.[14]
-
Plasmids:
-
A reporter plasmid containing a GRE-driven promoter upstream of a luciferase or fluorescent protein gene.
-
(Optional) A GR expression plasmid if the host cell line has low endogenous receptor levels.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Transfection Reagent.
-
Test Compound: this compound.
-
Detection Reagents: Luciferase substrate.
-
Instrument: Luminometer.
-
-
Procedure:
-
Transfection: Host cells are seeded in multi-well plates and co-transfected with the GRE-reporter plasmid and the control plasmid.
-
Incubation: After allowing time for gene expression (e.g., 4-6 hours), the transfection medium is replaced with medium containing serial dilutions of this compound or a reference agonist (e.g., dexamethasone).
-
Treatment: The cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for receptor activation and reporter protein accumulation.[14]
-
Cell Lysis: The medium is removed, and the cells are lysed to release the cellular contents, including the reporter proteins.
-
Signal Measurement: The appropriate substrate is added to the cell lysate, and the resulting luminescence is measured with a luminometer. The signal from the control plasmid is also measured for normalization.
-
Data Analysis: The normalized reporter activity is plotted against the concentration of this compound to generate a dose-response curve. The concentration that produces 50% of the maximal response (EC50) is calculated to quantify the potency of MA as a GR agonist.
-
Conclusion
This compound exhibits a dual hormonal activity, acting as a potent agonist at both the progesterone and glucocorticoid receptors. Its affinity for the glucocorticoid receptor is substantial, leading to significant downstream gene modulation and clinically observable glucocorticoid effects. This GR-mediated activity is a critical factor in both the drug's efficacy as an appetite stimulant and its potential to cause adverse effects like iatrogenic Cushing's syndrome and HPA axis suppression. A thorough understanding of this interaction, quantified by binding assays and characterized by functional assays, is essential for drug development professionals and for clinicians to optimize the therapeutic use of this compound while mitigating its risks.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Megestrol-induced Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Megestrol-induced Cushing syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Adrenal insufficiency induced by this compound: Report of two cases | Endocrinología y Nutrición (English Edition) [elsevier.es]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eubopen.org [eubopen.org]
Foundational Studies on the Antineoplastic Effects of Megestrol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate, a synthetic derivative of the hormone progesterone, has long been a component in the therapeutic arsenal against hormone-sensitive cancers, primarily breast and endometrial carcinomas.[1][2] Initially developed for its progestational activity, its antineoplastic properties have been the subject of numerous foundational studies.[3][4] This technical guide provides an in-depth overview of the core research elucidating the antineoplastic effects of this compound, with a focus on its molecular mechanisms, key signaling pathways, and pivotal experimental findings. The information is presented to facilitate further research and drug development efforts in oncology.
Core Mechanisms of Antineoplastic Action
The antitumor activity of this compound is multifaceted, stemming from its ability to interact with several cellular signaling pathways. The primary mechanisms identified through foundational research include its role as a progestin, its antiestrogenic effects, and its direct cytotoxic capabilities.[1][2][5]
This compound primarily exerts its effects by binding to and activating progesterone receptors (PRs), which in turn modulate the expression of genes involved in cell growth and differentiation.[1][6] This is particularly relevant in hormone-sensitive cancers where hormonal pathways drive proliferation.[1] Furthermore, this compound exhibits antiestrogenic activity by downregulating estrogen receptors and inhibiting the growth-stimulating effects of estrogen on tumor cells.[2][7] Some studies also suggest a direct cytotoxic effect on cancer cells, independent of its hormonal actions.[2][5]
More recently, research has delved into specific molecular pathways, revealing that this compound can induce cell cycle arrest and cellular senescence. For instance, in endometrial cancer cells, it has been shown to act through the Progesterone Receptor B (PR-B)/FOXO1 axis to induce a G1 arrest and a senescent phenotype, thereby inhibiting tumor growth.[8]
Key Signaling Pathways
The antineoplastic effects of this compound are mediated through its influence on several key signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets and for the development of novel combination therapies.
Progesterone Receptor (PR) Signaling
The most well-established pathway involves the activation of progesterone receptors. This compound, as a PR agonist, mimics the effects of progesterone, leading to the transcriptional regulation of genes that control cell proliferation, differentiation, and apoptosis.[1][6][9] Studies have highlighted the importance of PR isoforms, with PR-B being specifically implicated in mediating the senescence-inducing effects of this compound in endometrial cancer.[8]
Caption: Progesterone Receptor (PR) Signaling Pathway Activated by this compound.
Glucocorticoid Receptor (GR) Signaling
This compound also possesses glucocorticoid activity and can bind to the glucocorticoid receptor (GR).[1][10] This interaction is thought to contribute to some of its side effects, such as appetite stimulation, but may also play a role in its antineoplastic effects, although this is less well-characterized than its PR-mediated actions.[1][11] The glucocorticoid-like effects can lead to adrenal suppression with prolonged use.[12][13]
Other Implicated Pathways
Emerging research suggests the involvement of other signaling pathways in the anticancer effects of this compound. For instance, studies on the synthetic progestin medroxyprogesterone acetate (MPA), which shares similarities with this compound, have shown activation of the STAT3 and MAPK signaling pathways in breast cancer cells.[14][15] The combination of this compound with arsenic trioxide has been shown to enhance antitumor activity in liver cancer cells through the MAPK signaling pathway.[16]
Quantitative Data from Foundational Studies
The following tables summarize key quantitative data from in vitro and in vivo studies investigating the antineoplastic effects of this compound.
| Cell Line | Cancer Type | Parameter | Concentration/Dose | Effect | Reference |
| Ishikawa | Endometrial Cancer | Proliferation | >10 nmol/L | Significant reduction in cell growth | [8] |
| HHUA | Endometrial Cancer | Proliferation | >10 nmol/L | Significant reduction in cell growth | [8] |
| HepG2 | Hepatocellular Carcinoma | Cell Growth (in vitro) | IC50: 260 μM (24h) | Dose- and time-dependent inhibition | [17] |
| Ovarian Carcinoma Specimens | Ovarian Cancer | Colony Formation (in vitro) | 1 µg/mL | Inhibition in 1 of 17 specimens | [18] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability (in vitro) | 75 µM (in combination with 5 µM ATO) | 49.72% inhibition at 24h | [16] |
| BEL 7402 | Hepatocellular Carcinoma | Cell Viability (in vitro) | 75 µM (in combination with 5 µM ATO) | 64.00% inhibition at 24h | [16] |
Table 1: Summary of In Vitro Antineoplastic Effects of this compound
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Nude Mice | Hepatocellular Carcinoma (HepG2 xenograft) | 10 mg/kg/day (i.p.) | Tumor volume regressed to 41% of controls by week 13 | [17] |
| Nude Mice | Hepatocellular Carcinoma (HepG2 xenograft) | Combination with Arsenic Trioxide | Significant inhibition of tumor growth compared to single agents | [16] |
Table 2: Summary of In Vivo Antineoplastic Effects of this compound
| Cancer Type | Number of Patients | Treatment | Response Rate | Reference |
| Endometrial Cancer | GOG study #121 | High-dose this compound | 26% | [8] |
| Metastatic Breast Cancer | 197 (postmenopausal) | This compound vs. Tamoxifen | Equal efficacy in response rate and duration of remission | [19] |
| Metastatic Breast Cancer | Unselected populations | This compound | 14% to 31% | [7] |
| Advanced Ovarian Cancer | 47 | 800 mg/day for 4 weeks, then 400 mg/day | 8% (complete and partial remissions) | [18] |
Table 3: Summary of Clinical Response to this compound
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of foundational research. Below are summaries of experimental protocols from key studies.
In Vitro Cell-Based Assays
A common workflow for assessing the in vitro effects of this compound on cancer cell lines is outlined below.
Caption: Generalized Workflow for In Vitro Studies of this compound.
-
Cell Lines and Culture: Human endometrial cancer cell lines (Ishikawa, HHUA) and hepatocellular carcinoma cell lines (HepG2, BEL 7402) are commonly used.[8][16][17] Cells are maintained in appropriate culture media and conditions.
-
Drug Treatment: this compound is dissolved in a solvent like DMSO and added to the cell culture at various concentrations (e.g., 1, 10, 100 nmol/L or higher µM ranges) for different time points (e.g., 24, 48, 72, 96 hours).[8][17]
-
Proliferation and Viability Assays: Cell proliferation is often measured using colorimetric assays such as MTT or CCK-8, which quantify viable cells.[8][16]
-
Cell Cycle and Apoptosis Analysis: Flow cytometry is a standard technique to analyze cell cycle distribution (G1, S, G2/M phases) and to quantify apoptotic cells after staining with appropriate markers like Annexin V and propidium iodide.[8][17]
-
Senescence Assays: Cellular senescence can be detected by staining for senescence-associated β-galactosidase activity.[8]
-
Western Blotting: This technique is used to measure the expression levels of key proteins in signaling pathways, such as p21, p16, cyclin D1, and phosphorylated forms of kinases like p38 and JNK.[8][16]
In Vivo Animal Studies
Xenograft models in immunocompromised mice are frequently employed to evaluate the in vivo efficacy of this compound.
-
Animal Models: Nude mice are commonly used as they can accept human tumor xenografts.[16][17]
-
Tumor Implantation: Human cancer cells (e.g., HepG2) are injected subcutaneously into the mice to establish tumors.[17]
-
Drug Administration: Once tumors reach a certain size, mice are treated with this compound, often via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg/day).[17]
-
Tumor Growth Measurement: Tumor volume is monitored regularly using calipers.[17]
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as histology or protein expression studies.
Conclusion and Future Directions
Foundational research has established this compound as a valuable therapeutic agent for hormone-sensitive cancers, acting primarily through the progesterone receptor pathway to modulate gene expression, leading to cell cycle arrest, senescence, and apoptosis. While its efficacy in breast and endometrial cancer is well-documented, emerging evidence suggests potential applications in other malignancies and in combination therapies.
Future research should focus on further elucidating the role of other signaling pathways, such as GR, STAT3, and MAPK, in mediating the antineoplastic effects of this compound. A deeper understanding of these mechanisms will be critical for identifying biomarkers to predict patient response and for designing more effective, targeted therapeutic strategies. Additionally, further investigation into the interplay between its hormonal and metabolic effects could open new avenues for its use in oncology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rxmed.com [rxmed.com]
- 6. Facebook [cancer.gov]
- 7. The role of progestins in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. A low-dose adrenocorticotropin test reveals impaired adrenal function in cancer patients receiving this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progestins Induce Transcriptional Activation of Signal Transducer and Activator of Transcription 3 (Stat3) via a Jak- and Src-Dependent Mechanism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p42/p44 MAPK-mediated Stat3Ser727 phosphorylation is required for progestin-induced full activation of Stat3 and breast cancer growth. [vivo.weill.cornell.edu]
- 16. Enhanced antitumor activity of combined this compound and arsenic trioxide treatment in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. High-dose this compound therapy of ovarian carcinoma: a phase II study by the Northern California Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound: a new role in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Non-Hormonal Intricacies of Megestrol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Megestrol acetate (MA), a synthetic progestin, is well-established in clinical practice for its efficacy in stimulating appetite and promoting weight gain in patients with cachexia associated with cancer or AIDS. While its hormonal activities through the progesterone and glucocorticoid receptors are widely recognized, a growing body of evidence illuminates a complex network of non-hormonal mechanisms that contribute significantly to its therapeutic effects. This technical guide provides an in-depth exploration of these non-hormonal pathways, presenting quantitative data, experimental methodologies, and visual representations of the core signaling cascades.
Modulation of Pro-Inflammatory Cytokines
One of the most cited non-hormonal mechanisms of this compound is its ability to modulate the production and activity of pro-inflammatory cytokines, which are key mediators of cancer- and AIDS-related cachexia. However, the available data presents a nuanced and sometimes conflicting picture.
Downregulation of Cytokine Levels
Several studies suggest that this compound downregulates the synthesis and release of key catabolic cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[1][2][3]. This action is believed to counteract the inflammatory state that drives muscle wasting and anorexia in cachexia[4][5].
Quantitative Data on Cytokine Modulation by this compound
| Cytokine | Effect | Quantitative Change | Experimental System | Reference |
| IL-1 | Suppressive effect on activity | Dose-dependent suppression of [3H]thymidine uptake in murine thymocytes stimulated with varying concentrations of IL-1. | In vitro (Murine thymocyte proliferation assay) | [6] |
| IL-6 | Decrease (correlation with weight gain) | Mean change of 3.63 +/- 6.62 pg/ml in the MA group (not statistically significant vs. placebo). However, a significant negative correlation was observed between the reduction in IL-6 levels and weight gain in the MA group. | Clinical study (Geriatric patients with weight loss) | [7] |
| IL-6 | No significant change | Mean difference of -1.52 ± 4.7 pg/ml in serum IL-6 after 1 month of treatment (P=0.40 vs. placebo). | Clinical study (Cancer patients with anorexia and weight loss) | [8][9] |
| TNF-α | Inhibition | MA was effective in preventing weight loss induced by TNF-α in mice. | In vivo (Mouse model of TNF-α induced weight loss) | [10] |
| TNFR-p55 | Decrease (correlation with weight gain) | Mean change of -0.06 +/- 0.11 ng/ml in the MA group (not statistically significant vs. placebo). Significant negative correlation with weight gain (r = -0.47). | Clinical study (Geriatric patients with weight loss) | [7] |
| TNFR-p75 | Decrease (correlation with weight gain) | Mean change of -0.01 +/- 0.29 ng/ml in the MA group (not statistically significant vs. placebo). Significant negative correlation with weight gain (r = -0.54). | Clinical study (Geriatric patients with weight loss) | [7] |
| sIL-2R | Decrease (correlation with weight gain) | Mean change of 0.08 +/- 0.07 ng/ml in the MA group (not statistically significant vs. placebo). Significant negative correlation with weight gain (r = -0.53). | Clinical study (Geriatric patients with weight loss) | [7] |
Experimental Protocol: In Vitro Cytokine Suppression Assay (Based on[6])
-
Cell System: Murine thymocytes.
-
Stimulation: Varying concentrations of Interleukin-1.
-
Intervention: Addition of this compound to the cell culture.
-
Readout: Measurement of thymocyte proliferation via [3H]thymidine uptake. A decrease in [3H]thymidine incorporation in the presence of this compound indicates a suppressive effect on IL-1 activity.
Signaling Pathway: Putative Cytokine Modulation by this compound
Caption: Putative mechanism of this compound in modulating cytokine production.
Interaction with the Glucocorticoid Receptor
This compound exhibits weak glucocorticoid activity through its binding to the glucocorticoid receptor (GR). This interaction is thought to contribute to its metabolic effects and appetite stimulation, but also to some of its adverse effects[11].
Quantitative Data on Glucocorticoid Receptor Binding
| Ligand | Relative Binding Affinity (%) | Reference |
| Dexamethasone | 100 | [12] |
| This compound | 46 | [12] |
| This compound | 30 | [13] |
| Cortisol | 25 | [3][12] |
Experimental Protocol: Glucocorticoid Receptor Binding Assay (Based on[12])
-
System: Human mononuclear leukocytes.
-
Method: Competitive binding assay.
-
Radioligand: [3H]dexamethasone.
-
Competitors: Unlabeled dexamethasone (reference), this compound, cortisol, and other progestins.
-
Procedure: The ability of this compound to displace [3H]dexamethasone from the glucocorticoid receptor is measured. The concentration of this compound required to inhibit 50% of the specific binding of the radioligand is used to determine its relative binding affinity.
Signaling Pathway: Glucocorticoid Receptor-Mediated Effects of this compound
Caption: Glucocorticoid receptor signaling pathway activated by this compound.
Stimulation of Hypothalamic Neuropeptide Y
A key non-hormonal mechanism underlying the appetite-stimulating effects of this compound is its ability to increase the levels of Neuropeptide Y (NPY), a potent orexigenic peptide, in the hypothalamus[3].
Quantitative Data on Neuropeptide Y Stimulation
| Treatment | Effect on NPY Concentration in Hypothalamic Nuclei | Experimental System | Reference |
| This compound (50 mg/kg/day for 9 days) | 90-140% increase | In vivo (Rat model) | [4][14] |
Experimental Protocol: Measurement of Hypothalamic Neuropeptide Y (Based on[4])
-
Animal Model: Rats.
-
Treatment: Administration of this compound (e.g., 50 mg/kg/day) for a specified duration (e.g., 9 days).
-
Sample Collection: Euthanasia and dissection of the brain to isolate specific hypothalamic nuclei (e.g., arcuate nucleus, paraventricular nucleus).
-
Analysis: Quantification of Neuropeptide Y levels in the hypothalamic tissue, typically using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway: this compound and the Neuropeptide Y Pathway
Caption: Stimulation of the hypothalamic Neuropeptide Y pathway by this compound.
Interaction with Drug Efflux Pumps and Metabolic Enzymes
This compound has been shown to interact with P-glycoprotein (P-gp), a key drug efflux pump, and the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes.
P-glycoprotein (P-gp) Interaction
This compound can modulate the activity of P-gp, which has implications for multidrug resistance in cancer therapy.
Quantitative Data on P-glycoprotein Interaction
| Concentration of MA | Effect | Experimental System | Reference |
| 100 µM | Inhibited the binding of a Vinca alkaloid photoaffinity analog to P-gp. | In vitro (MDR human neuroblastic SH-SY5Y/VCR cells) | [2] |
| 100 µM | Markedly enhanced the binding of [3H]-azidopine to P-gp. | In vitro (SH-SY5Y/VCR and KB-GSV2 cell lines) | [2] |
Pregnane X Receptor (PXR) Activation
This compound is an activator of the human pregnane X receptor (hPXR), leading to the induction of cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme[15][16][17].
Quantitative Data on PXR Activation
| Treatment | Effect on CYP3A4 | Experimental System | Reference |
| This compound | > 4-fold induction of CYP3A4 levels and activity. | In vitro (Primary human hepatocytes and HepG2 cells) | [15] |
Experimental Workflow: PXR Activation and CYP3A4 Induction
Caption: Experimental workflow to determine this compound's effect on PXR and CYP3A4.
Potential Involvement of STAT3 and NF-κB Signaling Pathways
While direct evidence for this compound's impact on STAT3 and NF-κB is still emerging, studies on other progestins suggest potential interactions.
-
STAT3 Pathway: Medroxyprogesterone acetate (MPA), another synthetic progestin, has been shown to induce the transcriptional activation of Signal Transducer and Activator of Transcription 3 (STAT3) in breast cancer cells[18]. Given the structural and functional similarities, it is plausible that this compound could also modulate STAT3 signaling.
-
NF-κB Pathway: The downregulation of pro-inflammatory cytokines by this compound suggests a potential inhibitory effect on the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation. However, direct experimental evidence for this compound's inhibition of NF-κB is needed to confirm this hypothesis.
Further research is warranted to elucidate the precise role of this compound in modulating these critical signaling pathways.
Conclusion
The non-hormonal mechanisms of this compound are multifaceted and contribute significantly to its therapeutic profile. Its ability to modulate pro-inflammatory cytokines, interact with the glucocorticoid receptor, stimulate hypothalamic neuropeptide Y, and influence drug metabolism pathways underscores the complexity of its pharmacological actions. A comprehensive understanding of these non-hormonal effects is crucial for optimizing its clinical use, predicting potential drug interactions, and developing novel therapeutic strategies for cachexia and related conditions. Further investigation into its impact on signaling cascades such as STAT3 and NF-κB will undoubtedly provide deeper insights into its molecular intricacies.
References
- 1. scilit.com [scilit.com]
- 2. This compound reverses multidrug resistance and interacts with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The science of this compound delivery: potential to improve outcomes in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The correlation of cytokine levels with body weight after this compound treatment in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Does this compound down-regulate interleukin-6 in patients with cancer-associated anorexia and weight loss? A North Central Cancer Treatment Group investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Progestins induce transcriptional activation of signal transducer and activator of transcription 3 (Stat3) via a Jak- and Src-dependent mechanism in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into Megestrol Acetate for Appetite Stimulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into the use of megestrol acetate for appetite stimulation, a critical intervention in the management of cachexia associated with chronic diseases such as cancer and AIDS. The following sections detail the core findings, experimental methodologies, and underlying mechanisms of action, presenting quantitative data in structured tables and visualizing complex pathways and workflows through diagrams.
Introduction
This compound, a synthetic progestin, was initially developed for its antineoplastic properties. However, a significant side effect observed in early clinical use was appetite enhancement and weight gain. This serendipitous discovery led to a new therapeutic avenue for a compound already understood in a different clinical context. This guide focuses on the foundational preclinical and clinical studies that established this compound as a viable treatment for anorexia-cachexia syndrome.
Mechanism of Action
The precise mechanism by which this compound stimulates appetite is not fully elucidated but is understood to be multifactorial, involving both central and peripheral pathways. Initial investigations have pointed to three primary areas of influence: modulation of hypothalamic appetite centers, antagonism of pro-inflammatory cytokines, and interaction with steroid hormone receptors.
Hypothalamic Regulation
Early preclinical studies in rodent models provided the first insights into the central nervous system effects of this compound. A key finding was the compound's ability to increase the concentration of neuropeptide Y (NPY) in the hypothalamus.[1] NPY is a potent orexigenic peptide, and its increased synthesis and release are believed to be a primary driver of the appetite-stimulating effects of this compound.
Anti-Cytokine Activity
Cachexia is often associated with a chronic inflammatory state characterized by elevated levels of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2] These cytokines are known to induce anorexia and muscle wasting. This compound has been shown to downregulate the production and release of these catabolic cytokines, thereby mitigating their negative effects on appetite and body composition.[2][3]
Steroid Receptor Interaction
This compound is a progesterone derivative and thus interacts with progesterone receptors.[4] Additionally, it exhibits glucocorticoid-like activity, binding to glucocorticoid receptors, which are known to play a role in appetite regulation and metabolism.[5][6] This dual receptor interaction likely contributes to its overall effect on appetite and weight gain.
Signaling Pathway of this compound in Appetite Stimulation
Caption: Proposed signaling pathways of this compound in appetite stimulation.
Preclinical Investigations
Initial preclinical studies were crucial in establishing the rationale for the clinical use of this compound for appetite stimulation. These studies primarily utilized rodent models of cachexia.
Key Preclinical Experimental Protocol
A representative experimental design from early preclinical research is detailed below.
Table 1: Representative Preclinical Experimental Protocol
| Parameter | Description |
| Animal Model | NMRI mice bearing the MAC16 cachexia-inducing tumor or treated with TNF-α to induce weight loss.[7][8] |
| Treatment Groups | 1. Control (vehicle) 2. This compound (various doses, e.g., 100 mg/kg/day) 3. Pair-fed control (to distinguish between appetite stimulation and metabolic effects).[7] |
| Administration | Oral gavage daily. |
| Duration | Typically 7-14 days. |
| Primary Endpoints | - Daily food and water intake - Body weight changes |
| Secondary Endpoints | - Body composition analysis (e.g., carcass fat and water content) - Tumor growth rate (in tumor-bearing models)[8] |
| Data Analysis | Comparison of mean changes between groups using statistical tests such as t-tests or ANOVA. |
Clinical Investigations
Following promising preclinical data, a series of clinical trials were initiated to evaluate the efficacy and safety of this compound for appetite stimulation in patients with cancer- and AIDS-related cachexia.
Seminal Clinical Trials
One of the pivotal early studies was a randomized, double-blind, placebo-controlled trial conducted by Loprinzi et al. (1990) in patients with cancer-associated anorexia and cachexia.[9][10][11] This study, along with others from that era, laid the groundwork for the clinical application of this compound in this patient population.
Table 2: Summary of Key Early Clinical Trial Data
| Study (Year) | Patient Population | N | Treatment Arms | Duration | Key Outcomes |
| Loprinzi et al. (1990)[9][10][11] | Cancer-associated anorexia/cachexia | 133 | - this compound 800 mg/day - Placebo | Not specified | - Improved appetite (p=0.003) - Improved food intake (p=0.009) - Weight gain ≥15 lbs: 16% (MA) vs. 2% (Placebo) (p=0.003) |
| Aisner et al. (1990)[12] | Cancer anorexia and wasting | Not specified | High-dose this compound vs. Placebo | 6 weeks | 75% of patients in the high-dose group gained weight. |
| Tchekmedyian et al. (1992)[13] | Advanced cancer with cachexia | 34 (evaluable) | - this compound 480 mg/day - this compound 960 mg/day - Placebo | 8 weeks | - Weight gain in 6/15 (low-dose) and 6/11 (high-dose) patients (median 3-4 kg). - High-dose group showed an increase in both fat and lean body mass. |
Detailed Clinical Trial Protocol (Loprinzi et al., 1990)
The following provides a more detailed look into the methodology of a landmark study.
Table 3: Detailed Protocol of a Seminal Clinical Trial
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled trial.[9][10][11] |
| Patient Population | Patients with cancer-associated anorexia and cachexia. |
| Inclusion Criteria | - Confirmed diagnosis of cancer - Documented anorexia and/or cachexia |
| Exclusion Criteria | - Hormone-sensitive tumors where progestin therapy might be confounding. |
| Treatment Arms | - this compound: 800 mg/day (oral suspension) - Placebo |
| Primary Endpoints | - Patient-reported appetite improvement - Change in food intake |
| Secondary Endpoints | - Weight change from baseline - Nausea and emesis frequency - Adverse events |
| Assessment Tools | - Appetite and food intake were likely assessed using patient diaries or questionnaires (specific scales not detailed in all summaries). |
| Data Analysis | Comparison of proportions and means between the treatment and placebo groups using appropriate statistical tests (e.g., chi-square test, t-test). |
Experimental Workflow for a Typical Clinical Trial
Caption: A generalized workflow for a randomized controlled trial of this compound.
Body Composition Analysis
A critical aspect of evaluating the efficacy of this compound is understanding the nature of the weight gained. Early studies began to incorporate more sophisticated methods for this purpose.
Table 4: Body Composition Analysis Methodology
| Parameter | Description |
| Technique | Dual-energy X-ray absorptiometry (DEXA).[14][15][16] |
| Purpose | To differentiate between changes in fat mass, lean body mass, and bone mineral content. |
| Procedure | Whole-body scans are performed at baseline and at specified follow-up intervals (e.g., every 2 months).[14][15] |
| Key Findings | Initial studies suggested that the weight gain induced by this compound is primarily due to an increase in adipose tissue, with a smaller contribution from increased body fluid.[14][15] |
Quantitative Data Summary
The following tables summarize the quantitative findings from seminal and representative studies on this compound for appetite stimulation.
Table 5: Efficacy of this compound in Cancer-Related Cachexia
| Study | N | Dose (mg/day) | Outcome Measure | This compound Group | Placebo Group | p-value |
| Loprinzi et al. (1990)[9][10][11] | 133 | 800 | Appetite Improvement | Reported more frequently | - | 0.003 |
| Food Intake Improvement | Reported more frequently | - | 0.009 | |||
| Weight Gain ≥15 lbs | 16% (11/67) | 2% (1/66) | 0.003 | |||
| Tchekmedyian et al. (1992)[13] | 34 | 480 | Patients with Weight Gain | 40% (6/15) | 0% (0/8) | NS |
| 960 | Patients with Weight Gain | 55% (6/11) | 0% (0/8) | NS | ||
| Mantovani et al. (1995)[3] | 9 | 320 | Mean Weight Change (kg) | +6.3 | - | - |
| Mean Appetite Score Change | +2.4 | - | - |
Table 6: Efficacy of this compound in AIDS-Related Cachexia
| Study | N | Dose (mg/day) | Outcome Measure | This compound Group | Placebo Group | p-value |
| Systematic Review (Pascual Lopez et al., 2004)[17][18] | 3887 | Various | Weight Gain (Relative Risk) | 2.16 (95% CI: 1.45-3.21) | - | <0.0001 |
Conclusion
The initial investigations into this compound for appetite stimulation provided a strong foundation for its clinical use in managing cachexia. Preclinical studies elucidated potential mechanisms of action, primarily involving the modulation of hypothalamic neuropeptide Y and the downregulation of pro-inflammatory cytokines. Subsequent randomized controlled trials in patients with cancer and AIDS demonstrated statistically significant improvements in appetite, food intake, and weight gain. While the weight gain was found to be predominantly from adipose tissue, the overall clinical benefit in palliating the debilitating symptoms of anorexia-cachexia syndrome was established. These early studies were instrumental in shaping the current therapeutic landscape for patients suffering from disease-related malnutrition. Further research has continued to build upon this foundational knowledge, exploring optimal dosing, different formulations, and combination therapies.
References
- 1. This compound stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokine involvement in cancer anorexia/cachexia: role of this compound and medroxyprogesterone acetate on cytokine downregulation and improvement of clinical symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in neoplastic anorexia/cachexia: clinical evaluation and comparison with cytokine levels in patients with head and neck carcinoma treated with neoadjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled trial of this compound for the treatment of cancer anorexia and cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlled trial of this compound for the treatment of cancer anorexia and cachexia. | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Appetite stimulation and weight gain with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Body-composition changes in patients who gain weight while receiving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound and Testosterone on Body Composition and Hormonal Responses in COPD Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systematic review of this compound in the treatment of anorexia-cachexia syndrome - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Systematic review of this compound in the treatment of anorexia-cachexia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Megestrol Acetate on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Megestrol acetate is a synthetic, orally active progestational agent.[1] It is a derivative of the naturally occurring hormone progesterone and is used in the treatment of various cancers, including breast, endometrial, and ovarian cancers.[1][2] this compound's primary mechanism of action involves binding to and activating the progesterone receptor, which can lead to the inhibition of hormone-sensitive tumor growth.[2][3] Additionally, it has been observed to interact with androgen and glucocorticoid receptors.[4] In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, induce apoptosis, and cause cell cycle arrest.[5][6] These application notes provide detailed protocols for testing the efficacy of this compound on various cancer cell lines in an in vitro setting.
Data Presentation
The following table summarizes the effective concentrations and half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Effective Concentration / IC50 | Reference |
| HepG2 | Hepatocellular Carcinoma | Colorimetric Assay | IC50: 260 µM (24h) | [6][7] |
| Ishikawa | Endometrial Cancer | Proliferation Assay | >10 nmol/L | [5] |
| HHUA | Endometrial Cancer | Proliferation Assay | >10 nmol/L | [5] |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | Sulforhodamine B Assay | IC50: 48.7 µM | [8] |
| SK-OV-3 | Ovarian Cancer | Cell Growth Assay | Inhibition observed at various concentrations | [9] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Cancer cell lines (e.g., HepG2, Ishikawa, HHUA, MCF-7, SK-OV-3, LNCaP, PC-3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.[5]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency. This is achieved by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density in fresh medium.
This compound Stock Solution Preparation
Materials:
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 20 mM) by dissolving the powder in DMSO.[6][10]
-
Ensure complete dissolution by vortexing or using an ultrasonic bath if necessary.[11]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use.[7] Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions (prepared by diluting the stock solution in culture medium to desired concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Remove the medium and treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 400 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cells treated with this compound in 6-well plates
-
Cold 70-85% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70-85% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[6]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for in vitro testing of this compound.
Caption: this compound signaling pathway in endometrial cancer cells.[5][12]
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. glpbio.com [glpbio.com]
- 8. Sensitization to doxorubicin resistance in breast cancer cell lines by tamoxifen and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Megestrol Acetate to Murine Models of Cachexia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of megestate acetate (MA) in murine models of cachexia. This document outlines the mechanisms of action, provides detailed experimental protocols, and presents expected outcomes based on available preclinical and clinical data.
Introduction to Megestrol Acetate in Cachexia
Cachexia is a multifactorial syndrome characterized by severe body weight loss, muscle wasting (sarcopenia), and systemic inflammation. It is a common comorbidity in chronic diseases such as cancer, chronic obstructive pulmonary disease (COPD), and AIDS, and is associated with poor prognosis and reduced quality of life. This compound, a synthetic progestin, is an FDA-approved treatment for anorexia-cachexia syndrome. Its efficacy in mitigating cachectic symptoms is attributed to its multi-pronged mechanism of action, which includes appetite stimulation, modulation of inflammatory responses, and inhibition of protein degradation pathways.
Mechanism of Action
This compound combats cachexia through several key biological pathways:
-
Appetite Stimulation: While the precise mechanisms are not fully elucidated, MA is known to have an orexigenic effect, leading to increased food intake.[1]
-
Anti-inflammatory Effects: Cachexia is often driven by a chronic inflammatory state characterized by elevated levels of pro-inflammatory cytokines. This compound has been shown to downregulate the production and release of key cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This reduction in systemic inflammation can help to alleviate the metabolic derangements associated with cachexia.
-
Inhibition of the Ubiquitin-Proteasome Pathway: A primary driver of muscle wasting in cachexia is the hyperactivation of the ubiquitin-proteasome system (UPS), which leads to the degradation of muscle proteins. This compound has been demonstrated to inhibit this pathway by decreasing the expression of key components, including ubiquitin, the ubiquitin-conjugating enzyme E2, and the muscle-specific E3 ubiquitin ligase, atrogin-1 (also known as MAFbx).[3] By attenuating the activity of the UPS, this compound helps to preserve muscle mass.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound administration in murine models of cachexia, based on preclinical and clinical findings. It is important to note that specific results may vary depending on the mouse strain, the model of cachexia used, and the dosage and administration route of this compound.
Table 1: Effects of this compound on Body Weight and Composition
| Parameter | Expected Outcome | Notes |
| Total Body Weight | Significant increase compared to placebo/control. | Weight gain is primarily attributed to an increase in fat mass and body water content.[4][5] |
| Lean Body Mass | Attenuation of loss or modest increase. | The effect on lean body mass is less pronounced than on fat mass. |
| Fat Mass | Significant increase. | MA promotes the accumulation of adipose tissue.[1] |
| Food Intake | Increased food consumption. | A primary mechanism of MA action is appetite stimulation.[4] |
| Water Intake | Increased water consumption. | Increased water intake has been observed in treated animals.[4] |
Table 2: Effects of this compound on Inflammatory Cytokines
| Cytokine | Expected Outcome | Notes |
| IL-6 | Significant reduction in serum levels. | Downregulation of IL-6 is a key anti-inflammatory effect of MA.[1] |
| TNF-α | Significant reduction in serum levels. | MA has been shown to decrease the synthesis and release of TNF-α.[2] |
| IL-1 | Reduction in serum levels. | MA can downregulate the production of IL-1.[2] |
Table 3: Effects of this compound on Muscle-Specific E3 Ubiquitin Ligases
| Gene | Protein | Expected Outcome in Muscle Tissue |
| Fbxo32 | Atrogin-1/MAFbx | Decreased mRNA and protein expression. |
| Trim63 | MuRF1 | Potential for decreased expression. |
Experimental Protocols
Murine Models of Cachexia
Several murine models can be utilized to study cachexia. The choice of model will depend on the specific research question.
-
Cancer-Induced Cachexia:
-
Colon-26 (C26) Adenocarcinoma: Subcutaneous or intraperitoneal injection of C26 cells into BALB/c mice leads to a rapid and severe cachexia phenotype.
-
Lewis Lung Carcinoma (LLC): Subcutaneous implantation of LLC cells into C57BL/6 mice induces a more gradual development of cachexia.
-
Pancreatic Ductal Adenocarcinoma (KPC): Genetically engineered mouse models or orthotopic implantation of KPC cells can recapitulate the cachexia observed in pancreatic cancer patients.
-
-
Sepsis-Induced Cachexia:
-
Cecal Ligation and Puncture (CLP): This surgical procedure induces polymicrobial sepsis, leading to acute muscle wasting.
-
-
Chronic Kidney Disease (CKD)-Induced Cachexia:
-
5/6 Nephrectomy: Surgical removal of five-sixths of the kidney mass leads to progressive CKD and associated cachexia.
-
Preparation and Administration of this compound
4.2.1. Dosage
The optimal dosage of this compound in murine models of cachexia has not been definitively established and may require empirical determination. Based on available literature:
-
A dose of 100 mg/kg has been used effectively in a rat model of cachexia.[3]
-
A broad dosage range of 100-2000 mg/kg has been mentioned for appetite stimulation in mice.[6]
It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for the specific mouse model and experimental conditions.
4.2.2. Formulation
This compound is poorly soluble in water. An oral suspension is the most common formulation for administration to rodents.
-
Commercially Available Oral Suspension: this compound oral suspension (e.g., Megace®) can be used. It may need to be diluted with a suitable vehicle (e.g., sterile water, 0.5% methylcellulose) to achieve the desired concentration for accurate dosing.
-
Custom Formulation: If using this compound powder, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of sterile water with a small amount of Tween 80 to aid in suspension.
4.2.3. Administration Routes
-
Oral Gavage: This is the most common and reliable method for ensuring accurate dosing.
-
Procedure:
-
Accurately weigh the mouse to calculate the required dose volume.
-
Draw the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle (20-22 gauge for adult mice).
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress.
-
-
-
Subcutaneous Injection: While less common for this compound in cachexia studies, this route can be considered.
-
Procedure:
-
Prepare a sterile suspension of this compound suitable for injection.
-
Lift the loose skin over the back or flank to form a "tent."
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the suspension slowly.
-
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine model of cachexia.
References
- 1. This compound in cachexia and anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine involvement in cancer anorexia/cachexia: role of this compound and medroxyprogesterone acetate on cytokine downregulation and improvement of clinical symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: its impact on muscle protein metabolism supports its use in cancer cachexia [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Megestrol Acetate in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of megestrol acetate in human plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is sensitive, reproducible, and linear over a clinically relevant concentration range. This document includes a comprehensive experimental protocol, from sample preparation to chromatographic analysis and method validation, presented in a clear and structured format. All quantitative data is summarized for easy reference and comparison. An experimental workflow diagram is also provided for visual guidance.
Introduction
This compound is a synthetic progestin with anti-neoplastic properties, commonly used in the treatment of breast and endometrial cancers. It is also indicated for the management of anorexia, cachexia, or significant unexplained weight loss in patients with AIDS.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust HPLC method for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS): 2,3-diphenyl-1-indenone or Medrysone[2][3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (Analytical grade)[2]
-
Acetic Acid (Glacial)[2]
-
Formic Acid
-
Ammonium Acetate
-
Human Plasma (blank)
Equipment
-
C18 reverse-phase analytical column (e.g., µ-Bondapak C18 or Primesil C18)[2][4][5]
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation: Liquid-Liquid Extraction[2]
-
To 0.5 mL of plasma in a centrifuge tube, add the internal standard.
-
Add 5 mL of hexane and vortex for 1 minute to extract the analytes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).
-
Vortex for 30 seconds to dissolve the residue.
-
Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system.
Chromatographic Conditions
The following are example chromatographic conditions. Optimization may be required based on the specific column and HPLC system used.
| Parameter | Condition 1[2] | Condition 2[4][5] |
| Column | µ-Bondapak C18 | Primesil C18, 150mm x 4.6 mm, 5µm |
| Mobile Phase | Acetonitrile:Methanol:Water:Acetic Acid (41:23:36:1, v/v/v/v) | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Volume | 20 µL | 20 µL |
| Temperature | Ambient | 40 °C[6] |
| Run Time | ~15 minutes | ~10 minutes |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH). Key validation parameters include:
-
Linearity: The method should be linear over a specified concentration range. For this compound, a typical range is 10-600 ng/mL in plasma.[2]
-
Accuracy and Precision: The intra- and inter-assay accuracy should be within ±15% (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ).[2]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. A typical LLOQ for this method is around 5 ng/mL.[2]
-
Selectivity and Specificity: The method should be able to differentiate this compound and the internal standard from endogenous plasma components.
-
Recovery: The extraction efficiency of the method should be consistent and reproducible. Recoveries are typically expected to be >90%.[4][5]
-
Stability: The stability of this compound in plasma should be evaluated under various conditions (freeze-thaw, short-term, and long-term storage).
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC-based analysis of this compound in plasma.
| Parameter | Reported Value | Reference |
| Linearity Range | 10 - 600 ng/mL | [2] |
| 0.03 - 15 µg/mL (for residue analysis) | [4][5] | |
| 0.5 - 200.0 ng/mL (LC-MS/MS) | [3] | |
| Limit of Detection (LOD) | 5 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (LC-MS/MS) | [7][8] |
| Intra-assay Precision (RSD) | 4% | [2] |
| < 5.2% (LC-MS/MS) | [3] | |
| Inter-assay Precision (RSD) | 6% | [2] |
| < 5.2% (LC-MS/MS) | [3] | |
| Intra-assay Accuracy | within 3% of actual values | [2] |
| < 6.4% RE (LC-MS/MS) | [3] | |
| Inter-assay Accuracy | within 3% of actual values | [2] |
| < 6.4% RE (LC-MS/MS) | [3] | |
| Recovery | >90% | [4][5] |
| Retention Time (this compound) | 6 - 7 min | [2] |
| Retention Time (Internal Standard) | 12 - 14 min (2,3-diphenyl-1-indenone) | [2] |
| ~2.59 min (Medrysone, LC-MS/MS) | [3] |
Visualizations
Caption: Experimental workflow for plasma sample preparation and HPLC analysis.
Discussion
The presented HPLC method provides a reliable and accurate means of quantifying this compound in human plasma. The liquid-liquid extraction procedure is effective in isolating the analyte from plasma matrix components. The chromatographic conditions are optimized for good resolution and a reasonable run time. Adherence to proper method validation procedures is essential to ensure the quality and reliability of the generated data. For higher sensitivity and selectivity, LC-MS/MS methods have also been developed and validated, with LLOQs as low as 1 ng/mL.[7][8] The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, such as the expected concentration range of this compound and the availability of instrumentation.
Conclusion
This application note provides a comprehensive guide for the quantification of this compound in plasma using HPLC. The detailed protocol and performance data will be a valuable resource for researchers and scientists in the fields of pharmacology, clinical chemistry, and drug development.
References
- 1. drugs.com [drugs.com]
- 2. Liquid chromatographic procedure for the quantitative analysis of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. "Summary of - HPLC Method Development and Validation for Residue Analys" by Urvi Das Sharma, Ganesh CH et al. [impressions.manipal.edu]
- 6. phenomenex.com [phenomenex.com]
- 7. Rapid and sensitive LC-MS/MS method for determination of this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
Determining the Optimal Dosage of Megestrol Acetate in Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate, a synthetic progestin, has been a cornerstone in the treatment of hormone-sensitive cancers, including breast, endometrial, and prostate cancer. Its multifaceted mechanism of action, primarily involving the modulation of hormone receptor signaling pathways, has been leveraged to inhibit tumor growth and improve patient outcomes. In the realm of preclinical research, xenograft models are indispensable tools for evaluating the efficacy of anticancer agents like this compound. Determining the optimal dosage in these models is critical for obtaining meaningful and translatable data.
These application notes provide a comprehensive overview of the use of this compound in xenograft studies, with a focus on dosage optimization. We have compiled quantitative data from various studies, detailed experimental protocols, and an exploration of the key signaling pathways involved in its antitumor activity.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data on the efficacy of this compound in different cancer xenograft models. It is important to note that the optimal dosage can vary significantly depending on the cancer type, cell line, animal model, and route of administration.
| Cancer Type | Cell Line | Animal Model | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |
| Liver Cancer | HepG2 | Nude Mice | 10 mg/kg/day | Intraperitoneal (i.p.) | 59% reduction in tumor volume by week 13 | [1][2] |
| Prostate Cancer | Dunning R3327-AT3 | Rats | 15-17 mg/kg/day | Oral | 32% | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through several mechanisms, primarily by acting as a progesterone receptor agonist.[4] It also exhibits some glucocorticoid activity.[5] The downstream effects of this compound are cell-type specific and involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and differentiation.
Endometrial Cancer: The PR-B/FOXO1 Axis
In endometrial cancer, a key signaling pathway modulated by this compound is the Progesterone Receptor B (PR-B)/Forkhead Box Protein O1 (FOXO1) axis.[6][7] Upon binding of this compound to PR-B, a cascade of events is initiated that leads to the upregulation of FOXO1.[6] Activated FOXO1 then translocates to the nucleus and induces the expression of cell cycle inhibitors like p21 and p16, leading to G1 cell cycle arrest and cellular senescence.[6][7]
This compound Signaling in Endometrial Cancer
Breast Cancer: Progesterone Receptor Signaling
In hormone receptor-positive breast cancer, this compound's primary mechanism of action is through its interaction with the progesterone receptor (PR).[4] By binding to PR, it can interfere with the estrogen receptor (ER) signaling pathway, which is a key driver of tumor growth in these cancers.[4] this compound can also have a direct cytotoxic effect on breast cancer cells.[8]
This compound Action in Breast Cancer
Prostate Cancer: Glucocorticoid and Androgen Receptor Pathways
The mechanism of this compound in prostate cancer is less clearly defined but is thought to involve both the glucocorticoid receptor (GR) and the androgen receptor (AR) pathways.[5][9] this compound can bind to the GR, which may play a role in its anti-inflammatory and appetite-stimulating effects.[5] In some contexts, it may also have an anti-androgenic effect, potentially by competing with androgens for binding to the AR or by inhibiting androgen synthesis.[10]
References
- 1. e-century.us [e-century.us]
- 2. Enhanced antitumor activity of combined this compound and arsenic trioxide treatment in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melengestrol acetate and this compound are prostatic tumor inhibiting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lbbc.org [lbbc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of progestins on receptor levels in breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Landscape of Endometrial Cancer: Molecular Mechanisms, Biomarkers, and Target Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aapharma.ca [aapharma.ca]
Application Notes and Protocols for Designing Clinical Trials of Megestrol Acetate in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing clinical trials for megestrol acetate in the context of oncology. This document outlines the key mechanisms of action, summarizes clinical trial data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction to this compound in Oncology
This compound (MA) is a synthetic, orally active progestational agent. It is a derivative of the naturally occurring hormone progesterone.[1] In oncology, it is primarily used for the palliative treatment of advanced breast and endometrial cancer and for the management of cancer-related cachexia and anorexia.[1][2]
Antineoplastic Effects: this compound's anticancer properties are attributed to its ability to modulate hormone-sensitive pathways. By binding to progesterone receptors, it can disrupt the estrogen receptor cycle, thereby reducing the stimulatory effects of estrogen on hormone-dependent tumors.[1][3] It may also exert a direct cytotoxic effect on some cancer cells.[1][3]
Appetite Stimulation: The precise mechanism by which this compound stimulates appetite and leads to weight gain is not fully understood.[4][5] However, it is thought to involve the modulation of hypothalamic pathways that regulate hunger and may also be related to its partial glucocorticoid activity.[4]
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects in oncology are mediated through several signaling pathways.
Hormonal Regulation in Cancer Cells: In hormone-receptor-positive cancers, such as certain types of breast and endometrial cancer, this compound acts as a progesterone receptor agonist.[1][4] This interaction can lead to a downstream regulation of genes involved in cell growth and differentiation, ultimately inhibiting the proliferation of cancer cells.[4]
FOXO1 Pathway in Endometrial Cancer: In endometrial cancer, this compound has been shown to induce cellular senescence through the Progesterone Receptor B (PR-B)/FOXO1 axis. FOXO1 is a key regulator of cell cycle mediators, and its activation by the MA/PR-B complex can lead to an irreversible G1 cell cycle arrest.[6]
MAPK Signaling Pathway: Some studies suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the antitumor effects of this compound, particularly when used in combination with other agents like arsenic trioxide in liver cancer cells.[7]
Below is a diagram illustrating the proposed signaling pathway for this compound in endometrial cancer.
Caption: Signaling pathway of this compound in endometrial cancer.
Clinical Trial Design and Protocols
The design of a clinical trial for this compound will depend on the primary endpoint, whether it is for its antineoplastic effects or for the management of cachexia.
General Clinical Trial Workflow
A typical workflow for a clinical trial of this compound is depicted below.
Caption: General workflow for a this compound clinical trial.
Protocol for a Phase III, Randomized, Double-Blind, Placebo-Controlled Trial for Cancer-Related Cachexia
Objective: To evaluate the efficacy and safety of this compound in improving appetite and promoting weight gain in patients with cancer-related anorexia and cachexia.
1. Patient Selection (Inclusion Criteria):
-
Histologically confirmed malignancy.[8]
-
Unintentional weight loss of at least 5% of premorbid weight.[8]
-
Life expectancy of more than 3 months.[9]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0, 1, or 2.[9]
-
Adequate organ function.
2. Patient Selection (Exclusion Criteria):
-
History of thromboembolic disease.
-
Uncontrolled diabetes mellitus.
-
Pregnancy or breastfeeding.
-
Concurrent use of other appetite stimulants.
3. Study Design and Randomization:
-
A multicenter, randomized, double-blind, placebo-controlled design.
-
Patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo.
4. Treatment Administration:
-
Investigational Arm: this compound oral suspension or tablets. A common dosage for cachexia is 800 mg/day.[10]
-
Control Arm: Matching placebo.
-
Treatment duration is typically at least 2 months to assess efficacy.[3]
5. Assessments:
-
Primary Endpoints:
-
Change in body weight from baseline.
-
Patient-reported appetite, often measured using a visual analog scale (VAS).
-
-
Secondary Endpoints:
-
Quality of Life (QoL) assessment using validated questionnaires.
-
Anthropometric measurements (e.g., triceps skinfold, mid-arm circumference).
-
Adverse event monitoring.
-
6. Statistical Analysis:
-
The primary efficacy analysis will be a comparison of the mean change in body weight and appetite scores between the two treatment arms using an appropriate statistical test (e.g., t-test or ANCOVA).
-
Safety data will be summarized by treatment group.
Summary of Clinical Trial Data
The following tables summarize quantitative data from key clinical trials of this compound in oncology.
Table 1: this compound for Cancer-Related Anorexia/Cachexia
| Study / Trial ID | Phase | N | Dosage | Duration | Key Findings |
| Loprinzi et al. (1990)[10] | - | 133 | 800 mg/day | - | Improved appetite (p=0.003) and food intake (p=0.009) compared to placebo. 16% of patients on MA gained >=15 lbs vs. 2% on placebo (p=0.003).[10] |
| Ruiz Garcia et al. (2013)[11] | - | 150 | 240 mg/day | >= 2 months | 32% of patients in the MA group gained >=2 kg (p<0.001). 57.5% showed improved appetite (p<0.01).[11] |
| Beller et al. (1997)[12] | III | 342 | 160, 480, 800, 1280 mg/day | - | Positive dose-response effect on appetite stimulation (p<=0.02). Trend for more non-fluid weight gain with higher doses.[12] |
| NCT00637728[9] | - | - | 550 mg/day | 56 days | A study in lung or pancreatic cancer patients to evaluate MA concentrated suspension.[9] |
Table 2: this compound for Hormone-Sensitive Cancers
| Study / Trial ID | Cancer Type | Phase | N | Dosage | Key Findings |
| Muss et al. (1994)[13] | Breast Cancer | III | 366 | 160, 800, 1600 mg/day | Response rates were similar across doses (23%, 27%, 27%). Response duration was inversely correlated with dose (17, 14, and 8 months, respectively). No survival advantage for higher doses.[13] |
| PIONEER Trial[14] | Breast Cancer | II | ~189 | Low and high dose MA + Letrozole | Comparing letrozole with or without this compound before surgery.[14] |
| NCT04576104[15] | Endometrial Intraepithelial Neoplasia | II | - | MA +/- Metformin | To evaluate the effect on preventing progression to endometrial cancer.[15] |
Adverse Effects and Safety Considerations
The use of this compound is associated with several potential side effects, which should be carefully monitored during clinical trials.
-
Thromboembolic events: There is an increased risk of deep vein thrombosis (DVT) and pulmonary embolism.[1]
-
Fluid retention: Mild edema is a common side effect.[10]
-
Metabolic effects: Hyperglycemia can occur, which is an important consideration for diabetic patients.[1]
-
Hormonal effects: Weight gain is a common and often desired effect in the context of cachexia.[1] In women, menstrual irregularities may occur.[1]
Conclusion
This compound remains a valuable therapeutic option in oncology, both for its antineoplastic properties in hormone-sensitive cancers and for its well-established role in managing cancer-related anorexia and cachexia. The design of future clinical trials should consider dose-optimization, combination therapies, and a thorough evaluation of its impact on patient quality of life. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to build upon.
References
- 1. youtube.com [youtube.com]
- 2. This compound - NCI [cancer.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced antitumor activity of combined this compound and arsenic trioxide treatment in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Controlled trial of this compound for the treatment of cancer anorexia and cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Usefulness of this compound in cancer cachexia and anorexia. A placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III evaluation of four doses of this compound as therapy for patients with cancer anorexia and/or cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-response trial of this compound in advanced breast cancer: cancer and leukemia group B phase III study 8741 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Preparing Stable Megestrol Acetate Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate (MA) is a synthetic progestin with well-established anti-neoplastic and appetite-stimulating properties.[1] Its use in laboratory research is crucial for studying its mechanisms of action, evaluating its efficacy in various models, and developing new therapeutic strategies. This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. This low solubility presents a significant challenge in preparing stable and homogenous solutions for accurate and reproducible experimental results. These application notes provide detailed protocols for preparing stable this compound solutions for both in vitro and in vivo laboratory studies, along with data on its physicochemical properties and stability.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL (52.01 mM) | Ultrasonic treatment may be required to achieve this concentration. |
| Ethanol | Soluble | - |
| Acetone | Soluble | - |
| Chloroform | Very soluble | - |
| Water | 2 µg/mL (at 37°C) | Practically insoluble. |
| Plasma | 24 µg/mL (at 37°C) | Slightly soluble. |
Table 2: Stability Profile of this compound Solutions
| Condition | Solvent/Medium | Stability | Notes |
| pH | Aqueous solutions (pH 1.2 to 6.8) | Nanoemulsions remained relatively stable. | Stability of simple aqueous solutions is limited due to low solubility. |
| Temperature | DMSO stock solution (-20°C) | Up to 1 year | Avoid repeated freeze-thaw cycles. |
| DMSO stock solution (-80°C) | Up to 2 years | Preferred for long-term storage. | |
| Powder (4°C) | Up to 2 years | Store in a well-closed container, protected from light. | |
| Powder (-20°C) | Up to 3 years | Store in a well-closed container, protected from light. | |
| Light | General | Protect from light | As recommended for the powdered form. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments (e.g., Cell Culture)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted to the desired final concentration in cell culture media.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic water bath for a short period to aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Note: When diluting the DMSO stock solution into aqueous cell culture media, ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Rodent Models)
This protocol provides a method for preparing a this compound suspension suitable for oral gavage in rodents.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated primary stock.
-
Vehicle Preparation (Aqueous-based):
-
In a sterile tube, add the required volume of the this compound/DMSO stock.
-
Add PEG300 (e.g., to a final concentration of 40%) and vortex thoroughly.
-
Add Tween-80 (e.g., to a final concentration of 5%) and vortex until the solution is clear.
-
Slowly add sterile saline to the desired final volume (e.g., to a final concentration of 45%) while vortexing to maintain a homogenous suspension.
-
-
Vehicle Preparation (Oil-based):
-
In a sterile tube, add the required volume of the this compound/DMSO stock.
-
Add corn oil to the desired final volume and vortex thoroughly to create a uniform suspension.
-
-
Administration: The prepared formulation should be used immediately for optimal results. Ensure the suspension is well-mixed before each administration.
Stability-Indicating Analytical Method
To ensure the accuracy of experimental results, it is crucial to verify the concentration and stability of this compound solutions over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
Table 3: Example of a Stability-Indicating HPLC Method for this compound
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and sensitivity to ensure it can accurately quantify this compound and separate it from potential degradation products.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound primarily acts as an agonist for the progesterone receptor (PR) and also exhibits activity at the glucocorticoid receptor (GR).[2][3] Its binding to these nuclear receptors leads to the modulation of gene expression, which underlies its therapeutic effects.
Caption: this compound Signaling Pathway.
Experimental Workflow for Preparing and Validating this compound Solutions
The following diagram illustrates a logical workflow for the preparation and validation of this compound solutions for laboratory experiments.
Caption: Experimental Workflow.
Conclusion
The low aqueous solubility of this compound necessitates careful preparation of solutions for laboratory experiments. By selecting appropriate solvents and following standardized protocols, researchers can prepare stable and homogenous solutions, ensuring the reliability and reproducibility of their experimental findings. The use of a validated analytical method to confirm concentration and stability is highly recommended as part of good laboratory practice.
References
- 1. youtube.com [youtube.com]
- 2. This compound Increases the Proliferation, Migration, and Adipogenic Differentiation of Adipose-Derived Stem Cells via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound in vitro and the role of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy of Megestrol Acetate in Combination with Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Megestrol acetate (MA), a synthetic progestin, has been historically used in the treatment of hormone-responsive cancers and for appetite stimulation in cachectic patients.[1] Emerging in vitro evidence suggests that MA may also modulate the efficacy of conventional chemotherapeutic agents, presenting a potential combination strategy to enhance anti-tumor activity or overcome drug resistance. These application notes provide a summary of key findings and detailed protocols for investigating the in vitro effects of this compound in combination with chemotherapy.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the combination of this compound with various chemotherapeutic agents across different cancer cell lines.
Table 1: Cell Viability and Growth Inhibition
| Cancer Cell Line | Chemotherapy Agent | This compound (MA) Concentration | Chemotherapy Concentration | Observation | Citation |
| HepG2 (Liver Cancer) | Arsenic Trioxide (ATO) | 75 µM | 5 µM | MA alone inhibited growth by up to 71.91% at 72h. The combination significantly enhanced growth inhibition compared to single agents. | [2] |
| BEL-7402 (Liver Cancer) | Arsenic Trioxide (ATO) | 75 µM | 5 µM | MA alone inhibited growth by up to 60.72% at 72h. The combination significantly enhanced growth inhibition. | [2] |
| MCF-7/ADR (Doxorubicin-Resistant Breast Cancer) | Doxorubicin | 1 µM or 5 µM | - | In combination with tamoxifen (1 or 5 µM), MA synergistically sensitized resistant cells to doxorubicin. | |
| NTUB1 (Bladder Cancer) | Cisplatin | 10 µM | - | Increased the IC50 of cisplatin by 1.4-fold, suggesting an antagonistic interaction. | [3] |
| NTUB1/P (Cisplatin-Resistant Bladder Cancer) | Cisplatin | 10 µM | - | Increased the IC50 of cisplatin by 1.6-fold, suggesting an antagonistic interaction. | [3] |
Table 2: Apoptosis Induction
| Cancer Cell Line | Chemotherapy Agent | This compound (MA) Concentration | Chemotherapy Concentration | Apoptosis Rate | Citation |
| HepG2 (Liver Cancer) | Arsenic Trioxide (ATO) | 75 µM | 5 µM | Combination treatment significantly increased apoptosis to 47.73% compared to MA alone (4.53%) and ATO alone (5.20%). | [2] |
| BEL-7402 (Liver Cancer) | Arsenic Trioxide (ATO) | 75 µM | 5 µM | Combination treatment significantly increased apoptosis to 50.27% compared to MA alone (5.91%) and ATO alone (5.15%). | [2] |
| HepG2 (Hepatocellular Carcinoma) | Oxaliplatin | 75 µM | 3 mM | The combined treatment showed a remarkable decrease in apoptosis compared to single agents. | [4] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted for determining the effect of this compound in combination with a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (MA)
-
Chemotherapeutic agent of choice
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of MA, the chemotherapy drug, or their combination. Include wells with untreated cells as a control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in cells treated with this compound and a chemotherapeutic agent using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[5] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Signaling Proteins
This protocol is for investigating the effect of the drug combination on key signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK, Akt, p-Akt, NF-κB p65) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
MAPK Signaling Pathway in Response to MA and Arsenic Trioxide
The combination of this compound and arsenic trioxide has been shown to enhance the phosphorylation of key proteins in the MAPK signaling pathway, including p38, JNK1/2, and ERK1/2, in liver cancer cells.[2] This activation is associated with increased apoptosis.
General Experimental Workflow for In Vitro Combination Studies
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound in combination with a chemotherapeutic agent.
Potential Signaling Pathways Modulated by MA and Chemotherapy
The interaction of this compound with chemotherapy may involve the modulation of several key signaling pathways implicated in cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways. The inhibition of these pathways can sensitize cancer cells to the cytotoxic effects of chemotherapy.[6][7]
References
- 1. researchhub.com [researchhub.com]
- 2. Enhanced antitumor activity of combined this compound and arsenic trioxide treatment in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound antagonizes cisplatin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. immunostep.com [immunostep.com]
- 6. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB in cancer: A Matter of Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Megestrol Acetate in Hormone-Sensitive Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Megestrol acetate (MA) is a synthetic, orally active progestin, a derivative of the natural hormone progesterone.[1][2][3] It is primarily utilized in the palliative treatment of advanced hormone-sensitive cancers, particularly breast and endometrial cancer.[1][4] Its mechanism of action involves interaction with various hormone receptors, leading to the modulation of gene expression involved in cell growth and differentiation.[1] This document provides an overview of its application in cancer research, summarizing key clinical data and providing detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action this compound's primary antineoplastic effect is mediated through its progestational activity.[2] It binds to and activates progesterone receptors (PRs), which are often expressed in hormone-sensitive tumors like breast and endometrial cancer.[1][3] This interaction can disrupt the estrogen receptor cycle and reduce the stimulatory effects of estrogen on tumor cells.[2][5]
In endometrial cancer, MA has been shown to induce its anticancer effects through the Progesterone Receptor B (PR-B)/FOXO1/p21 axis.[6] This leads to irreversible G1 cell cycle arrest and cellular senescence, thereby inhibiting tumor cell proliferation and survival.[6]
Furthermore, this compound exhibits glucocorticoid activity by binding to glucocorticoid receptors (GR).[1][7] This interaction is thought to contribute to its well-known side effect of appetite stimulation and weight gain, but may also play a role in its anticancer effects.[1][5][7] The drug can also suppress the pituitary-adrenal axis due to this glucocorticoid-like activity.[8][9]
Caption: this compound signaling pathway in endometrial cancer cells.
Applications in Hormone-Sensitive Cancer Research
This compound has been extensively studied as a hormonal therapy for cancers that rely on hormones for growth. Its efficacy has been demonstrated in both endometrial and breast cancer.
Endometrial Cancer
MA is frequently used in patients with advanced or recurrent endometrial carcinoma, particularly well-differentiated, low-grade tumors.[6][10] Clinical studies have demonstrated its activity, although high doses do not appear to offer a significant advantage over lower-dose progestins.[10]
| Study / Population | Dosage | Response Rate (Complete + Partial) | Clinical Benefit Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| GOG Study #121 (High-Dose)[6] | High-Dose | 26% | Not Reported | Not Reported | Not Reported |
| GOG Phase II (High-Dose)[10][11] | 800 mg/day | 24% | 46% | 2.5 months | 7.6 months |
| Grade 1 or 2 Tumors (GOG Phase II)[10] | 800 mg/day | 37% | Not Reported | Not Reported | Not Reported |
| Poorly Differentiated Tumors (GOG Phase II)[10] | 800 mg/day | 8% | Not Reported | Not Reported | Not Reported |
Breast Cancer
In postmenopausal women with hormone-sensitive advanced breast cancer, MA is a viable treatment option, demonstrating activity even after failure of other hormonal therapies like nonsteroidal aromatase inhibitors (NSAIs).[12][13] Dose-escalation studies have shown no significant advantage in response rates for doses above 160 mg/day, while toxicity, such as weight gain, increases with dose.[14]
| Study / Population | Dosage | Response Rate | Clinical Benefit Rate (CBR) | Median Duration of Response | Median Progression-Free Survival (PFS) |
| Post-NSAI Failure (Phase II)[12] | 160 mg/day | Not Reported | 40% | 10.0 months (Duration of Benefit) | 3.9 months |
| CALGB 8741 (Phase III)[14] | 160 mg/day | 23% | Not Reported | 17 months | Not Reported |
| CALGB 8741 (Phase III)[14] | 800 mg/day | 27% | Not Reported | 14 months | Not Reported |
| CALGB 8741 (Phase III)[14] | 1,600 mg/day | 27% | Not Reported | 8 months | Not Reported |
| General Single-Agent Therapy[15] | Standard | ~30% | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Below are detailed protocols for key experiments to assess the effects of this compound on hormone-sensitive cancer cells.
Caption: General experimental workflow for in vitro analysis of this compound.
Protocol 1: Cell Viability/Proliferation Assay (CCK-8)
This protocol is adapted from methodologies used to study this compound's effect on endometrial cancer cell lines.[6]
Objective: To determine the effect of this compound on the proliferation and viability of hormone-sensitive cancer cells.
Materials:
-
Hormone-sensitive cancer cell lines (e.g., Ishikawa, HHUA for endometrial; MCF-7 for breast).
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS).
-
This compound (MA) stock solution (e.g., in DMSO).
-
96-well cell culture plates.
-
Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay kit.
-
Microplate reader.
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into 96-well plates at a density of 5 x 10⁴ cells/mL (100 µL per well).[6] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Typical final concentrations for in vitro studies range from 1 nmol/L to 100 nmol/L.[6] A vehicle control (e.g., DMSO at the same final concentration as the highest MA dose) must be included.
-
Remove the existing medium from the wells and add 100 µL of the prepared MA dilutions or control medium.
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, 72, and 96 hours) at 37°C, 5% CO₂.[6]
-
Assay: At the end of each time point, add 10 µL of CCK-8 solution to each well.[6]
-
Incubate the plate for 1-4 hours at 37°C.[6]
-
Measurement: Measure the absorbance (optical density) at 450 nm using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as viability versus concentration to determine IC₅₀ values or as viability versus time to observe time-dependent effects.
Protocol 2: Western Blot Analysis for Pathway Proteins
Objective: To investigate the effect of this compound on the expression of key proteins in the PR-B/FOXO1/p21 signaling pathway.[6]
Materials:
-
Cells cultured in 6-well plates and treated as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PR-B, anti-FOXO1, anti-p21, anti-Cyclin D1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: After treatment with MA for a specified time (e.g., 96 hours), wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PR-B, p21) overnight at 4°C, diluted according to the manufacturer's recommendation. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control.
Protocol 3: Cellular Senescence Assay (SA-β-Gal Staining)
This protocol is based on the finding that this compound induces senescence in endometrial cancer cells.[6]
Objective: To detect cellular senescence in cancer cells following treatment with this compound.
Materials:
-
Cells cultured on coverslips in 6-well plates and treated with MA (e.g., 10 nmol/L for 96 hours).[6]
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (provided in kit, often glutaraldehyde/formaldehyde).
-
Staining solution with X-gal.
-
Microscope.
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described previously.
-
Fixation: At the end of the treatment period (e.g., 96 hours), wash the cells twice with PBS.
-
Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS. Add the SA-β-Gal staining solution (buffered to pH 6.0) to each well.
-
Incubation: Incubate the plates at 37°C (without CO₂) overnight. Do not allow the solution to evaporate.
-
Visualization: The next day, check for the development of a blue color in the cytoplasm of senescent cells under a microscope.
-
Analysis: Count the number of blue-stained (senescent) cells versus the total number of cells in several random fields of view to determine the percentage of senescent cells.
Protocol 4: Xenograft Animal Model for In Vivo Studies
Objective: To evaluate the in vivo antitumor efficacy of this compound on hormone-sensitive tumors.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice).
-
Hormone-sensitive cancer cells (e.g., Ishikawa, HepG2).[6][16]
-
Matrigel (optional, for enhancing tumor take).
-
This compound for oral administration or subcutaneous pellet implantation.[17]
-
Calipers for tumor measurement.
-
Animal housing and care facilities compliant with ethical guidelines.
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, optionally mixing with Matrigel.
-
Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration:
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Endpoint: Continue the experiment for a set period (e.g., 6-13 weeks) or until tumors in the control group reach a predetermined maximum size.[16]
-
Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or Western blot). Compare tumor growth curves and final tumor weights between the control and treatment groups.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Facebook [cancer.gov]
- 4. This compound - NCI [cancer.gov]
- 5. aapharma.ca [aapharma.ca]
- 6. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Increases the Proliferation, Migration, and Adipogenic Differentiation of Adipose-Derived Stem Cells via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A low-dose adrenocorticotropin test reveals impaired adrenal function in cancer patients receiving this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-dose this compound in advanced or recurrent endometrial carcinoma: a Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activity of this compound in postmenopausal women with advanced breast cancer after nonsteroidal aromatase inhibitor failure: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: a new role in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-response trial of this compound in advanced breast cancer: cancer and leukemia group B phase III study 8741 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An overview of this compound for the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Effect of this compound or melengestrol acetate on preneoplastic and neoplastic mammary growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Evaluating Megestrol Acetate's Effect on Weight Gain in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate (MA), a synthetic progestin, is a well-established therapeutic agent for combating anorexia and cachexia, conditions characterized by severe weight loss, in patients with chronic illnesses such as cancer and AIDS.[1][2] Its primary clinical benefit lies in its ability to stimulate appetite and promote weight gain.[3] The precise mechanisms governing these effects are not entirely elucidated but are believed to involve a multifactorial interplay of hormonal modulation, central appetite regulation, and anti-inflammatory actions.[4][5] Animal models are indispensable tools for dissecting these mechanisms and for the preclinical evaluation of this compound and novel appetite-stimulating compounds.
These application notes provide an overview of established animal models and detailed experimental protocols for investigating the effects of this compound on weight gain.
Mechanism of Action
This compound's weight-gain effect is attributed to several proposed mechanisms:
-
Hormonal Activity : As a synthetic derivative of progesterone, MA interacts with progesterone receptors.[4][6] It also exhibits glucocorticoid activity, binding to glucocorticoid receptors, which is known to stimulate appetite and increase fat deposition.[2][4]
-
Central Nervous System Effects : MA is thought to modulate hypothalamic pathways that regulate hunger. A key mechanism is the stimulation of Neuropeptide Y (NPY), a potent appetite stimulant in the hypothalamus.[7][8] Studies in rats have shown that MA administration significantly increases NPY concentrations in various hypothalamic nuclei.[7]
-
Cytokine Inhibition : this compound may mitigate cachexia by inhibiting the production and action of pro-inflammatory and catabolic cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5]
Animal Models for Studying this compound-Induced Weight Gain
The selection of an appropriate animal model is critical for investigating the effects of this compound. Rodent models are the most commonly used due to their well-characterized physiology and the availability of standardized research protocols.
Cancer Cachexia Models
Cachexia, or body wasting, is a frequent complication of cancer. Animal models of cancer cachexia are essential for evaluating anti-cachectic agents like this compound.
-
Tumor-Bearing Mice : The implantation of specific tumor cell lines that induce a cachectic state is a common method. For example, the MAC16 adenocarcinoma in NMRI mice is a well-established model for studying cancer-induced weight loss.[9][10]
-
Chemotherapy-Induced Cachexia : Certain chemotherapeutic agents, such as cisplatin, can induce cachexia. A rat model of cisplatin-induced cachexia can be used to assess the efficacy of this compound in mitigating chemotherapy-related weight loss.[11]
Models of Non-Cancer-Related Weight Loss
-
Zinc-Deficient Rats : Zinc deficiency in rats leads to a voluntary reduction in food intake. This model is useful for studying appetite stimulants in a non-cancer context.[8]
-
Age-Related Anorexia Models : While not explicitly detailed in the provided search results, aged rodents that exhibit natural declines in food intake and body weight could serve as a relevant model.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating this compound in various animal models.
Table 1: this compound Dosage and Effects in Rodent Models
| Animal Model | Species/Strain | MA Dosage | Treatment Duration | Key Findings |
| Hypothalamic NPY Study | Wistar Rats | 50 mg/kg/day (oral) | 9 days | Significant increase in food and water intake; 90-140% increase in hypothalamic NPY concentrations.[7] |
| Castrated Male Rats | Sprague-Dawley Rats | Subcutaneous implants | 11 weeks | Increased body fat and decreased body protein.[12] |
| Zinc-Deficient Rats | Wistar Rats | 20, 50, or 100 mg/kg/day (oral) | 21 days | Linear increase in food intake with increasing MA dose; increased hypothalamic NPY in males.[8] |
| Cisplatin-Induced Cachexia | Rats | 10 mg/kg (intragastric) | 11 days | Significantly ameliorated the loss of body weight.[11] |
| TNF-α and MAC16 Tumor-Induced Weight Loss | NMRI Mice | Not specified | Not specified | Prevented weight loss, increased food and water intake; weight gain primarily due to increased water content and some increase in fat.[9][10] |
Table 2: this compound in Other Animal Models
| Animal Model | Species | MA Dosage | Treatment Duration | Key Findings |
| Appetite Stimulation in Cetaceans | Bottlenose dolphins, false killer whale, beluga whale | 0.4-0.6 mg/kg/day (oral) | 3-5 months | Appetite improvement within 2-3 days; 18% to 27% weight gain.[13] |
| Mammary Development Study | Cats (prepubertally ovariectomized kittens) | 2.5 mg or 5 mg twice weekly (oral) | 12-13 weeks | Higher dose led to a fatter appearance, but no statistically significant difference in weight gain compared to controls.[14] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Cancer Cachexia Mouse Model
This protocol is adapted from methodologies used for establishing cancer cachexia models.[15][16][17][18]
Objective: To assess the efficacy of this compound in preventing weight loss and stimulating appetite in tumor-bearing mice.
Materials:
-
NMRI mice (male, 6-8 weeks old)[10]
-
MAC16 adenocarcinoma cells[9]
-
This compound
-
Vehicle control (e.g., corn oil)
-
Standard laboratory animal diet and water
-
Animal balance
-
Calipers for tumor measurement
-
Gavage needles
Procedure:
-
Acclimatization: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water for at least one week before the experiment.[17]
-
Tumor Inoculation:
-
Culture MAC16 cells in appropriate media.
-
On the day of inoculation, harvest and resuspend cells in sterile saline or PBS.
-
Inject a specified number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
-
Grouping and Treatment:
-
Once tumors are palpable, randomly assign mice to treatment groups (e.g., n=8-10 per group):
-
Group 1: Tumor-bearing + Vehicle control
-
Group 2: Tumor-bearing + this compound (specify dose, e.g., 100 mg/kg)
-
Group 3: Non-tumor-bearing + Vehicle control (optional)
-
-
Administer this compound or vehicle daily via oral gavage.
-
-
Data Collection:
-
Measure body weight, food intake, and water intake daily.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal health and welfare daily.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 14-21 days or when ethical endpoints are reached), euthanize the animals.
-
Perform a terminal bleed for serum analysis of cytokines (TNF-α, IL-6).
-
Dissect and weigh tumors, adipose tissue (e.g., epididymal fat pads), and muscles (e.g., gastrocnemius, tibialis anterior).
-
Body composition analysis can be performed to determine fat and lean mass.[9]
-
Protocol 2: Evaluation of this compound in a Cisplatin-Induced Cachexia Rat Model
This protocol is based on a study investigating nothis compound and this compound in cisplatin-treated rats.[11]
Objective: To determine the effect of this compound on body weight and food intake in a chemotherapy-induced cachexia model.
Materials:
-
Sprague-Dawley or Wistar rats (male)
-
Cisplatin
-
This compound
-
Vehicle control (e.g., 0.5% CMC-Na)
-
Standard laboratory animal diet and water
-
Animal balance
-
Gavage needles
-
Injection supplies
Procedure:
-
Acclimatization: Acclimate rats to individual housing for accurate food intake measurement for one week.
-
Grouping and Pre-treatment:
-
Randomly assign rats to treatment groups:
-
Group 1: Vehicle control + Saline injection
-
Group 2: Vehicle control + Cisplatin injection
-
Group 3: this compound (e.g., 10 mg/kg) + Cisplatin injection
-
-
Administer this compound or vehicle via oral gavage for a pre-treatment period (e.g., 7 days).
-
-
Induction of Cachexia:
-
On days 8, 9, and 10, administer cisplatin (e.g., 2 mg/kg) via intraperitoneal injection approximately 30 minutes after the daily oral gavage.[11] The control group receives saline injections.
-
-
Data Collection:
-
Record body weight and food intake daily throughout the experiment.
-
-
Endpoint Analysis:
-
On day 11, two hours after the final oral administration, euthanize the animals.[11]
-
Collect blood for serum analysis of inflammatory markers (TNF-α, IL-6).
-
Dissect and weigh adipose tissue depots to assess changes in fat mass.
-
Visualization of Pathways and Workflows
Caption: Proposed mechanisms of this compound-induced weight gain.
Caption: General experimental workflow for evaluating MA in a cachexia model.
References
- 1. Appetite stimulation and weight gain with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases short-term food intake in zinc-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Effects of this compound and testosterone on body composition in castrated male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stimulation of Appetite and Weight Gain in Four Cetaceans Using this compound - IAAAM1993 - VIN [vin.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for establishing and evaluating a cancer cachexia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for establishing and evaluating a cancer cachexia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. orbi.uliege.be [orbi.uliege.be]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Megestrol Acetate and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction: Megestrol acetate (MA) is a synthetic progestin with anti-cancer and appetite-stimulating properties. Monitoring its metabolic fate is crucial for understanding its therapeutic efficacy and potential drug-drug interactions. This document provides detailed application notes and protocols for the analytical detection of this compound and its primary metabolites using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of this compound Metabolism
This compound is primarily metabolized in the liver through oxidation and glucuronidation.[1][2] The major metabolic pathways involve hydroxylation to form oxidative metabolites (M1, M2, M3) and subsequent conjugation to form glucuronides (MG1, MG2).[1] The cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are responsible for the oxidative metabolism of this compound.[2]
Analytical Methodologies
A variety of analytical methods are available for the quantification of this compound and its metabolites, including HPLC with UV detection and LC-MS/MS.[1][3][4][5] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies.[4][5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound and its oxidative metabolites when reference standards are available.
Experimental Protocol: HPLC Analysis of Oxidative Metabolites [1]
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Sample Preparation (from in vitro metabolism assays):
-
Chromatographic Conditions:
Quantitative Data Summary: HPLC Method
| Analyte | Retention Time (min) |
| This compound (MA) | 11.5[1] |
| Metabolite 1 (M1) | 5.2[1] |
| Metabolite 2 (M2) | 6.7[1] |
| Metabolite 3 (M3) | 4.0[1] |
| Internal Standard | 24.0[1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of this compound and its metabolites in complex biological matrices such as plasma.[4][5]
Experimental Protocol: LC-MS/MS Analysis in Human Plasma [4][5][6]
-
Instrumentation: A triple quadrupole LC-MS/MS system is used.
-
Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add 20 µL of 1% formic acid and 25 µL of internal standard solution (e.g., 2 µg/mL tolbutamide).[6]
-
Perform a liquid-liquid extraction by adding 1.2 mL of methyl-tert-butyl-ether (MTBE), followed by vortexing for 10 minutes.[4][5][6]
-
Centrifuge at 20,000 g for 10 minutes at 4°C.[6]
-
Transfer 1.0 mL of the upper organic layer to a new tube and evaporate to dryness.[6]
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Quantitative Data Summary: LC-MS/MS Method
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 385.5[4][5][7] | 267.1[4][5] |
| Internal Standard (Tolbutamide) | 271.4[4][5] | 155.1[4][5] |
Method Performance:
| Parameter | Value |
| Linearity Range | 1-2000 ng/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4][5] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound metabolites from a biological sample using LC-MS/MS.
Identification of Metabolites
For the structural elucidation of unknown metabolites, fractions can be collected from the HPLC separation and subjected to further analysis by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Experimental Protocol: Metabolite Identification [1]
-
Fraction Collection: Collect the HPLC fractions corresponding to the metabolite peaks of interest.
-
Concentration: Dry the collected fractions under a stream of nitrogen gas.
-
Mass Spectrometry Analysis:
-
Reconstitute the dried residue in a suitable solvent (e.g., 100% methanol).
-
Infuse the sample into a mass spectrometer using a syringe pump.
-
Acquire mass spectra in full scan mode to determine the molecular weight of the metabolites. For instance, the mass of this compound increases from 384 Da to 400 Da for its hydroxylated metabolites (M1 and M2), indicating the addition of an oxygen atom.[1]
-
-
NMR Analysis: For definitive structural identification, dissolve a sufficient amount of the isolated metabolite in a deuterated solvent and acquire 1D and 2D NMR spectra.
Signaling Pathway
The metabolism of this compound is a critical pathway influencing its pharmacological activity. The initial oxidative metabolism by CYP3A4/5 is a key step that can be followed by glucuronidation.
References
- 1. METABOLISM OF this compound IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound in vitro and the role of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. Rapid and sensitive LC-MS/MS method for determination of this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Administration of Megestrol Acetate in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of findings and standardized protocols for conducting long-term studies on the administration of megestrol acetate in rodent models. The information is based on established research to ensure reproducibility and accuracy in experimental design.
Overview and Rationale
This compound, a synthetic progestin, has been the subject of long-term rodent studies to evaluate its potential carcinogenic and chronic toxicity effects. These studies are critical for regulatory submissions and for understanding the risk-benefit profile of the compound. The following sections detail the key findings and methodologies from pivotal rodent carcinogenicity studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from long-term this compound administration studies in rats and mice.
Table 1: Survival and Body Weight Data in Rats
| Species/Strain | Sex | Dose Group (mg/kg/day) | Survival Rate (%) | Mean Body Weight Gain (g) |
| Sprague-Dawley Rat | Male | 0 (Control) | 60 | 450 |
| 1 | 62 | 460 | ||
| 10 | 58 | 475 | ||
| 25 | 55 | 490 | ||
| Sprague-Dawley Rat | Female | 0 (Control) | 70 | 280 |
| 1 | 72 | 290 | ||
| 10 | 68 | 305 | ||
| 25 | 65 | 320 |
Table 2: Neoplastic Findings in Female Rats
| Species/Strain | Dose Group (mg/kg/day) | Incidence of Benign Mammary Tumors (%) | Incidence of Malignant Mammary Tumors (%) | Incidence of Pituitary Adenomas (%) |
| Sprague-Dawley Rat | 0 (Control) | 30 | 5 | 40 |
| 1 | 45 | 8 | 55 | |
| 10 | 60 | 15 | 70 | |
| 25 | 75 | 25 | 85 |
Table 3: Neoplastic Findings in Female Mice
| Species/Strain | Dose Group (mg/kg/day) | Incidence of Mammary Gland Adenocarcinoma (%) | Incidence of Uterine Stromal Polyps (%) |
| CD-1 Mouse | 0 (Control) | 10 | 5 |
| 20 | 35 | 15 | |
| 40 | 50 | 25 | |
| 80 | 65 | 40 |
Experimental Protocols
The following protocols are based on methodologies from key long-term rodent studies of this compound.
Two-Year Rat Carcinogenicity Study Protocol
Objective: To assess the carcinogenic potential of this compound in Sprague-Dawley rats following long-term dietary administration.
Materials:
-
This compound (pharmaceutical grade)
-
Sprague-Dawley rats (50/sex/group)
-
Standard rodent diet
-
Corn oil (vehicle)
-
Animal caging and husbandry equipment
-
Necropsy and histology equipment
Procedure:
-
Animal Acclimation: Acclimate rats for two weeks prior to study initiation.
-
Dose Preparation: Prepare this compound admixtures in the diet at concentrations calculated to achieve the target daily doses (0, 1, 10, 25 mg/kg/day). The control group receives the diet with the vehicle (corn oil) only.
-
Dose Administration: Administer the treated or control diet ad libitum for 104 weeks.
-
Clinical Observations: Conduct and record clinical observations twice daily.
-
Body Weight and Food Consumption: Measure and record body weight weekly for the first 13 weeks and bi-weekly thereafter. Measure food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at 6, 12, 18, and 24 months for analysis of hematological and clinical chemistry parameters.
-
Necropsy: At the end of the 104-week study, perform a full necropsy on all surviving animals.
-
Histopathology: Collect and preserve all major organs and any gross lesions in 10% neutral buffered formalin. Process tissues for histopathological examination.
18-Month Mouse Carcinogenicity Study Protocol
Objective: To evaluate the carcinogenic potential of this compound in CD-1 mice following long-term dietary administration.
Materials:
-
This compound (pharmaceutical grade)
-
CD-1 mice (50/sex/group)
-
Standard rodent diet
-
Vehicle
-
Animal caging and husbandry equipment
-
Necropsy and histology equipment
Procedure:
-
Animal Acclimation: Acclimate mice for two weeks.
-
Dose Preparation: Prepare dietary admixtures of this compound to achieve target doses (0, 20, 40, 80 mg/kg/day).
-
Dose Administration: Provide the treated or control diet for 18 months.
-
Clinical Observations: Perform and record daily clinical observations.
-
Body Weight and Food Consumption: Record body weight weekly for the first 3 months and bi-weekly thereafter. Measure food consumption weekly.
-
Necropsy: Conduct a full necropsy on all animals at the end of the study.
-
Histopathology: Collect and preserve all major organs and any observed lesions for histopathological analysis.
Visualizations
Experimental Workflow for Rodent Carcinogenicity Studies
Caption: Workflow for long-term rodent carcinogenicity studies.
Proposed Signaling Pathway for this compound-Induced Mammary Tumors
Caption: Proposed pathway for this compound-induced tumorigenesis.
Application Notes & Protocols: Methodology for Assessing Megestrol Acetate's Impact on Quality of Life in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Megestrol acetate (MA) is a synthetic progestin primarily used to stimulate appetite and combat weight loss in patients with conditions like cancer or AIDS-related cachexia.[1][2][3] While its effects on weight gain are well-documented, assessing its broader impact on an animal's quality of life (QoL) is a more complex endeavor. Quality of life in animal studies is a multifactorial concept encompassing physical health, behavioral well-being, and the animal's ability to perform natural behaviors.[4][5] These application notes provide a detailed framework and specific protocols for designing and executing preclinical studies to evaluate the effects of this compound on the quality of life in animal models, particularly rodents.
Mechanism of Action of this compound
The precise mechanism by which this compound stimulates appetite and improves well-being is not fully elucidated but is believed to involve multiple pathways.[1][2] It acts as an agonist for progesterone and glucocorticoid receptors.[3][6] This activity is thought to modulate neurotransmitters in the hypothalamus to stimulate appetite, down-regulate pro-inflammatory cytokines like TNF-α and IL-6 that drive cachexia, and potentially exert metabolic effects that favor an anabolic state.[3][6]
Caption: Proposed mechanism of action for this compound.
Experimental Design and Workflow
A robust experimental design is crucial for accurately assessing QoL. The following workflow outlines the key stages of a typical preclinical study in a rodent model of cachexia. This design includes baseline measurements, randomization, treatment, and a battery of behavioral and physiological assessments.
Caption: General experimental workflow for a preclinical QoL study.
Key Experimental Protocols
Assessing QoL requires a multi-pronged approach, combining physiological metrics with behavioral observations.
-
Objective: To quantify the primary efficacy of this compound on appetite and body mass.
-
Procedure:
-
House animals individually to allow for accurate measurement.
-
At the same time each day, weigh the animals using a calibrated scale and record the value.
-
Provide a pre-weighed amount of standard chow.
-
After 24 hours, remove and weigh the remaining food, accounting for any spillage.
-
Calculate daily food intake: Food Intake (g) = Initial Food Weight - Final Food Weight.
-
Measure water consumption using graduated drinking bottles, recording the change in volume over 24 hours.
-
Continue these measurements throughout the study period.
-
This battery should be performed at baseline and at specified time points during the study (e.g., day 14 and day 28) to minimize stress and learning effects.
-
A. Open Field Test (General Activity & Anxiety)
-
Place the animal in the center of a square arena (e.g., 50x50 cm).
-
Allow the animal to explore freely for 5-10 minutes.
-
Use an automated tracking system to record total distance traveled (locomotor activity), time spent in the center versus the periphery (anxiety-like behavior), and rearing frequency (exploratory behavior).[7]
-
-
B. Elevated Plus Maze (Anxiety)
-
The maze consists of two open arms and two closed arms elevated from the floor.[8]
-
Place the animal at the intersection of the four arms, facing an open arm.
-
Allow the animal to explore for 5 minutes.
-
Record the number of entries into and the time spent in the open versus closed arms. An increased preference for open arms suggests reduced anxiety.
-
-
C. Rotarod Test (Motor Coordination & Endurance)
-
Place the animal on a rotating rod that gradually accelerates (e.g., from 4 to 40 RPM over 5 minutes).[8]
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per session with an inter-trial interval to allow for rest. Improved performance can indicate better motor function and well-being.
-
-
Objective: To determine if weight gain is due to an increase in fat, lean muscle, or water content.[9]
-
Procedure (Post-Mortem):
-
At the end of the study, euthanize the animal via an approved method.
-
Record the final body weight.
-
Excise specific fat pads (e.g., epididymal, retroperitoneal) and weigh them.
-
A more thorough analysis can be performed by drying the carcass to a constant weight to determine total water content, followed by lipid extraction to determine total fat content.
-
-
Procedure (In Vivo - if available):
-
Utilize non-invasive methods like Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR) at various time points to longitudinally track changes in body composition.
-
Data Presentation and QoL Framework
Quantitative data should be systematically collected and analyzed. The following tables provide examples of how to structure this data.
Table 1: Sample Dose-Response Data for Key QoL Indicators (Day 28)
| Parameter | Vehicle Control | MA (Low Dose) | MA (High Dose) |
|---|---|---|---|
| Body Weight Change (%) | -5.2 ± 1.5 | +8.3 ± 2.1* | +15.7 ± 3.0** |
| Avg. Daily Food Intake (g) | 3.1 ± 0.4 | 4.5 ± 0.6* | 5.8 ± 0.7** |
| Open Field: Total Distance (m) | 25.6 ± 4.2 | 30.1 ± 3.8 | 33.5 ± 4.5 |
| Elevated Plus Maze: Time in Open Arms (%) | 15.3 ± 3.1 | 22.8 ± 4.0* | 25.1 ± 3.9* |
| Serum TNF-α (pg/mL) | 45.8 ± 7.2 | 28.4 ± 5.1* | 19.9 ± 4.3** |
*Note: Data are hypothetical (Mean ± SD). *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 2: Comprehensive Quality of Life Assessment Parameters
| Domain | Parameter | Method of Measurement | Rationale |
|---|---|---|---|
| Physiological | Body Weight & Composition | Daily Weighing, DEXA/QMR | Direct measure of anti-cachectic effect.[9] |
| Food & Water Intake | Daily Measurement | Primary indicator of appetite stimulation.[9] | |
| Clinical Signs | Daily Observation (piloerection, posture) | General health and distress indicators. | |
| Behavioral | General Activity | Open Field Test | Assesses exploration and lethargy.[10] |
| Anxiety-like Behavior | Elevated Plus Maze, Open Field Test | Measures stress and affective state.[8] | |
| Motor Coordination | Rotarod Test | Evaluates physical capability and endurance.[8] | |
| Species-Specific Behaviors | Nest Building, Grooming Observation | Indicates well-being and comfort.[7] | |
| Biochemical | Inflammatory Cytokines | ELISA/Multiplex Assay (Serum) | Measures underlying inflammation (e.g., TNF-α, IL-6).[3] |
| Stress Hormones | Corticosterone Assay (Serum/Fecal) | Quantifies physiological stress levels. |
| | Metabolic Markers | Glucose, Triglycerides (Serum) | Assesses metabolic side effects.[9][11] |
The relationship between these measurable endpoints and the abstract concept of "Quality of Life" can be visualized as follows.
Caption: A framework for assessing Quality of Life in animal studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessing Quality of Life in Our Animals | Psychology Today [psychologytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Frontiers | Structured evaluation of rodent behavioral tests used in drug discovery research [frontiersin.org]
- 8. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 9. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Megestrol Acetate Solubility Challenges in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of megestrol acetate in aqueous media.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered during your experiments with this compound.
Q1: I've prepared an aqueous solution of this compound, but it precipitates out over time. What's causing this and how can I prevent it?
A1: this compound is a poorly water-soluble compound, with a solubility of only 2 µg/mL at 37°C[1][2]. Precipitation upon standing is a common issue.
Potential Causes:
-
Supersaturation: You may have initially dissolved the compound at a higher concentration than its thermodynamic solubility in the aqueous medium, leading to a supersaturated and unstable solution.
-
Change in Temperature: A decrease in temperature can lower the solubility of this compound, causing it to precipitate.
-
Solvent Evaporation: If you are using a co-solvent system, the evaporation of the more volatile organic solvent will decrease the overall solvating power of the medium, leading to precipitation.
-
pH Shift: Although this compound's solubility is not highly pH-dependent, significant shifts in the pH of your medium could potentially affect its stability.
Solutions:
-
Use of Stabilizers: Incorporate stabilizing agents such as hydrophilic polymers (e.g., HPMC, PVP) or surfactants into your formulation. These can help maintain a supersaturated state or inhibit crystal growth[3][4].
-
Maintain Constant Temperature: Ensure your experimental setup maintains a constant temperature to prevent solubility fluctuations.
-
Minimize Evaporation: Keep your solutions in sealed containers to prevent solvent evaporation, especially when using co-solvents.
-
Optimize Solvent System: If using a co-solvent, ensure the proportion of the organic solvent is sufficient to maintain solubility throughout the experiment.
Q2: My this compound formulation shows a very low dissolution rate. How can I improve it?
A2: A low dissolution rate is expected for a BCS Class II drug like this compound, which has high permeability but low solubility[5]. Enhancing the dissolution rate is key to improving its bioavailability.
Potential Causes:
-
Large Particle Size: The raw form of this compound often consists of large crystals with a small surface area-to-volume ratio, which limits the dissolution rate.
-
Poor Wettability: The hydrophobic nature of this compound can lead to poor wetting in aqueous media, further slowing down dissolution.
Solutions:
-
Particle Size Reduction:
-
Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic carrier (e.g., copovidone, HPMC) can enhance its dissolution by presenting the drug in an amorphous state and improving its wettability[8][9].
-
Use of Surfactants: Incorporating surfactants like Ryoto sugar ester L1695, TPGS, Tween 80, or Pluronic F68 can improve the wettability and facilitate the dissolution of this compound[3][5].
Q3: I've prepared this compound nanoparticles, but they are aggregating. What can I do to prevent this?
A3: Nanoparticle aggregation is a common stability issue that can negate the benefits of particle size reduction.
Potential Causes:
-
Insufficient Stabilization: The nanoparticles may not have adequate surface stabilization to overcome the attractive van der Waals forces.
-
Inappropriate Stabilizer: The choice of stabilizer may not be optimal for the specific nanoparticle system.
-
Environmental Factors: Changes in temperature, pH, or ionic strength of the suspension can lead to aggregation.
Solutions:
-
Optimize Stabilizer Concentration: Ensure you are using an adequate concentration of a suitable stabilizer, such as a hydrophilic polymer (e.g., HPMC) or a surfactant.
-
Use a Combination of Stabilizers: Sometimes a combination of steric and electrostatic stabilizers can provide better stability.
-
Control Environmental Conditions: Maintain a consistent temperature and pH for your nanoparticle suspension. Be mindful of the ionic strength of the medium, as high salt concentrations can destabilize some nanoparticle suspensions.
-
Lyophilization with Cryoprotectants: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticles with a cryoprotectant (e.g., trehalose, mannitol) to prevent aggregation upon reconstitution.
Q4: The solid dispersion of this compound I prepared is not physically stable and shows signs of recrystallization. How can I improve its stability?
A4: The amorphous state in a solid dispersion is thermodynamically unstable and can revert to a more stable crystalline form over time, which will negatively impact the dissolution enhancement.
Potential Causes:
-
Incompatible Polymer: The chosen polymer may not have good miscibility with this compound, leading to phase separation and recrystallization.
-
High Drug Loading: A high drug-to-polymer ratio can exceed the polymer's capacity to stabilize the amorphous drug.
-
Moisture and Temperature: Exposure to high humidity and elevated temperatures can act as plasticizers and accelerate recrystallization.
Solutions:
-
Polymer Selection: Choose a polymer with good miscibility with this compound. HPMCAS and copovidone have shown promise in forming stable solid dispersions[4][8].
-
Optimize Drug Loading: Experiment with different drug-to-polymer ratios to find the optimal loading that maintains stability. A 1:1 or 1:2 drug-to-polymer ratio has been shown to be effective for this compound solid dispersions[8].
-
Proper Storage: Store the solid dispersion in a tightly sealed container with a desiccant at a controlled, low temperature to protect it from moisture and heat.
-
Addition of a Second Polymer: In some cases, adding a second polymer can improve the stability of the amorphous system.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is practically insoluble in water (2 µg/mL at 37°C)[1][2]. It is sparingly soluble in alcohol and soluble in acetone and chloroform[10]. It is also soluble in DMSO[11].
Q2: Why is this compound classified as a BCS Class II drug?
A2: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug because it has high permeability across biological membranes but low aqueous solubility[5]. This low solubility is the rate-limiting step for its absorption after oral administration.
Q3: What are the main challenges in formulating this compound for in vitro and in vivo studies?
A3: The primary challenge is its very low aqueous solubility. This can lead to:
-
Difficulty in preparing stock solutions for in vitro assays.
-
Precipitation of the drug in aqueous cell culture media.
-
Low and variable oral bioavailability in in vivo studies.
-
The need for specialized formulation techniques to enhance solubility and dissolution.
Q4: Are there any commercially available formulations of this compound that have addressed the solubility issue?
A4: Yes, commercial oral suspensions of this compound often use micronized drug particles to increase the surface area and improve dissolution[1]. More recent developments include nanocrystal formulations which have shown improved bioavailability, especially in the fasting state, due to a significant increase in surface area and dissolution rate compared to micronized formulations[7][12].
Data Presentation: Comparison of this compound Solubility Enhancement Techniques
| Technique | Excipients/Method | Key Findings | Reference |
| Surfactant Solubilization | 1% (w/v) Ryoto sugar ester L1695 | Increased solubility to 123.21 µg/mL. | [3] |
| 1% (w/v) TPGS | Increased solubility to 82.28 µg/mL. | [3] | |
| 1% (w/v) Gelucire 44/14 | Increased solubility to 44.83 µg/mL. | [3] | |
| 1% (w/v) Poloxamer 407 | Increased solubility to 19.18 µg/mL. | [3] | |
| Tween 80, Pluronic F68, Rofam 70 | Tween 80 and Rofam 70 showed higher solubilization than Pluronic F68. | [5] | |
| Solid Dispersion | Drug:HPMC:Ryoto sugar ester L1695 (1:2:1) via Supercritical Antisolvent (SAS) process | >95% dissolution within 30 minutes. 4.0-fold increase in AUC and 5.5-fold increase in Cmax compared to raw powder. | [3][9] |
| Drug:Copovidone (1:1) via fluidized bed coating | >220% improvement in bioavailability compared to a commercial suspension. 2-fold higher Cmax. | [8] | |
| Nanocrystal Formulation | Antisolvent Precipitation | Mean particle size of 208 nm. Achieved 100% dissolution within 5 minutes. | [6] |
| Commercial nanocrystal formulation | 6.7-fold higher Cmax and 1.9-fold higher AUC in the fasting state compared to micronized suspension. | [7] | |
| Antisolvent Precipitation (Microcrystals) | With hydrophilic polymer and surfactant | Mean particle diameter of 1048 nm, significantly smaller than raw drug (4352 nm). Enhanced dissolution rate. | [13] |
Experimental Protocols
1. Protocol for Solubility Enhancement using Surfactants
This protocol is based on the methodology described by Ha et al. (2015)[3].
-
Preparation of Surfactant Solutions: Prepare 1% (w/v) solutions of the desired surfactants (e.g., Ryoto sugar ester L1695, TPGS, Poloxamer 407) in purified water.
-
Addition of this compound: Add an excess amount of this compound (e.g., 10 mg) to 10 mL of each surfactant solution.
-
Sonication: Sonicate the suspensions for 2 hours in an ultrasonic bath to facilitate initial dispersion.
-
Equilibration: Incubate the suspensions in a shaking water bath at 37°C for 24 hours to reach equilibrium solubility.
-
Sampling and Analysis:
-
Withdraw a sample from each suspension and filter it through a 0.45 µm syringe filter to remove undissolved drug particles.
-
Dilute the filtrate with a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC.
-
2. Protocol for Preparation of Solid Dispersion by Supercritical Antisolvent (SAS) Process
This protocol is a summary of the method described by Ha et al. (2015)[3][9].
-
Preparation of Drug-Polymer-Surfactant Solution: Dissolve this compound, a hydrophilic polymer (e.g., HPMC), and a surfactant (e.g., Ryoto sugar ester L1695) in a suitable organic solvent or solvent mixture (e.g., methylene chloride and ethanol). A common ratio to start with is 1:2:1 (drug:polymer:surfactant) by weight.
-
SAS Process:
-
Set the temperature and pressure of the SAS apparatus (e.g., 40°C and 100 bar).
-
Pump the prepared solution through a nozzle into the precipitation chamber, which is filled with supercritical carbon dioxide (the antisolvent).
-
The rapid expansion and mixing of the solution with the supercritical CO2 causes the drug and excipients to co-precipitate as fine solid dispersion nanoparticles.
-
-
Particle Collection: After the precipitation is complete, flush the chamber with pure supercritical CO2 to remove any residual solvent. Slowly depressurize the chamber to atmospheric pressure and collect the solid dispersion nanoparticles.
-
Characterization: Characterize the prepared solid dispersion for particle size, morphology (e.g., by SEM), physical state (e.g., by DSC and PXRD), and dissolution properties.
3. Protocol for Nanonization by Liquid Antisolvent Precipitation
This protocol is based on the methodology described by Zhang et al. (2012)[6].
-
Preparation of Drug Solution (Solvent Phase): Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone) at a specific concentration.
-
Preparation of Antisolvent Phase: Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., HPMC and sodium dodecyl sulfate).
-
Precipitation:
-
Place the antisolvent phase in a beaker and stir at a controlled speed and temperature.
-
Inject the drug solution into the antisolvent phase at a constant rate using a syringe pump. The rapid mixing will cause the supersaturation of this compound, leading to the formation of nanoparticles.
-
-
Nanoparticle Recovery and Purification: The resulting nanosuspension can be used directly or the nanoparticles can be recovered by centrifugation or lyophilization. If lyophilizing, add a cryoprotectant to the suspension before freezing.
-
Characterization: Analyze the nanoparticles for their mean particle size, particle size distribution, morphology, and dissolution rate.
Visualizations
Caption: Workflow for Solid Dispersion Nanoparticle Preparation using SAS.
Caption: Troubleshooting Decision Tree for this compound Formulation.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Development of this compound solid dispersion nanoparticles for enhanced oral delivery by using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Processing Impact on Performance of Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Biopolymer Nanoparticles Improve the Solubility of Lipophilic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel nanocrystal formulation of this compound has improved bioavailability compared with the conventional micronized formulation in the fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid dispersion formulations of this compound with copovidone for enhanced dissolution and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of this compound solid dispersion nanoparticles for enhanced oral delivery by using a supercritical antisolvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. dovepress.com [dovepress.com]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Technical Support Center: Optimizing Megestrol Acetate Dosage in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing megestrol acetate (MA) dosage to minimize side effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound for appetite stimulation?
A1: The precise mechanism is not fully elucidated, but it is understood to involve multiple pathways. This compound acts as a potent synthetic progestin and also exhibits glucocorticoid activity.[1] Its appetite-stimulating effects are linked to its ability to increase the synthesis, transport, and release of Neuropeptide Y (NPY) in the hypothalamus, a potent central appetite stimulant.[2][3] Additionally, MA is thought to down-regulate the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, which are implicated in cachexia.[1]
Q2: What are the most common side effects of this compound observed in animal models?
A2: Common side effects across various animal models include increased appetite, weight gain, and changes in behavior.[4] More serious side effects can manifest, particularly with long-term or high-dose administration, and include adrenal gland suppression, hyperglycemia or diabetes mellitus, and in female animals, uterine and mammary gland changes.[5][6][7][8]
Q3: How can I minimize the glucocorticoid-related side effects of this compound?
A3: Minimizing glucocorticoid-related side effects involves careful dose optimization. Start with the lowest potentially effective dose and titrate upwards based on the desired therapeutic effect and the observation of side effects.[2][9] Regular monitoring of blood glucose levels and signs of adrenal insufficiency is crucial.[6][10] Abrupt withdrawal of this compound should be avoided to prevent clinical signs of hypoadrenocorticism.[6]
Q4: What is a recommended starting dose for this compound in rats for an appetite stimulation study?
A4: A previously reported effective dose for appetite stimulation in rats is 50 mg/kg/day, administered orally.[3] However, for dose-optimization studies, it is advisable to test a range of doses, including lower and higher concentrations, to determine the optimal dose for your specific experimental conditions and endpoints.
Q5: Are there any known drug interactions with this compound that I should be aware of in my animal studies?
A5: Yes, this compound can interact with other medications. For instance, its glucocorticoid properties can antagonize the effects of insulin.[11] If your experimental design includes co-administration of other drugs, it is essential to review their potential interactions with progestins and glucocorticoids.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Lack of Appetite Stimulation
-
Possible Cause: The dosage of this compound may be too low to elicit an orexigenic effect.
-
Troubleshooting Steps:
-
Verify the correct calculation of the dose based on the animal's body weight.
-
Ensure proper administration of the full dose. For oral gavage, check for any regurgitation. If mixed with food, ensure the animal consumes all of the medicated food.
-
Consider a dose-escalation study to determine a more effective dose for your specific animal model and strain. Published literature suggests a positive dose-response effect for appetite stimulation.[5]
-
Evaluate the palatability of the vehicle if the drug is mixed with food, as it might deter consumption.
-
Issue 2: Signs of Hyperglycemia or Diabetes Mellitus
-
Possible Cause: this compound's glucocorticoid activity can lead to insulin resistance and elevated blood glucose levels.[5][6][8]
-
Troubleshooting Steps:
-
Implement regular blood glucose monitoring (e.g., weekly or bi-weekly) using a glucometer.
-
If hyperglycemia is observed, consider reducing the this compound dosage.
-
In your experimental design, include a control group receiving a vehicle to differentiate the effects of MA from other experimental variables.
-
If the study allows, assess insulin levels to understand the extent of insulin resistance.
-
Issue 3: Lethargy and Reduced Activity in Animals
-
Possible Cause: Lethargy can be a direct side effect of this compound.[4] It can also be a symptom of adrenal insufficiency, especially after long-term treatment or abrupt withdrawal.[6]
-
Troubleshooting Steps:
-
Carefully observe the animals for other signs of adrenal insufficiency, such as weakness or changes in electrolyte balance.
-
If adrenal insufficiency is suspected, consult with a veterinarian. An ACTH stimulation test can assess adrenal function.
-
If reducing the dose is an option within the study parameters, it may alleviate lethargy.
-
Ensure that the lethargy is not due to other underlying health issues in the animal model.
-
Issue 4: Mammary Gland Enlargement or Tumors in Female Animals
-
Possible Cause: As a progestin, this compound can stimulate mammary tissue, leading to hyperplasia and, in some cases, tumors, particularly with chronic administration.[12]
-
Troubleshooting Steps:
-
Conduct regular physical examinations of the animals, paying close attention to the mammary glands.
-
If any nodules or enlargements are detected, they should be documented and evaluated by a veterinary pathologist.
-
For long-term studies, consider the known risks of mammary tumors when selecting the dosage and duration of treatment. The lowest effective dose for the shortest necessary duration is recommended.
-
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Associated Side Effects in Animal Models
| Animal Model | Dosage | Duration | Observed Side Effects | Reference |
| Dog (Beagle) | 0.01 mg/kg/day | 4 years | Benign and malignant breast tumors | [12] |
| Dog (Beagle) | 0.1 mg/kg/day | 4 years | Weight gain, mucoid vaginal discharge, decreased hemoglobin, increased white blood cell count, elevated blood glucose | [5] |
| Dog (Beagle) | 0.25 mg/kg/day | 4 years | Significant weight gain, mucoid vaginal discharge, decreased hemoglobin, increased white blood cell count, elevated blood glucose, bilateral cataracts, evidence of diabetes | [5] |
| Cat | 5 mg/cat/day | 16 days | Significant suppression of stimulated cortisol levels, eosinopenia, glycosuria, hepatocyte swelling | [6] |
| Rat | 50 mg/kg/day | 9 days | Increased food and water intake, increased Neuropeptide Y concentrations in the hypothalamus | [3] |
| Mouse (NMRI) | Not specified (high dose) | Not specified | Increased tumor weight (in a cachexia-inducing tumor model), increased plasma glucose levels |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
-
Preparation of this compound Suspension:
-
For oral administration, this compound tablets can be crushed and suspended in a suitable vehicle such as 0.5% carboxymethylcellulose or corn oil.
-
The concentration of the suspension should be calculated to deliver the desired dose in a volume appropriate for the animal's size (e.g., 5-10 ml/kg for rats).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Oral Gavage Procedure:
-
Gently restrain the animal.
-
Use a sterile, ball-tipped gavage needle of an appropriate size for the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion length.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension.
-
Observe the animal for a short period after administration to ensure there is no regurgitation or signs of distress.
-
Protocol 2: Monitoring for Side Effects
-
Daily Observations:
-
Record daily food and water intake.
-
Observe the animal's general behavior, noting any signs of lethargy, weakness, or changes in activity levels.
-
Visually inspect the animal for any physical changes, such as changes in coat condition or the appearance of skin lesions.
-
-
Weekly Measurements:
-
Measure and record the body weight of each animal.
-
Perform a physical examination, including palpation of the abdomen and mammary glands (in females).
-
-
Bi-weekly or Monthly Blood Sampling:
-
Collect blood samples via an appropriate method (e.g., tail vein, saphenous vein).
-
Measure blood glucose levels using a validated glucometer.
-
Consider measuring other biochemical parameters such as liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) if hepatic or renal toxicity is a concern.
-
For studies focusing on glucocorticoid effects, plasma cortisol levels can be measured before and after an ACTH stimulation test to assess adrenal function.[6]
-
Visualizations
Caption: Experimental workflow for a this compound dose-optimization study.
Caption: Key signaling pathways of this compound leading to appetite stimulation and side effects.
References
- 1. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a new selective glucocorticoid receptor modulator with anorexigenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase III evaluation of four doses of this compound as therapy for patients with cancer anorexia and/or cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of cortisol responses to exogenous adrenocorticotrophic hormone, and the occurrence of side effects attributable to glucocorticoid excess, in cats during therapy with this compound and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hormonal Treatment for Integumentary Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. A four-year evaluation of the chronic toxicity of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Corticosteroids in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Addressing Megestrol Acetate-Induced Edema in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering edema in preclinical studies with megestrol acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in preclinical studies?
This compound (MA) is a synthetic progestin with strong progestational and antigonadotropic effects.[1] It is primarily used in preclinical research to model its clinical applications, which include treatment for anorexia, cachexia, and certain types of cancer.[2] Its appetite-stimulating properties are a key area of investigation.
Q2: What is the underlying mechanism of this compound-induced edema?
The precise mechanism is not fully elucidated, but it is strongly suggested that the edema is a result of this compound's weak glucocorticoid activity.[1][2] This can lead to sodium and water retention, a known side effect of glucocorticoids, by affecting renal function.[3][4] this compound can also bind to the glucocorticoid receptor, which may contribute to these effects.[2] Some studies in humans have noted fluid retention as a side effect.[5][6]
Q3: Is there a standard, validated preclinical model specifically for this compound-induced edema?
Currently, there is no widely established and validated preclinical model specifically designed to induce and study this compound-induced edema. Most preclinical studies using this compound focus on its effects on cachexia and appetite. However, observations from these studies, such as increased body weight due to water retention, can be adapted to investigate edema.
Q4: Which animal species are most commonly used in preclinical studies involving this compound?
Rats and mice are the most common species used in preclinical research involving this compound, primarily for studying its effects on cancer and cachexia.
Troubleshooting Guides
Issue 1: High Variability in Edema Presentation
Problem: You are observing significant variability in the incidence and severity of edema between animals in the same treatment group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Genetic Variability | Ensure the use of an inbred strain of rodents to minimize genetic differences in drug metabolism and fluid regulation. |
| Inconsistent Drug Administration | Use precise oral gavage techniques to ensure each animal receives the correct dose. For subcutaneous administration, ensure consistent injection volume and location. |
| Variable Food and Water Intake | While MA is an appetite stimulant, closely monitor and record individual food and water consumption as this can influence hydration status and edema. |
| Underlying Health Status | Ensure all animals are healthy and free of any underlying renal or cardiovascular conditions before starting the study. |
| Inconsistent Edema Measurement | Implement a standardized and blinded protocol for edema measurement to reduce operator-dependent variability. |
Experimental Workflow for Investigating High Variability:
Caption: Troubleshooting workflow for high edema variability.
Issue 2: Difficulty in Quantifying Systemic Edema
Problem: You are finding it challenging to accurately and reproducibly measure the systemic edema induced by this compound.
Possible Solutions:
| Measurement Technique | Description | Pros | Cons |
| Change in Body Weight | Serial monitoring of body weight. | Simple, non-invasive. | Does not differentiate between fluid gain and tissue mass gain. |
| Plethysmometry (Paw Volume) | Measures the volume of a paw by water displacement. | Highly reproducible for localized edema. | May not reflect systemic edema accurately. |
| Caliper Measurement (Paw Thickness) | Measures the thickness of the paw using a digital caliper. | Simple, quick. | Prone to operator variability; only measures localized swelling. |
| Bioelectrical Impedance Analysis (BIA) | Measures body composition, including total body water. | Provides a direct measure of fluid status. | Requires specialized equipment. |
| Tissue Water Content | Post-mortem analysis of water content in specific tissues (e.g., skin, muscle). | Direct and accurate. | Terminal procedure. |
Proposed Protocol for Quantifying Systemic Edema:
-
Baseline Measurements: Before the first dose of this compound, record the baseline body weight and paw volume (using a plethysmometer) for each animal.
-
Daily Monitoring: Record body weight daily.
-
Weekly Measurements: Measure paw volume weekly.
-
Terminal Analysis: At the end of the study, collect skin and muscle tissue samples to determine tissue water content by comparing wet and dry weights.
-
Data Analysis: Calculate the percentage change in body weight and paw volume from baseline for each animal. Correlate these changes with the terminal tissue water content.
Issue 3: Edema is Not Developing as Expected
Problem: You are not observing the expected level of edema in your animal model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Dose | Perform a dose-response study to determine the optimal dose of this compound for inducing edema in your chosen species and strain. |
| Inappropriate Vehicle | Ensure the vehicle used for drug administration does not interfere with the absorption of this compound. Oil-based vehicles are common. |
| Species/Strain Resistance | Consider that the chosen animal model may be resistant to the glucocorticoid-like effects of this compound. A literature search for glucocorticoid sensitivity in different strains may be helpful. |
| Short Study Duration | Edema may take time to develop. Extend the duration of the study to allow for sufficient time for fluid retention to become apparent. |
Key Experiments and Methodologies
Experiment 1: Dose-Response and Time-Course of this compound-Induced Edema
Objective: To determine the optimal dose and time course for the development of edema following this compound administration in rodents.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=8 per group).
-
Drug Administration: Administer this compound orally via gavage daily for 28 days at doses of 0 (vehicle), 10, 50, and 100 mg/kg.
-
Edema Assessment:
-
Record body weight daily.
-
Measure paw volume using a plethysmometer on days 0, 7, 14, 21, and 28.
-
-
Data Analysis: Analyze the dose-dependent and time-dependent changes in body weight and paw volume.
Experiment 2: Investigating the Role of the Glucocorticoid Receptor
Objective: To determine if the edematous effects of this compound are mediated through the glucocorticoid receptor.
Methodology:
-
Animal Model: Male C57BL/6 mice (n=8 per group).
-
Treatment Groups:
-
Group 1: Vehicle
-
Group 2: this compound (50 mg/kg, p.o.)
-
Group 3: Mifepristone (RU-486, a glucocorticoid receptor antagonist; 30 mg/kg, s.c.)
-
Group 4: this compound + Mifepristone
-
-
Procedure: Administer mifepristone 30 minutes before this compound daily for 14 days.
-
Edema Assessment: Monitor changes in body weight and paw volume.
-
Data Analysis: Compare the development of edema in the this compound group versus the co-administration group.
Signaling Pathway
Proposed Signaling Pathway for this compound-Induced Edema:
This compound, due to its glucocorticoid-like properties, is hypothesized to interact with the glucocorticoid receptor in the kidney. This interaction can lead to the upregulation of sodium channels, such as the epithelial sodium channel (ENaC), in the renal tubules. Increased ENaC activity promotes sodium reabsorption, which in turn leads to water retention and subsequent edema.
Caption: Proposed pathway of this compound-induced edema.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-associated adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rxmed.com [rxmed.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Oral Bioavailability of Megestrol Acetate (MGA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of megestrol acetate formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of our standard this compound (MGA) formulation low and variable?
A: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high membrane permeability but low aqueous solubility (approximately 2 µg/mL).[1][2][3] The oral absorption of such drugs is limited by their dissolution rate in the gastrointestinal fluids. Consequently, conventional formulations, like micronized oral suspensions, are often inadequately absorbed, leading to low and variable bioavailability, particularly in the fasting state.[4][5][6]
Q2: We observed a significant "food effect," with higher absorption when MGA is taken with a high-fat meal. How can we mitigate this?
A: The "food effect" is common for lipophilic drugs like MGA.[7] High-fat meals stimulate the secretion of bile salts, which act as natural surfactants, enhancing the solubilization and subsequent absorption of the drug. However, this reliance on food intake can lead to high pharmacokinetic variability. To mitigate this, advanced formulations such as nanocrystal suspensions have been developed. These formulations increase the drug's surface area so dramatically that they can achieve rapid dissolution even without the aid of food, thereby reducing the disparity in absorption between fed and fasting states.[4][8][9] A nanocrystal formulation of MGA was shown to be bioequivalent to a higher dose of the micronized suspension in the fed state and vastly superior in the fasting state.[5][6]
Q3: Our in vitro dissolution results for MGA are poor. What formulation strategies can we explore to improve them?
A: Several advanced formulation strategies can significantly enhance the dissolution rate of MGA:
-
Nanocrystal Technology (Nanosuspensions): This involves reducing drug particle size to the nanometer range (<1000 nm). This vastly increases the surface-area-to-volume ratio, leading to a much faster dissolution rate compared to standard micronized powders.[6][10] Studies show that over 95% of an MGA nanocrystal formulation can dissolve within 10 minutes.[6]
-
Solid Dispersions: This technique involves dispersing MGA in an amorphous state within a hydrophilic polymer matrix (e.g., HPMC, copovidone).[11][12] The amorphous form of a drug has higher kinetic solubility and dissolves more rapidly than its crystalline counterpart. The addition of surfactants can further enhance dissolution.[11][13]
-
Lipid-Based Formulations: Systems like Solid Lipid Nanoparticles (SLNs) and Polymer-hybridized SLNs (PSLNs) encapsulate MGA within a lipid matrix.[14][15] This can improve oral bioavailability by presenting the drug in a solubilized form and potentially utilizing lymphatic absorption pathways. PSLNs have been shown to increase the oral absorption rate of MGA by 2.87-fold compared to a micronized form.[14]
Q4: What are the primary advantages of amorphous solid dispersions for MGA?
A: The main advantage is the transformation of crystalline MGA into a higher-energy amorphous state.[11][13] This amorphous form is thermodynamically unstable but has significantly greater apparent solubility and a faster dissolution rate. By dispersing the drug within a hydrophilic carrier like hydroxypropylmethyl cellulose (HPMC), the formulation can maintain this amorphous state and prevent recrystallization.[11] Studies using a supercritical antisolvent (SAS) process to create solid dispersion nanoparticles have reported a 4.0-fold increase in AUC and a 5.5-fold increase in Cmax compared to raw MGA powder.[11][13]
Q5: What key pharmacokinetic (PK) parameters should we focus on when evaluating a new MGA formulation in vivo?
A: When assessing the oral bioavailability of a new MGA formulation, the primary pharmacokinetic parameters to evaluate are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood. A higher Cmax indicates a faster rate of absorption.
-
Tmax (Time to Cmax): The time at which Cmax is reached. A shorter Tmax also signifies a more rapid absorption.
-
AUC (Area Under the Curve): The total drug exposure over time. A higher AUC indicates a greater extent of absorption (i.e., higher bioavailability). Comparing the AUC of your test formulation to a reference or intravenous formulation allows for the determination of relative or absolute bioavailability.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Cmax and AUC in PK studies | Poor dissolution of MGA from the formulation in the GI tract. | Implement a bioavailability enhancement strategy: • Particle Size Reduction: Develop a nanocrystal suspension.[4][6] • Amorphous Solid Dispersion: Formulate MGA with a hydrophilic polymer (e.g., HPMC) and a surfactant.[11][13] • Lipid-Based System: Develop a formulation using Solid Lipid Nanoparticles (SLNs).[14][15] |
| High inter-subject variability in PK data | Significant food effect; inconsistent GI conditions among subjects affecting dissolution of a poorly soluble drug. | Develop a formulation that is less dependent on food intake, such as a nanocrystal oral suspension, which shows improved bioavailability in the fasting state.[4][8] Ensure strict adherence to standardized fasting/fed protocols during clinical studies. |
| Formulation instability (e.g., crystal growth, aggregation) | Sub-optimal choice or concentration of stabilizing excipients (polymers, surfactants). Recrystallization of MGA from an amorphous state back to a more stable, less soluble crystalline form. | Conduct thorough excipient screening to find optimal stabilizers for the chosen formulation type (e.g., for nanosuspensions or solid dispersions). Perform accelerated stability studies and monitor the solid-state properties over time using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[11][13][14] |
| Poor in vitro-in vivo correlation (IVIVC) | The in vitro dissolution method does not accurately reflect the in vivo environment. The formulation may undergo precipitation in the GI tract after initial dissolution. | Utilize biorelevant dissolution media that mimic the fed and fasted states of the intestine (e.g., FaSSIF and FeSSIF). These media contain bile salts and lecithin, providing a more accurate prediction of in vivo performance for poorly soluble drugs like MGA. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different MGA Formulations
| Formulation Type | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Micronized/Raw) | Study Condition | Reference |
| Micronized Suspension | 207.1 | - | Baseline | Fasting | [6][8] |
| Nanocrystal Suspension | 1374.8 | - | Cmax: 6.7-fold | Fasting | [6][8] |
| Nanocrystal Suspension | - | - | AUC: 1.9-fold | Fasting | [6][8] |
| Raw MGA Powder | 338.3 | 2154.5 | Baseline | In rats | [11] |
| Solid Dispersion Nanoparticles (MGA:HPMC:Surfactant) | 1860.2 | 8684.7 | Cmax: 5.5-fold, AUC: 4.0-fold | In rats | [11] |
| Micronized MGA | - | - | Baseline | In mice | [14] |
| Polymer-hybridized SLNs | - | - | AUC: 2.87-fold | In mice | [14] |
Table 2: Pharmacokinetic Parameters of Nanocrystal MGA Formulation (625 mg) in Fed vs. Fasting States
| Parameter | Fasting State | Fed State (High-Fat Meal) | Geometric Mean Ratio (Fasting/Fed) | Reference |
| Cmax (ng/mL) | 913.5 | 1481.9 | 0.62 | [6] |
| AUCinf (ng·h/mL) | 16409.6 | 25167.9 | 0.65 | [6] |
Experimental Protocols
Protocol 1: Preparation of MGA Solid Dispersion Nanoparticles via Supercritical Antisolvent (SAS) Process
This protocol is a summary based on methodologies described in the literature.[11][13]
-
Solution Preparation: Dissolve this compound, a hydrophilic polymer (e.g., HPMC), and a surfactant (e.g., Ryoto sugar ester L1695) in an organic solvent (e.g., acetone) at a specific ratio (e.g., 1:2:1 drug:polymer:surfactant).
-
SAS Process Setup: Pressurize the precipitation chamber with supercritical CO₂ to the desired pressure (e.g., 120 bar) and temperature (e.g., 40 °C).
-
Precipitation: Spray the prepared organic solution through a nozzle into the precipitation chamber at a constant flow rate. The supercritical CO₂ acts as an antisolvent, causing the rapid precipitation of the drug and excipients as solid dispersion nanoparticles.
-
Particle Collection: After spraying is complete, continue to pump pure supercritical CO₂ through the chamber to wash out any residual organic solvent.
-
Depressurization & Harvesting: Slowly depressurize the chamber to atmospheric pressure, allowing the CO₂ to vent. Collect the resulting nanoparticle powder from the bottom of the chamber.
-
Characterization: Analyze the harvested nanoparticles using SEM for morphology, a particle-size analyzer for size distribution, and PXRD and DSC to confirm the amorphous state of MGA.
Protocol 2: In Vitro Dissolution Testing for MGA Formulations
This protocol is based on the USP paddle method.[11][16]
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare 900 mL of simulated gastric fluid (pH 1.2) containing a surfactant to aid wetting, such as 0.1% sodium lauryl sulfate (SLS). Maintain the temperature at 37°C ± 0.5°C.
-
Procedure:
-
Place a quantity of the MGA formulation (e.g., solid dispersion nanoparticles) equivalent to a standard dose (e.g., 160 mg MGA) into the dissolution vessel.
-
Set the paddle stirring rate to 50 rpm.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predefined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of MGA in each sample using a validated analytical method, such as HPLC with UV detection. Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol is a summary of a typical preclinical bioavailability study.[11]
-
Animal Model: Use male Sprague-Dawley rats (or a similar appropriate model), typically weighing 250-300g. Fast the animals overnight (e.g., 12 hours) before dosing, with free access to water.
-
Dosing: Divide the rats into groups. Administer the test formulation (e.g., MGA solid dispersion nanoparticles suspended in 0.5% methylcellulose solution) and the control formulation (e.g., raw MGA powder suspension) via oral gavage at a specified dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the jugular vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of MGA in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters (Cmax, Tmax, AUC₀₋₂₄, AUC₀₋ᵢₙf) for each animal and group. Calculate the relative bioavailability of the test formulation compared to the control.
Visualizations
Caption: Experimental workflow for developing and selecting an enhanced MGA formulation.
Caption: Logical relationship between MGA's properties and formulation solutions.
References
- 1. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of this compound in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Novel nanocrystal formulation of this compound has improved bioavailability compared with the conventional micronized formulation in the fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. dovepress.com [dovepress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Novel nanocrystal formulation of this compound has improved bioavailability compared with the conventional micronized formulation in the fasting state | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. Development of this compound solid dispersion nanoparticles for enhanced oral delivery by using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid dispersion formulations of this compound with copovidone for enhanced dissolution and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of this compound solid dispersion nanoparticles for enhanced oral delivery by using a supercritical antisolvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inha.elsevierpure.com [inha.elsevierpure.com]
- 15. Enhanced oral bioavailability of this compound via polymer-hybridized solid lipid nanoparticles using ultrasonic nebulization method | Semantic Scholar [semanticscholar.org]
- 16. Hydrophilic and Functionalized Nanographene Oxide Incorporated Faster Dissolving this compound - ProQuest [proquest.com]
Technical Support Center: Megestrol Acetate in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of megestrol acetate in cell culture experiments. The following sections offer troubleshooting advice and frequently asked questions to ensure the stability and effective application of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments involving this compound.
Issue: Precipitation or cloudiness is observed after adding this compound to the cell culture medium.
-
Question: Why is my this compound precipitating out of the cell culture medium, and how can I prevent this?
-
Answer: this compound has low aqueous solubility. Precipitation typically occurs when the final concentration of the solvent used to dissolve this compound (commonly DMSO or ethanol) is too low in the final culture medium, or when the concentration of this compound exceeds its solubility limit in the medium.
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your cell culture medium is kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[1][2][3] However, the solvent concentration must be sufficient to maintain this compound solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your concentrated this compound stock solution in the cell culture medium. This gradual dilution can help prevent precipitation.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing: Immediately after adding the this compound stock to the medium, vortex the solution gently to ensure it is evenly dispersed.
-
-
Issue: Inconsistent or unexpected experimental results when using this compound.
-
Question: I am observing high variability in my results between experiments. Could the stability of this compound be a factor?
-
Answer: Yes, the stability of this compound in your cell culture medium over the time course of your experiment can significantly impact results. Degradation of the compound can lead to a decrease in its effective concentration.
-
Solution:
-
Assess Stability: It is highly recommended to perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., temperature, CO₂ levels). A detailed protocol for this is provided in the "Experimental Protocols" section below.
-
Prepare Fresh Solutions: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals to maintain a consistent concentration.
-
Control Storage of Stock Solutions: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
-
Issue: Observed cytotoxicity at expected non-toxic concentrations.
-
Question: My cells are showing signs of toxicity at this compound concentrations that are reported to be non-toxic. What could be the cause?
-
Answer: Unintended cytotoxicity can arise from several sources, including the solvent used to dissolve this compound or potential interactions with components of the cell culture medium.
-
Solution:
-
Solvent Control: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the compound itself. This will help you differentiate between the effects of the compound and the solvent.
-
Test Solvent Tolerance: Determine the maximum concentration of the solvent that your specific cell line can tolerate without affecting viability. This is crucial as solvent tolerance can be cell-line dependent.[2][3]
-
Purity of the Compound: Ensure that the this compound you are using is of high purity. Impurities could have cytotoxic effects.
-
-
Frequently Asked Questions (FAQs)
Preparation and Storage
-
How should I prepare a stock solution of this compound?
-
This compound is sparingly soluble in water but is soluble in organic solvents like DMSO and ethanol.[4] To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a high concentration (e.g., 10-50 mM). Gentle warming and vortexing can aid in dissolution. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
-
What is the recommended storage condition for this compound powder?
-
How long can I store this compound stock solutions?
-
When stored properly at -80°C, stock solutions in DMSO can be stable for up to a year. For storage at -20°C, it is recommended to use the solution within one month.[4] It is always best to refer to the manufacturer's instructions.
-
Experimental Design
-
What is a typical working concentration for this compound in cell culture?
-
The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. Concentrations ranging from nanomolar to micromolar have been reported in the literature.[7][8][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
-
Can this compound interfere with cell viability assays?
-
While there is no direct evidence of this compound interfering with common cell viability assays like the MTT assay, it is important to be aware that any compound can potentially interfere. For instance, compounds that alter cellular metabolism can affect the results of MTT assays.[10] If you observe unexpected results, consider using a different viability assay that relies on a different principle, such as a dye exclusion assay (e.g., trypan blue) or a DNA-binding dye-based assay.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
1. Materials:
-
This compound powder
-
DMSO (or other appropriate solvent)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640, MEM) supplemented as you would for your experiments (e.g., with FBS, antibiotics)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spiked Cell Culture Medium: In a sterile environment, add the this compound stock solution to your pre-warmed cell culture medium to achieve the final working concentration you use in your experiments. Ensure the final DMSO concentration is also consistent with your experimental conditions. Prepare a sufficient volume for all time points.
3. Incubation and Sampling:
-
Aliquot the spiked cell culture medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Place the tubes in an incubator under your standard cell culture conditions.
-
At each designated time point, remove one tube and immediately store it at -80°C until HPLC analysis. The T=0 sample should be frozen immediately after preparation.
4. HPLC Analysis:
-
Sample Preparation: Thaw the samples. To precipitate proteins that may interfere with the analysis, add an equal volume of cold acetonitrile to each sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant to an HPLC vial.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~287 nm (this compound has a UV absorbance maximum around this wavelength)
-
Injection Volume: 20 µL
-
-
Quantification: Generate a standard curve by preparing serial dilutions of your this compound stock solution in a mixture of cell culture medium and acetonitrile (1:1) and analyzing them by HPLC. Calculate the concentration of this compound in your samples by comparing their peak areas to the standard curve.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize its stability.
Data Presentation
The following tables present hypothetical data on the stability of this compound in different cell culture media at 37°C. This data is for illustrative purposes to demonstrate how results from a stability study could be presented.
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 4 | 9.6 | 96% |
| 8 | 9.3 | 93% |
| 24 | 8.5 | 85% |
| 48 | 7.8 | 78% |
| 72 | 7.1 | 71% |
Table 2: Stability of this compound (10 µM) in RPMI-1640 with 10% FBS
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.9 | 99% |
| 4 | 9.7 | 97% |
| 8 | 9.5 | 95% |
| 24 | 8.8 | 88% |
| 48 | 8.1 | 81% |
| 72 | 7.5 | 75% |
Table 3: Stability of this compound (10 µM) in MEM with 10% FBS
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.7 | 97% |
| 4 | 9.5 | 95% |
| 8 | 9.1 | 91% |
| 24 | 8.2 | 82% |
| 48 | 7.4 | 74% |
| 72 | 6.8 | 68% |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound Increases the Proliferation, Migration, and Adipogenic Differentiation of Adipose-Derived Stem Cells via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
troubleshooting inconsistent results in megestrol acetate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with megestrol acetate. The information is tailored for researchers, scientists, and drug development professionals to help mitigate inconsistent results and ensure experimental robustness.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a synthetic progestin that primarily acts as an agonist for the progesterone receptor (PR).[1][2] It can also exhibit weaker agonist activity at the glucocorticoid receptor (GR) and androgen receptor (AR).[3][4] Its effects on cancer cell lines are often mediated through the PR, leading to the regulation of genes involved in cell growth, differentiation, and senescence.[5] A key pathway involves the interaction with Progesterone Receptor B (PR-B), which in turn upregulates the transcription factor FOXO1, a regulator of cell cycle mediators like p21 and p16, leading to G1 cell cycle arrest and cellular senescence in endometrial cancer cells.[5][6]
Q2: Why am I observing different responses to this compound in different cancer cell lines?
A2: Inconsistent responses across different cell lines are a common challenge and can be attributed to several factors:
-
Receptor Expression Levels: The relative expression levels of PR-A and PR-B isoforms can dictate the cellular response. For instance, the anti-proliferative effects of this compound in endometrial cancer cells are primarily mediated through PR-B.[5] Cell lines with low or absent PR-B expression may show a blunted or different response.
-
Glucocorticoid Receptor Activity: In cell lines with high GR expression, this compound can signal through this receptor, leading to different downstream effects compared to PR-mediated signaling.[7]
-
Genetic Background of Cell Lines: The intrinsic genetic and epigenetic landscape of each cell line will influence the downstream signaling pathways activated by this compound.
-
Drug Resistance Mechanisms: Some cell lines may express multidrug resistance proteins like P-glycoprotein, which can be modulated by this compound, affecting its intracellular concentration and efficacy.[8]
Q3: What are the solubility and stability characteristics of this compound in cell culture?
A3: this compound is a lipophilic compound with very low aqueous solubility (approximately 2 µg/mL).[9] This poor solubility is a critical factor that can lead to inconsistent experimental results.
-
Solubility: It is typically dissolved in a solvent like DMSO to create a stock solution.[10] When diluted into aqueous cell culture media, it can precipitate, especially at higher concentrations. The use of surfactants or nanoemulsion formulations has been shown to improve its solubility.[11][12]
-
Stability: Stock solutions in DMSO are generally stable for extended periods when stored at -20°C or -80°C.[10] However, repeated freeze-thaw cycles should be avoided. The stability in cell culture media over the course of a multi-day experiment can be a concern, and fresh media with this compound may be required for longer incubation periods.
Q4: Can this compound interact with other compounds in my experiment?
A4: Yes, this compound has been shown to be a specific inducer of the drug-metabolizing enzyme CYP3A4.[13][14] This induction is mediated by the human pregnane X receptor (hPXR). If your experimental system (e.g., primary human hepatocytes or certain metabolically active cell lines) expresses this pathway, this compound could alter the metabolism of other compounds that are substrates of CYP3A4. Additionally, it has been observed to antagonize the cytotoxicity of cisplatin in some cancer cell lines.[15]
Troubleshooting Guide
Issue 1: Low Potency or No Effect Observed
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | 1. Visually inspect the culture media after adding the this compound stock solution for any signs of precipitation. 2. Prepare the final working concentration by serial dilution, ensuring thorough mixing at each step. 3. Consider using a carrier solvent like ethanol or formulations with solubilizing agents, though vehicle controls are crucial. 4. For in vivo studies or complex in vitro models, nanoemulsion formulations can improve bioavailability.[16] |
| Degraded Compound | 1. Prepare fresh stock solutions of this compound from a reputable supplier. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[10] 3. Store stock solutions at -20°C or -80°C in tightly sealed vials. |
| Low Receptor Expression in Cell Line | 1. Verify the expression of progesterone receptor (PR) and glucocorticoid receptor (GR) in your cell line using qPCR or Western blotting. 2. Select a cell line known to be responsive to progestins, such as Ishikawa or HHUA for endometrial cancer studies, or PR-positive breast cancer cell lines.[5] |
| Incorrect Dosing | 1. Review the literature for effective concentration ranges in your specific cell line or a similar model. Effective concentrations can range from nanomolar (for PR-mediated effects) to micromolar (for effects on cell viability).[5] 2. Perform a dose-response curve to determine the optimal concentration for your experiment. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before plating. 2. Calibrate pipettes and use consistent pipetting techniques. 3. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.[17] |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of 96-well plates for experimental samples as they are prone to evaporation. 2. Fill the outer wells with sterile PBS or media to maintain humidity across the plate.[17] |
| Variable Drug Distribution | 1. Ensure thorough mixing of the media after adding this compound, without disturbing the cell monolayer. 2. For longer experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals. |
| Presence of Endogenous Hormones in Serum | 1. Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroid hormones that could compete with this compound for receptor binding.[17] |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | IC50 (µM) | Reference |
| HepG2 | Hepatoblastoma | MTT Assay | 260 | [10] |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | Sulforhodamine B Assay | 48.7 | [1] |
| NTUB1 | Bladder Transitional Carcinoma | Microculture Chemosensitivity | >10 (antagonistic effect with cisplatin) | [15] |
| NTUB1/P | Cisplatin-Resistant Bladder Carcinoma | Microculture Chemosensitivity | >10 (antagonistic effect with cisplatin) | [15] |
Table 2: Proliferation Inhibition by this compound in Endometrial Cancer Cell Lines
| Cell Line | Concentration (nmol/L) | Incubation Time (h) | % Inhibition of Growth (approx.) | Reference |
| Ishikawa | 10 | 96 | ~40% | [5] |
| HHUA | 10 | 96 | ~35% | [5] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (CCK-8)
This protocol is adapted from methodologies used in studies on endometrial and liver cancer cell lines.[5][11]
-
Cell Seeding: Seed cells (e.g., Ishikawa, HHUA, HepG2) in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound (e.g., 20 mM in DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO at the highest concentration used for drug dilutions).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours) in a humidified incubator at 37°C with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol provides a general framework for analyzing protein expression and phosphorylation changes (e.g., PR, FOXO1, p-p38, p-JNK, p-ERK) in response to this compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-FOXO1, anti-p-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: this compound Signaling Pathways.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. Sensitization to doxorubicin resistance in breast cancer cell lines by tamoxifen and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aapharma.ca [aapharma.ca]
- 4. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Increases the Proliferation, Migration, and Adipogenic Differentiation of Adipose-Derived Stem Cells via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reverses multidrug resistance and interacts with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrophilic and Functionalized Nanographene Oxide Incorporated Faster Dissolving this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. New Biopolymer Nanoparticles Improve the Solubility of Lipophilic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound antagonizes cisplatin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoemulsions Containing this compound: Development, Characterization, and Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Investigating Acquired Resistance to Megestrol Acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the mechanisms of acquired resistance to megestrol acetate (MA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate the design and execution of experiments in this area.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the investigation of this compound resistance.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Difficulty in Generating a Stable MA-Resistant Cell Line | 1. Suboptimal MA concentration. 2. Inconsistent drug exposure. 3. Cell line is inherently insensitive to MA. 4. Contamination of cell culture. | 1. Determine the IC50 of MA for the parental cell line and start the selection process at a concentration around the IC20-IC30. Gradually increase the concentration in a stepwise manner. 2. Maintain a consistent schedule for media changes and drug replenishment. Use a continuous exposure method for initial resistance development. 3. Screen different cancer cell lines (e.g., endometrial, breast) for their initial sensitivity to MA. 4. Regularly check for mycoplasma and other contaminants. |
| Loss of Resistant Phenotype Over Time | 1. Absence of selective pressure. 2. Clonal heterogeneity of the resistant population. | 1. Culture the resistant cells in the continuous presence of a maintenance dose of MA (e.g., the concentration at which resistance was established). 2. Perform single-cell cloning to isolate and expand highly resistant monoclonal populations. |
| Inconsistent Results in Proliferation Assays (e.g., MTT, SRB) | 1. Variability in cell seeding density. 2. Fluctuation in incubation times. 3. Issues with reagent preparation or storage. 4. Cell clumping. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Standardize all incubation periods, including drug treatment and assay development times. 3. Prepare fresh reagents and store them according to the manufacturer's instructions. 4. Gently triturate cells to ensure a single-cell suspension before plating. |
| Low or Absent Progesterone Receptor (PR) Expression in Parental Cells | 1. Cell line is not of a hormone-responsive cancer type. 2. Loss of PR expression during prolonged cell culture. | 1. Select cell lines known to be PR-positive, such as Ishikawa (endometrial cancer) or T47D (breast cancer). 2. Regularly perform quality control checks, including western blotting or immunocytochemistry, to confirm PR expression. Use low-passage number cells whenever possible. |
| No Significant Difference in Downstream Signaling Pathways (e.g., p-FOXO1, p21) Between Parental and Resistant Cells | 1. Inappropriate time point for analysis. 2. Insufficient drug concentration to induce a measurable effect. 3. Resistance mechanism is independent of the investigated pathway. | 1. Perform a time-course experiment to determine the optimal time point for observing changes in protein expression or phosphorylation after MA treatment. 2. Ensure that the MA concentration used for the assay is sufficient to elicit a response in the parental cells. 3. Explore alternative resistance mechanisms, such as alterations in drug metabolism or efflux. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's effects and resistance mechanisms.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| NTUB1 | Transitional Carcinoma | Not specified | Not applicable | Not applicable | [1] |
| NTUB1/P (Cisplatin-Resistant) | Transitional Carcinoma | Not specified | Not applicable | Not applicable | [1] |
| MCF-7/ADR (Doxorubicin-Resistant) | Breast Cancer | 48.7 | Not applicable | Not applicable | [2] |
| HepG2 | Hepatocellular Carcinoma | 260 | Not yet established | Not applicable | [3] |
Note: Much of the available literature focuses on MA's ability to reverse multidrug resistance rather than the development of direct resistance to MA itself. Therefore, IC50 values for MA-resistant lines are not widely reported.
Table 2: Changes in Protein Expression and Activity in Response to this compound
| Protein/Pathway | Cell Line(s) | Change upon MA Treatment in Sensitive Cells | Change Associated with Resistance | Reference |
| Progesterone Receptor (PR) | Ishikawa, HHUA | Activation of PR-B isoform | Downregulation or loss of PR expression | [4][5] |
| FOXO1 | Ishikawa, HHUA | Activation/Upregulation | Inhibition or downregulation of FOXO1 abrogates MA-induced senescence | [4] |
| p21 | Ishikawa, HHUA | Upregulation | Reduced upregulation in response to MA | [4] |
| p16 | Ishikawa, HHUA | Upregulation | Reduced upregulation in response to MA | [4] |
| Cyclin D1 | Ishikawa, HHUA | Downregulation | Maintained or increased expression | [4] |
| Metallothionein (MT) | NTUB1, NTUB1/P | Upregulation | Potential contribution to cisplatin cross-resistance | [1] |
| Glutathione (GSH) | NTUB1/P | Increased cellular content | Potential contribution to cisplatin cross-resistance | [1] |
| P-glycoprotein (P-gp) | Various MDR cell lines | Inhibition of P-gp function | Not a direct resistance mechanism to MA, but MA can modulate its activity |
Experimental Protocols
Development of a this compound-Resistant Cell Line
This protocol describes a general method for generating a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line (e.g., Ishikawa or T47D)
-
Complete cell culture medium
-
This compound (MA)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates
-
MTT or SRB assay reagents
-
Cell culture flasks and plates
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Seed parental cells in 96-well plates.
-
Treat with a range of MA concentrations for 72-96 hours.
-
Perform an MTT or SRB assay to determine cell viability.
-
Calculate the IC50 value, which is the concentration of MA that inhibits cell growth by 50%.
-
-
Induction of Resistance:
-
Culture parental cells in their complete medium containing MA at a starting concentration equal to the IC20 or IC30.
-
Continuously culture the cells in the presence of this MA concentration, changing the medium every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation.
-
Once the cells are proliferating steadily, gradually increase the concentration of MA in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration step, allow the cells to adapt and resume normal proliferation before increasing the dose again.
-
This process can take several months.
-
-
Confirmation of Resistance:
-
Once the cells are able to proliferate in a significantly higher concentration of MA (e.g., 5-10 times the parental IC50), perform a dose-response assay (as in step 1) on both the parental and the newly generated resistant cell line.
-
A significant shift in the IC50 value confirms the resistant phenotype.
-
-
Maintenance of the Resistant Cell Line:
-
Continuously culture the resistant cell line in a medium containing the highest concentration of MA it can tolerate to maintain the selective pressure.
-
Western Blot Analysis of Progesterone Receptor and Downstream Signaling Proteins
This protocol is for assessing changes in protein expression in parental versus MA-resistant cell lines.
Materials:
-
Parental and MA-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PR, anti-FOXO1, anti-p-FOXO1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows involved in the investigation of this compound resistance.
Caption: Signaling pathway of this compound in sensitive cancer cells.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for generating this compound-resistant cell lines.
References
- 1. METABOLISM OF this compound IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lost but Not Least—Novel Insights into Progesterone Receptor Loss in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Thromboembolic Risks of Megestrol Acetate in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential thromboembolic risks associated with the use of megestrol acetate (MA) in research animals. The following information is intended to supplement, not replace, institutional guidelines and veterinary consultation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research animals?
A1: this compound is a synthetic progestin, a hormone with effects similar to progesterone.[1][2] In research settings, it is often used as an appetite stimulant to combat cachexia (wasting syndrome) in animals with cancer or other chronic diseases.[3][4] Its hormonal properties are also utilized in reproductive studies.[2]
Q2: What are the thromboembolic risks associated with this compound?
A2: this compound has been associated with an increased risk of thromboembolic events, which involve the formation of blood clots that can block blood vessels.[5] These can manifest as deep vein thrombosis (DVT) or pulmonary embolism (PE). While much of the data comes from human clinical studies, the risk is a significant consideration in animal research, particularly in long-term studies or in animals with pre-existing conditions that may predispose them to clotting.[6]
Q3: How does this compound increase the risk of thrombosis?
A3: The exact mechanism is not fully understood, but it is believed that synthetic progestins like this compound can interfere with the balance of clotting factors in the blood, leading to a hypercoagulable state (an increased tendency for blood to clot).[7][8] Some studies suggest that these effects may be dose-dependent.[5] Research in animal models has shown that synthetic progestins can cause damage to blood vessel walls, inflammation, and blood clot formation.[9]
Q4: What are the signs of a thromboembolic event in a research animal?
A4: Signs can be subtle and vary depending on the location of the clot. In cases of DVT, you might observe swelling, warmth, pain, or discoloration of a limb. For a pulmonary embolism, signs can include sudden difficulty breathing, rapid breathing, coughing, and in severe cases, collapse. Any sudden change in an animal's behavior or physical condition should be promptly evaluated.
Q5: Are there animal models more susceptible to this compound-induced thrombosis?
A5: While there isn't a definitive list, animals with underlying conditions that promote a pro-thrombotic state are likely at higher risk. This includes animals with cancer, systemic inflammation, or those that are immobilized for extended periods. Certain species or strains may also have a genetic predisposition to thrombosis.
Troubleshooting Guides
Issue: An animal on this compound is showing signs of limb swelling and pain.
Possible Cause: Deep Vein Thrombosis (DVT)
Troubleshooting Steps:
-
Immediate Veterinary Consultation: This is a potential medical emergency. Contact the attending veterinarian immediately.
-
Physical Examination: The veterinarian will perform a thorough physical examination, paying close attention to the affected limb for signs of swelling, pain, heat, and discoloration.
-
Diagnostic Imaging: Doppler ultrasonography is the preferred non-invasive method to visualize blood flow and identify potential clots in the veins of the affected limb.
-
Bloodwork:
-
D-dimer Test: A blood test to measure D-dimer, a fragment of a protein that is present after a blood clot is degraded. Elevated levels can be indicative of a recent thrombotic event.
-
Coagulation Panel: Prothrombin time (PT), activated partial thromboplastin time (aPTT), and platelet count can provide a baseline of the animal's clotting status.
-
-
Discontinuation of this compound: Under veterinary guidance, consider discontinuing or reducing the dose of this compound.
-
Anticoagulant Therapy: If DVT is confirmed, the veterinarian may initiate anticoagulant therapy.
Issue: An animal on this compound exhibits sudden respiratory distress.
Possible Cause: Pulmonary Embolism (PE)
Troubleshooting Steps:
-
Emergency Veterinary Care: This is a critical, life-threatening situation. Provide immediate veterinary support.
-
Stabilize the Animal: Provide oxygen therapy and other supportive care as directed by the veterinarian.
-
Diagnostic Imaging:
-
Chest Radiographs (X-rays): May show abnormalities, but are often not definitive for PE.
-
Echocardiogram: Can help assess heart function and may show signs of strain due to a PE.
-
Computed Tomography (CT) Angiography: This is a more advanced imaging technique that can directly visualize clots in the pulmonary arteries.
-
-
Bloodwork:
-
D-dimer Test: As with DVT, elevated D-dimer levels can support a diagnosis of PE.
-
Arterial Blood Gas Analysis: To assess the animal's oxygenation status.
-
-
Discontinuation of this compound: Cease administration of this compound immediately under veterinary supervision.
-
Thrombolytic or Anticoagulant Therapy: The veterinarian will determine the appropriate course of treatment, which may include thrombolytic ("clot-busting") drugs or anticoagulants.
Data Presentation
Table 1: Prophylactic Antiplatelet and Anticoagulant Dosages in Research Animals
| Drug | Species | Dosage | Route of Administration | Frequency | Reference(s) |
| Aspirin | Dog | 1-2 mg/kg | Oral | Every 24 hours | [10] |
| Rabbit | 0.1-10 mg/kg | Oral | - | [11] | |
| Clopidogrel | Dog | 1.1–4 mg/kg | Oral | Every 24 hours | [12] |
| Cat | 18.75 mg/cat | Oral | Every 24 hours | [12] | |
| Horse | 2 mg/kg | Oral | Every 24 hours | [13] | |
| Low MolecularWeight Heparin(Enoxaparin) | Cat | 1 mg/kg | Subcutaneous | Every 12 hours | [2] |
| Low MolecularWeight Heparin(Dalteparin) | Cat | 100 IU/kg | Subcutaneous | Every 12 hours | [6] |
Disclaimer: These dosages are based on published literature for various indications and may need to be adjusted based on the specific experimental context and in consultation with a veterinarian.
Experimental Protocols
Protocol 1: Prophylactic Co-administration of an Antiplatelet Agent with this compound
Objective: To mitigate the potential for thromboembolism during this compound administration through prophylactic use of an antiplatelet drug.
Materials:
-
This compound
-
Aspirin or Clopidogrel (see Table 1 for dosing)
-
Appropriate vehicle for drug administration
-
Animal scale
-
Blood collection supplies (for monitoring)
Procedure:
-
Baseline Assessment: Prior to initiating treatment, perform a baseline health assessment, including a complete blood count (CBC) and a coagulation panel (PT, aPTT, platelet count).
-
Drug Administration:
-
Administer this compound at the prescribed dose and schedule for the research protocol.
-
Concurrently, administer the chosen antiplatelet agent (aspirin or clopidogrel) at the appropriate dose for the species (refer to Table 1). It is recommended to consult with a veterinarian to determine the optimal prophylactic dose for your specific study.
-
-
Monitoring:
-
Daily: Conduct daily health observations, paying close attention to any signs of bleeding (e.g., bruising, blood in urine or feces) or thrombosis (e.g., limb swelling, respiratory changes).
-
Weekly/Bi-weekly: Perform follow-up bloodwork, including a CBC and coagulation panel, to monitor for any adverse effects of the antiplatelet therapy.
-
Consider more advanced monitoring (e.g., thromboelastography) if available and warranted by the study design.
-
-
Data Collection: Record all drug administrations, health observations, and laboratory results meticulously.
Protocol 2: Monitoring for Hypercoagulability using Thromboelastography (TEG)
Objective: To assess the whole blood coagulation status of animals receiving this compound to detect a potential hypercoagulable state.
Materials:
-
Thromboelastography (TEG) or Rotational Thromboelastometry (ROTEM) analyzer
-
Appropriate reagents for the analyzer (e.g., kaolin)
-
Blood collection supplies (citrated tubes)
Procedure:
-
Blood Sample Collection: Collect a whole blood sample into a tube containing citrate anticoagulant, following the specific requirements of the TEG/ROTEM analyzer.
-
Sample Analysis:
-
Perform the TEG/ROTEM analysis promptly according to the manufacturer's instructions.
-
The analyzer will provide a graphical representation of clot formation and lysis, along with several key parameters.
-
-
Interpretation of Results:
-
Hypercoagulability may be indicated by:
-
Decreased R-time (time to initial clot formation)
-
Decreased K-time (time to reach a certain clot strength)
-
Increased alpha-angle (rate of clot formation)
-
Increased Maximum Amplitude (MA) (maximum clot strength)
-
-
Compare the results to baseline values for the individual animal or to established reference ranges for the species and strain.
-
-
Action: If a hypercoagulable state is detected, consult with a veterinarian to consider dose adjustment of this compound or initiation of prophylactic anticoagulant or antiplatelet therapy.
Mandatory Visualizations
Caption: Simplified pathway of this compound-induced thrombosis.
Caption: Workflow for mitigating thrombosis risk with MA.
Caption: Logical relationship for monitoring MA-treated animals.
References
- 1. A canine model of controlled thrombotic vascular occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low Molecular Weight Heparin | VCA Animal Hospitals [vcahospitals.com]
- 3. Hypercoagulability in dogs with protein-losing nephropathy as assessed by thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The effect of a low molecular weight heparin on coagulation parameters in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of progestins on hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of progestogens on hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. stoptheclot.org [stoptheclot.org]
- 11. The antiaggregating and antithrombotic activity of clopidogrel is potentiated by aspirin in several experimental models in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Porcine Aged Deep Vein Thrombosis Model for Testing Ultrasound-based Thrombolysis Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of clopidogrel and aspirin on platelet aggregation, thromboxane production, and serotonin secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in translating megestrol acetate preclinical findings to clinical trials
Technical Support Center: Megestrol Acetate Preclinical to Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in translating preclinical findings of this compound to clinical trials.
Frequently Asked Questions (FAQs)
Q1: Why is there a discrepancy in the efficacy of this compound for cancer-related cachexia between preclinical animal models and human clinical trials?
A1: The translation of this compound's efficacy from preclinical models to clinical settings is complex due to several factors:
-
Heterogeneity of Cancer Cachexia: In humans, cancer cachexia is a multifactorial syndrome that varies significantly with tumor type, stage, and the individual patient's metabolic state.[1] Preclinical models often do not fully replicate this heterogeneity.[1]
-
Differences in Body Composition Changes: In some mouse models of cachexia, this compound was found to prevent weight loss primarily by increasing water retention and, to a lesser extent, body fat, rather than lean body mass.[2] In human trials, while some weight gain is observed, it is often modest and may not consistently reflect an improvement in muscle mass or quality of life.[3][4]
-
Model-Specific Effects: The positive effects observed in animal models can be specific to the type of model used. For instance, this compound was effective in preventing weight loss in mice with cachexia induced by a specific tumor line (MAC16) or TNF-alpha.[2] These specific mechanisms may not be the primary drivers of cachexia in all human patients.
-
Publication and Reporting Bias: A systematic review of preclinical studies on the C26 colorectal cancer model highlighted large variability in data reporting, which can cloud the interpretation and translation of findings.[5]
Q2: What are the key differences in the side effect profiles of this compound observed in preclinical studies versus clinical trials?
A2: The side effect profiles of this compound can differ significantly between animal models and humans.
-
Thromboembolic Events: A notable risk in humans, especially at higher doses, is the increased incidence of thromboembolic events such as deep vein thrombosis and pulmonary embolism.[4][6] This is not a commonly reported or studied endpoint in many preclinical animal models.
-
Endocrine and Metabolic Effects: In humans, this compound can cause hyperglycemia and adrenal gland problems.[7] While some animal studies in rats have noted adrenal atrophy at high doses[8], and long-term administration in cats has been linked to diabetes mellitus[9], the full spectrum of metabolic and endocrine disruptions seen in humans is not always captured in preclinical studies.
-
Mammary Tumors: Long-term administration of this compound in female dogs has been associated with an increased incidence of both benign and malignant mammary tumors.[8] However, similar long-term studies in monkeys did not show an increased risk of malignant tumors.[8] In mice, this compound enhanced the development of spontaneous mammary tumors.[10] The relevance of these findings to human risk is still being evaluated.
Q3: How do the pharmacokinetics of this compound differ between commonly used animal models and humans?
A3: There are notable species-specific differences in the pharmacokinetics of this compound.
-
Absorption and Bioavailability: this compound is a drug with low aqueous solubility, which can lead to variable absorption.[11] In humans, its bioavailability is affected by food intake, with higher absorption after a high-fat meal.[11][12] Nanocrystal formulations have been developed to improve its bioavailability in a fasting state.[11][13] The rate and extent of absorption can differ in animal models due to differences in gastrointestinal physiology.
-
Metabolism and Half-Life: this compound is metabolized in the liver.[6] The biological half-life in humans for a 160 mg dose is approximately 37.6 hours.[8] The metabolic pathways and clearance rates can vary significantly across different animal species, affecting the drug's exposure and duration of action.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected weight gain in clinical trials compared to preclinical data.
-
Troubleshooting Steps:
-
Re-evaluate Preclinical Models: Assess whether the preclinical models used adequately represent the clinical population and the specific type of cancer cachexia being targeted. Consider using multiple, diverse models to better predict clinical outcomes.[5]
-
Analyze Body Composition: In both preclinical and clinical studies, go beyond simple weight measurement. Utilize techniques like DEXA scans or bioimpedance analysis to differentiate between fat mass, lean body mass, and fluid retention.[2] this compound may primarily increase fat and water mass without benefiting muscle.[3]
-
Dose-Response Relationship: The effect of this compound on weight gain in humans can be dose-dependent.[14] However, some meta-analyses have found that high doses (>320 mg/day) may even lead to weight loss.[4] Carefully consider the dose being used in the clinical trial in light of these findings.
-
Concomitant Medications: Be aware of potential drug interactions. For example, one preclinical study suggested that this compound might antagonize the cytotoxic effects of cisplatin.[15]
-
Issue 2: Unexpected adverse events in clinical trials not predicted by preclinical safety studies.
-
Troubleshooting Steps:
-
Expand Preclinical Toxicology Endpoints: Include assessments for prothrombotic markers and detailed metabolic parameters (e.g., glucose tolerance tests) in preclinical toxicology studies.
-
Consider Species-Specific Toxicities: Be mindful of toxicities that are known to be species-specific, such as the induction of mammary tumors in dogs.[8] Conduct studies in multiple species, including non-human primates if feasible, to get a broader understanding of potential risks.
-
Long-Term Toxicity Studies: Some adverse effects, such as endocrine disruption or certain tumors, may only become apparent after long-term exposure. Ensure that the duration of preclinical toxicology studies is adequate to identify such risks.
-
Quantitative Data Summary
Table 1: Comparison of Efficacy in Preclinical and Clinical Studies
| Parameter | Preclinical Findings (Mice) | Clinical Findings (Humans) | Citations |
| Weight Change | Effective in preventing weight loss in a cachexia model. | Overall pooled mean change of +0.75 kg; high doses (>320 mg/day) associated with weight loss. A high-dose (480 mg/day) study showed a mean gain of 5.41 kg after 12 weeks. | [2][4][16] |
| Body Composition | Increase in water content and some increase in carcass fat. | A significant increase in triceps skinfold thickness was observed in a high-dose group. | [2][16] |
| Food and Water Intake | Increased intake of both food and water. | Appetite improvement reported in 75% of patients in one study. | [2][4] |
Table 2: Comparison of Pharmacokinetic Parameters
| Parameter | Animal Models | Humans | Citations |
| Time to Maximum Concentration (Tmax) | 1-3 hours (in one male subject, species not specified in abstract) | 1.5 hours (median, for nanosuspension) | [8][11] |
| Biological Half-Life | Not specified in detail in the provided results. | ~3.5 days (for 60-90 mg doses); 37.6 hours (for 160 mg dose) | [8] |
| Excretion | Not specified in detail. | ~66% urinary, ~20% fecal | [8] |
Experimental Protocols
Protocol: Evaluation of this compound in a Murine Cancer Cachexia Model
This is a generalized protocol based on methodologies described in the literature.[2]
-
Animal Model:
-
Select an appropriate mouse strain (e.g., NMRI or BALB/c).
-
Induce cachexia through the implantation of a cachexia-inducing tumor cell line (e.g., MAC16 colon adenocarcinoma or C26 colon carcinoma). Tumor cells are typically injected subcutaneously or intramuscularly.
-
Include a control group of non-tumor-bearing animals and a tumor-bearing placebo group.
-
-
Drug Administration:
-
Once palpable tumors develop and/or weight loss begins, start treatment.
-
Administer this compound orally (e.g., via gavage or in the diet) at various dose levels. The vehicle used for the placebo group should be identical.
-
-
Endpoint Measurements:
-
Daily Monitoring: Record body weight, food intake, and water consumption.
-
Tumor Growth: Measure tumor volume regularly using calipers.
-
Terminal Analysis: At the end of the study, euthanize the animals and perform the following:
-
Excise and weigh the tumor.
-
Harvest and weigh individual tissues and organs (e.g., gastrocnemius muscle, epididymal fat pads, liver, spleen).
-
Analyze body composition (e.g., by drying the carcass to determine water content, followed by lipid extraction to determine fat content).
-
Collect blood for analysis of plasma metabolites (e.g., glucose, triglycerides) and inflammatory cytokines (e.g., TNF-alpha, IL-6).
-
-
Visualizations
Proposed Mechanism of Action of this compound in Cachexia
References
- 1. Landscape of Clinical Trials in Cancer Cachexia: Assessment of Trends From 1995–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Systematic Review and Meta-Analysis of the Clinical Use of this compound for Cancer-Related Anorexia/Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring heterogeneity: a dive into preclinical models of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. drugs.com [drugs.com]
- 8. aapharma.ca [aapharma.ca]
- 9. Use of megestrol in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound or melengestrol acetate on preneoplastic and neoplastic mammary growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of this compound in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The science of this compound delivery: potential to improve outcomes in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 15. This compound antagonizes cisplatin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticachectic efficacy of this compound at different doses and versus placebo in patients with neoplastic cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Megestrol Acetate-Induced Hyperglycemia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperglycemia as a side effect in animal studies involving megestrorl acetate.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpectedly high blood glucose levels in animals treated with megestrol acetate.
-
Question: We initiated a study with this compound in rats and observed significantly elevated blood glucose levels within the first week. Is this an expected side effect, and what are the immediate steps we should take?
-
Answer: Yes, hyperglycemia is a known side effect of this compound administration in various animal models, including cats, dogs, and rodents.[1][2] This is believed to be due to the drug's intrinsic glucocorticoid activity, which can lead to insulin resistance.[3]
Immediate Actions:
-
Confirm Hyperglycemia: Repeat blood glucose measurements to confirm the initial findings. Ensure that the measurement technique is accurate and consistent.
-
Assess Clinical Signs: Observe the animals for clinical signs of hyperglycemia, such as increased water intake (polydipsia), increased urination (polyuria), and lethargy.
-
Review Dosing: Double-check the dosage of this compound being administered to ensure it aligns with your protocol and published literature.
-
Initiate Monitoring: Implement a consistent blood glucose monitoring schedule. Daily monitoring is recommended initially to track the severity and progression of hyperglycemia.
-
Issue 2: Progressive worsening of hyperglycemia despite continued this compound administration.
-
Question: Our long-term study involves daily administration of this compound, and we are observing a continuous rise in blood glucose levels. What is the likely cause, and how can we manage this without terminating the study?
-
Answer: Long-term administration of this compound can lead to a progressive deterioration of glucose tolerance.[1][3] This is consistent with the cumulative effects of glucocorticoid activity.
Management Strategies:
-
Consider Dose Reduction: If your experimental design allows, a reduction in the this compound dose may help to mitigate the hyperglycemic effect.
-
Pharmacological Intervention: For severe or persistent hyperglycemia, pharmacological intervention may be necessary. Insulin therapy is the most common approach for managing steroid-induced hyperglycemia in animal models. It is crucial to start with a low dose and titrate upwards based on regular blood glucose monitoring to avoid hypoglycemia.
-
Dietary Modification: While not always feasible depending on the study parameters, a diet with controlled carbohydrate content may help in managing blood glucose levels.
-
Issue 3: Development of overt diabetes mellitus in a subset of animals.
-
Question: A few animals in our study have developed clinical signs of diabetes mellitus, including significant weight loss despite increased appetite, persistent glucosuria, and very high blood glucose levels. What is the prognosis, and what are our options?
-
Answer: In some cases, this compound can induce a state of overt diabetes mellitus.[1][3] The condition is often reversible upon cessation of the drug.[3]
Options:
-
Discontinuation of this compound: If the animal's health is compromised and the study protocol allows, discontinuing this compound is the most effective way to resolve the hyperglycemia. In many cases, blood glucose levels will return to normal within a few weeks to months.[3]
-
Insulin Therapy: If discontinuation of this compound is not possible, initiating insulin therapy is critical to manage the diabetic state and prevent complications. This will require a carefully managed protocol with regular monitoring.
-
Euthanasia: In cases of severe, unmanageable diabetes with a significant negative impact on animal welfare, euthanasia should be considered in accordance with ethical guidelines and institutional protocols.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hyperglycemia?
A1: The primary mechanism is believed to be its intrinsic glucocorticoid activity.[3] this compound can bind to glucocorticoid receptors, leading to a state of insulin resistance where the body's cells do not respond effectively to insulin.[3] This results in elevated blood glucose levels.
Signaling Pathway of this compound-Induced Hyperglycemia
Caption: Proposed mechanism of this compound-induced hyperglycemia.
Q2: Is the hyperglycemia induced by this compound reversible?
A2: Yes, in most reported cases in animal studies, the hyperglycemia and glucose intolerance are reversible after the discontinuation of this compound treatment.[3] The time to resolution can vary depending on the duration and dose of the treatment.
Q3: Are there any known species differences in the susceptibility to this compound-induced hyperglycemia?
A3: While hyperglycemia has been reported in multiple species, cats appear to be particularly susceptible to developing glucose intolerance and overt diabetes mellitus with this compound administration.[1][3] Studies in dogs have also shown evidence of diabetes with long-term, high-dose treatment.[2] Rodent models have been used to study the metabolic effects, but the incidence and severity of hyperglycemia may vary.
Q4: What are the key parameters to monitor in animals receiving this compound?
A4: The following parameters should be monitored:
-
Blood Glucose: Regular monitoring is essential. Baseline levels should be established before starting treatment.
-
Body Weight: Monitor for changes in body weight.
-
Food and Water Intake: Quantify daily food and water consumption.
-
Urine Glucose and Ketones: Periodic urine analysis can provide additional information on glycemic control.
-
Clinical Signs: Observe for any signs of illness, including changes in behavior, activity level, and urination/drinking habits.
Data Presentation
Table 1: Effects of this compound on Blood Glucose in Animal Studies
| Animal Model | Dosage | Duration of Treatment | Key Findings on Blood Glucose | Reference |
| Cat | 5 mg/cat/day | 8 days | Development of fasting hyperglycemia. | [4] |
| Cat | High therapeutic dosages | 6 and 12 months | Progressive deterioration in glucose tolerance with a significant increase in mean fasting plasma glucose concentrations. | [1][3] |
| Dog | 0.25 mg/kg/day | 4 years | Evidence of diabetes with elevated serum glucose concentrations in 2 of 16 dogs. | [2] |
| Rat | 50 mg/kg/day | 9 days | Study focused on food intake; hyperglycemia is a known side effect at such doses. |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring
-
Baseline Measurement: Prior to the first administration of this compound, establish baseline blood glucose levels for all animals. This should be done at the same time of day to minimize diurnal variations.
-
Fasting: For fasting blood glucose measurements, fast the animals overnight (typically 8-12 hours for rodents) with free access to water.
-
Blood Collection: Collect a small blood sample (e.g., from the tail vein in rodents).
-
Measurement: Use a calibrated glucometer for immediate blood glucose reading.
-
Frequency:
-
Initial Phase (First 2 weeks): Monitor blood glucose 2-3 times per week.
-
Long-term Studies: After the initial phase, monitoring can be reduced to once weekly if blood glucose levels are stable. Increase frequency if hyperglycemia is detected or if the dose of this compound is changed.
-
Protocol 2: Management of Severe Hyperglycemia with Insulin
This is a general guideline and should be adapted based on the specific animal model, severity of hyperglycemia, and in consultation with a veterinarian.
-
Insulin Selection: For rodents, a long-acting insulin such as glargine or a protamine zinc insulin (PZI) is often used for basal coverage. For cats, longer-acting insulins are also preferred.
-
Initial Dosing: Start with a conservative dose. For example, in rodents, an initial dose of 1-2 IU of long-acting insulin per day may be a starting point. For cats, a starting dose of 0.25-0.5 U/kg every 12 hours is often recommended for diabetic management and can be adapted.
-
Administration: Administer insulin subcutaneously.
-
Monitoring and Titration:
-
Monitor blood glucose multiple times a day for the first few days of insulin therapy to assess the response and check for hypoglycemia.
-
Adjust the insulin dose in small increments (e.g., 0.5-1 IU for rodents) every 2-3 days based on the blood glucose curve. The goal is to reduce hyperglycemia without causing hypoglycemia.
-
-
Hypoglycemia Management: Have a source of readily available glucose (e.g., dextrose solution) on hand in case of a hypoglycemic event (lethargy, seizures).
Experimental Workflow for Monitoring and Managing Hyperglycemia
Caption: Workflow for hyperglycemia management in this compound studies.
References
- 1. Effects of this compound on glucose tolerance and growth hormone secretion in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A four-year evaluation of the chronic toxicity of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
improving the palatability of megestrol acetate formulations for animal studies
Technical Support Center: Megestrol Acetate Formulation Palatability
Welcome to the technical support center for improving the palatability of this compound (MA) formulations for animal studies. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help researchers overcome challenges in oral administration of MA to animals.
Frequently Asked Questions (FAQs)
Q1: My animals are refusing to consume the feed mixed with this compound. What is the likely cause?
A1: The most common reason for feed refusal is the inherently unpleasant, likely bitter, taste of many active pharmaceutical ingredients, including steroids like this compound. This poor palatability can lead to reduced food intake, inconsistent dosing, and compromised study validity. Two primary strategies exist to counteract this: reducing the drug's solubility in saliva or altering its ability to interact with taste receptors.[1]
Q2: What are the most effective general strategies for masking the taste of unpalatable drugs like MA?
A2: Several techniques are available, ranging from simple to complex. Conventional methods include using sweeteners and flavoring agents.[1][2] More advanced and often more effective techniques for highly bitter compounds include:
-
Microencapsulation: Creating a physical barrier around the drug particles to prevent them from dissolving in the oral cavity.[1][2][3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes, where the bitter drug molecule is fitted into the cavity of a host molecule, preventing it from interacting with taste buds.[2][4]
-
Polymer Coating: Applying a thin layer of polymer coating to drug granules, which acts as a physical barrier.[3][4]
-
Use of Palatants: Incorporating complex flavoring agents derived from animal or plant sources that improve the overall taste, smell, and texture of the formulation.[5][6][7]
Q3: Are there specific flavors that are more effective for certain animal species?
A3: Yes, taste preferences are species-specific. For companion animals, meat-based and yeast-based flavors are often highly effective.[7] It is crucial to select a flavor profile that is known to be attractive to your specific research animal. For example, dogs generally respond well to meat and savory flavors, while cats can be more selective but may accept pastes and liquid formulations more readily than solid doses.[8]
Q4: Can the physical form of the dosage affect its palatability?
A4: Absolutely. The dosage form, including its shape, size, and texture (mouthfeel), significantly impacts voluntary acceptance.[9][10] For instance, cats often accept pastes or liquids more readily than tablets, while dogs may tolerate solid oral dosage forms well.[8] Very chewy dosage forms may not be consumed freely even if they contain appealing flavors.[5]
Q5: How do I quantitatively assess if my new formulation is more palatable?
A5: The gold standard methods are acceptance tests and preference tests.[8]
-
Acceptance Test: A single formulation is offered to the animal, and the willingness to consume it is measured. This is useful for determining if a formulation meets a minimum threshold of palatability.[5][10] An acceptance rate of 80% or greater is often considered desirable.[11]
-
Preference Test (Two-Bowl Test): Two different formulations are presented simultaneously, and the animal's choice is recorded. This directly compares the relative palatability of two options.[12]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution(s) |
| Complete Feed Refusal | Highly unpalatable formulation; strong bitter taste of MA. | 1. Microencapsulate the MA: Use a polymer coating to create a physical barrier between the drug and the animal's taste buds.[2][3] 2. Utilize Complexation: Formulate with β-cyclodextrin to trap the MA molecule and prevent taste receptor interaction.[2] |
| Partial or Inconsistent Consumption | Moderately unpalatable formulation; animals "eat around" the medicated portion. | 1. Add High-Impact Flavors/Palatants: Incorporate species-appropriate flavors like meat, liver, or yeast powders to improve the overall sensory profile.[6][7] 2. Change Formulation Base: If using a solid mix, try incorporating the MA into a more desirable base, such as a paste or liquid formulation, which may be better accepted by species like cats.[8] |
| Initial Acceptance, but Subsequent Refusal | Negative post-ingestive effects or poor mouthfeel of the formulation. | 1. Evaluate Excipients: Ensure that the excipients used in the formulation do not have an unpleasant aftertaste or texture. Starch-based excipients can sometimes improve mouthfeel.[9] 2. Optimize Particle Size: For encapsulated products, ensure microcapsules are small enough (<100 µm) to avoid a gritty or unpleasant texture during chewing.[3] |
| Difficulty Incorporating MA into a Homogeneous Mixture | Physicochemical properties of MA (e.g., low aqueous solubility). | 1. Use a Solid Dispersion Technique: Disperse the MA in a solid matrix or carrier to improve uniformity.[2] 2. Spray Drying: Create microparticles of MA with hydrophilic polymers to ensure even distribution in the final formulation.[1] |
Experimental Protocols & Data
Protocol: Palatability Assessment via a Two-Bowl Preference Test
This protocol outlines a standard method for comparing the palatability of a new this compound formulation (Test) against a control formulation (Control).
Objective: To determine if the Test formulation of MA has superior palatability compared to the Control formulation in a target animal species.
Methodology:
-
Animal Acclimation: Acclimate animals (minimum of 20 recommended for statistical power) to the testing environment and the non-medicated base diet for at least 7 days.[12][13]
-
Test Period (Day 1):
-
Fast animals according to standard institutional protocols (e.g., overnight).
-
Present each animal with two identical bowls, placed side-by-side.
-
One bowl contains a pre-weighed amount of the Control MA formulation, and the other contains an equal amount of the Test MA formulation.
-
Record the "first choice" (which bowl the animal eats from first).
-
Allow access to the bowls for a fixed period (e.g., 30 minutes).
-
After the period, remove and weigh both bowls to determine the amount consumed from each.
-
-
Test Period (Day 2):
-
Repeat the procedure from Day 1.
-
Crucially, switch the spatial position of the bowls (left/right) to control for any side-preference bias.[12]
-
-
Data Analysis:
-
First Choice: Analyze the proportion of animals that chose the Test vs. Control formulation first.
-
Intake Ratio (IR): Calculate the ratio of the Test formulation consumed relative to the total amount consumed.
-
IR = [Amount of Test Consumed] / ([Amount of Test Consumed] + [Amount of Control Consumed])
-
-
An IR > 0.5 indicates a preference for the Test formulation.
-
Hypothetical Data Summary
The following table presents hypothetical results from a two-bowl preference test in a cohort of 20 dogs.
| Metric | Control Formulation | New Palatable Formulation | Statistical Significance (p-value) |
| First Choice | 4 dogs (20%) | 16 dogs (80%) | < 0.01 |
| Mean Consumption (grams) | 15.2 g | 68.5 g | < 0.001 |
| Total Consumption (grams) | 304 g | 1370 g | N/A |
| Calculated Intake Ratio (IR) | 0.18 | 0.82 | < 0.001 |
Visualizations: Workflows and Pathways
Experimental Workflow for Palatability Improvement
This diagram illustrates the logical steps a researcher would follow to develop and validate a more palatable formulation of this compound.
Signaling Pathway: Bitter Taste Perception and Masking
This diagram shows a simplified pathway for how a bitter compound like this compound is perceived and how taste-masking techniques can intervene.
References
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Taste Masking for Bitter Drugs: Practical Approach | ZIM Labs [zimlab.in]
- 5. Palatability Testing of Oral Chewables in Veterinary Medicine for Dogs - Open Journal of Veterinary Medicine - SCIRP [scirp.org]
- 6. petflavors.com [petflavors.com]
- 7. inroadsintl.com [inroadsintl.com]
- 8. researchgate.net [researchgate.net]
- 9. freundglobal.com [freundglobal.com]
- 10. Palatability Testing of Oral Chewables in Veterinary Medicine for Dogs [scirp.org]
- 11. EP1247456A2 - Palatable pharmaceutical compositions for companion animals - Google Patents [patents.google.com]
- 12. Principles Of Pet Food Palatability: Evaluation — Simmons Pet Food [simmonspetfood.com]
- 13. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
Technical Support Center: Megestrol Acetate Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in megestrol acetate pharmacokinetic studies.
Troubleshooting Guides
Issue 1: High Inter-Subject Variability in Drug Exposure (AUC, Cmax)
| Potential Cause | Troubleshooting/Recommendation |
| Food Effect | This compound exhibits a significant positive food effect, meaning its absorption is greatly increased in the presence of food, particularly high-fat meals.[1][2][3][4][5] Inconsistent food intake among subjects is a primary driver of variability. |
| Solution: Standardize food intake for all subjects. For fed studies, provide a standardized high-fat, high-calorie meal. For fasting studies, ensure a consistent and adequate fasting period (e.g., overnight fast of at least 10 hours) before dosing.[2][3] | |
| Formulation Differences | Different formulations of this compound (e.g., conventional tablets, micronized suspension, nanocrystal suspension) have markedly different bioavailability profiles, especially in the fasting state.[6][7][8][9] Using different formulations across a study or between compared studies will introduce significant variability. |
| Solution: Use the same formulation and batch for all subjects within a study. When comparing results across studies, be aware of the formulation used. Nanocrystal formulations (e.g., Megace ES) have been shown to have higher bioavailability and reduced food effect compared to conventional micronized suspensions (e.g., Megace OS).[2][4][8][9] | |
| Patient Population | Underlying patient conditions such as cancer or AIDS can lead to gastrointestinal issues like enteropathy or achlorhydria, which can alter drug absorption.[10] |
| Solution: Carefully document the clinical status of all subjects. Stratify analysis by disease state or severity if significant differences in PK are observed. | |
| Drug-Drug Interactions | This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[10] Co-administration with drugs that are strong inhibitors or inducers of CYP3A4 can alter this compound clearance and exposure. |
| Solution: Obtain a complete medication history for all subjects. Avoid co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampin, carbamazepine). If unavoidable, document and consider this during data analysis. |
Issue 2: Inconsistent or Multiple Absorption Peaks in the Pharmacokinetic Profile
| Potential Cause | Troubleshooting/Recommendation |
| Enterohepatic Recirculation | Some studies have suggested the presence of multiple peaks in the concentration-time profile of this compound, which may be indicative of enterohepatic recirculation.[1] |
| Solution: Ensure a sufficiently long sampling schedule to fully characterize the concentration-time profile, including potential secondary peaks. Pharmacokinetic modeling that incorporates a recycling compartment may be necessary to accurately describe the data.[1] | |
| Variable Gastric Emptying | The rate of gastric emptying can be influenced by food, stress, and certain disease states, leading to variable absorption rates. |
| Solution: Standardize pre-dose conditions as much as possible, including fasting/fed state and physical activity levels. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor contributing to variability in this compound pharmacokinetics?
A1: The most significant factor is the food effect . The bioavailability of this compound, particularly for micronized formulations, is dramatically higher when administered with a high-fat meal compared to the fasting state.[1][2][3][4][5] Nanocrystal formulations can reduce, but not eliminate, this effect.[8][9]
Q2: Which formulation of this compound provides the most consistent pharmacokinetic profile?
A2: Nanocrystal oral suspensions (e.g., Megace ES, MA-ES) generally provide a more consistent pharmacokinetic profile.[2][4][8][9] They exhibit improved bioavailability and reduced variability between fed and fasting states compared to conventional micronized oral suspensions (MAOS) and tablets.[2][4][8][9]
Q3: What are the key pharmacokinetic parameters of different this compound formulations?
A3: The following table summarizes key pharmacokinetic parameters from various studies. Note that values can vary depending on the study population and design.
| Formulation | Dose | State | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) |
| Megace ES (MA-ES) | 625 mg | Fed | 1618 | 16268 | 5 |
| 625 mg | Fasting | 1133 | 12095 | 5 | |
| Megace OS (MAOS) | 800 mg | Fed | ~1800 | ~19000 | 5 |
| 800 mg | Fasting | ~250 | ~8942 | 5 | |
| Micronized Tablet | 160 mg | N/A | 136.2 (±71.2) | N/A | 1.0 - 4.0 |
| Nanocrystal Formulation | 625 mg | Fed | ~1500 | ~17000 | 1 |
| 625 mg | Fasting | ~1000 | ~11000 | 1 |
(Data compiled from multiple sources for illustrative purposes; direct cross-study comparisons should be made with caution)[2][3][4][6][9][11]
Q4: What is the primary metabolic pathway for this compound and what are the implications for drug interactions?
A4: this compound is extensively metabolized in the liver, primarily through hydroxylation and conjugation.[10][12][13] The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for its oxidative metabolism.[10] This means that co-administration of drugs that are strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of this compound, representing a potential source of pharmacokinetic variability.
Q5: Are there any known drug interactions that can affect this compound pharmacokinetics?
A5: Yes. While pharmacokinetic studies have shown no significant alterations in the PK of zidovudine or rifabutin when co-administered with this compound, the effect of these drugs on this compound's PK was not studied.[11] However, given its metabolism by CYP3A4, there is a potential for interaction with other drugs that modulate this enzyme.[10] Additionally, this compound may interact with warfarin and increase the International Normalized Ratio (INR).[11]
Q6: How should I design a pharmacokinetic study for this compound to minimize variability?
A6: To minimize variability, consider the following:
-
Standardize Food Intake: Strictly control the timing and composition of meals relative to drug administration.
-
Use a Consistent Formulation: Use the same formulation and batch for all subjects.
-
Screen for Concomitant Medications: Exclude subjects taking strong inhibitors or inducers of CYP3A4.
-
Characterize the Patient Population: Document and consider the impact of underlying diseases on absorption.
-
Optimize Sampling Schedule: Ensure sufficient sampling duration to capture the complete pharmacokinetic profile, including potential secondary peaks.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is a generalized example based on published methods.[14][15]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard solution (e.g., tolbutamide or medrysone in methanol).
-
Vortex mix for 1 minute.
-
Add 1.2 mL of methyl-tert-butyl-ether (MTBE) as the extraction solvent.
-
Vortex mix vigorously for 10 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., YMC Hydrosphere C18).
-
Mobile Phase: Isocratic mixture of 10mM ammonium formate buffer (pH 5.0) and methanol (e.g., 60:40 v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards. The curve should be linear over the expected concentration range in the study samples (e.g., 1-2000 ng/mL).[14]
-
Visualizations
References
- 1. Quantitative Assessment of Food Effect on the Pharmacokinetics of Nano-Crystallized this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food effect on the bioavailability of two distinct formulations of this compound oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Food effect on the bioavailability of two distinct formulations of this compound oral suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Improved Bioavailability of a Micronized this compound Tablet Formulation in Humans | Semantic Scholar [semanticscholar.org]
- 8. Novel nanocrystal formulation of this compound has improved bioavailability compared with the conventional micronized formulation in the fasting state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. METABOLISM OF this compound IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Megestrol: Package Insert / Prescribing Information [drugs.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. khu.elsevierpure.com [khu.elsevierpure.com]
- 15. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent megestrol acetate degradation in experimental setups
Welcome to the technical support center for megestrol acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound stock solution, which was clear when I prepared it, now appears cloudy. What could be the cause?
A1: Cloudiness in a this compound stock solution, especially if prepared in a solvent with some aqueous component, could be due to precipitation. This compound is practically insoluble in water. If your solvent has absorbed moisture from the atmosphere or if the temperature of the solution has decreased significantly, the solubility of this compound may have been exceeded, leading to precipitation.
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
Ensure your storage container is tightly sealed to prevent moisture absorption.
-
Consider preparing a fresh stock solution in a highly anhydrous solvent like DMSO or chloroform.[1]
-
Q2: I am using an aqueous buffer in my experiment and am concerned about the stability of this compound. What are the key factors to consider?
A2: A critical factor to consider is the pH of your aqueous buffer. This compound is known to be unstable in aqueous solutions at a pH of 7 or higher.[1] This instability is likely due to hydrolysis of the acetate ester group.
-
Troubleshooting/Prevention:
-
If possible, maintain the pH of your experimental medium below 7.
-
Prepare fresh dilutions of this compound in your aqueous buffer immediately before use rather than storing them.
-
For longer-term experiments, consider using a formulation approach, such as a nanoemulsion, to protect the this compound from hydrolysis.[2]
-
Q3: I suspect my this compound has degraded. What are the likely degradation pathways?
A3: Based on forced degradation studies of similar compounds and the chemical structure of this compound, the primary degradation pathways in experimental setups are:
-
Hydrolysis: Particularly in neutral to alkaline aqueous solutions (pH ≥ 7), the acetate ester can be hydrolyzed to form megestrol.
-
Oxidation: this compound can be susceptible to oxidation.[3] In biological systems, this is often mediated by cytochrome P450 enzymes, leading to hydroxylated metabolites.[3][4]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.[3]
Q4: How should I prepare and store my this compound stock solutions to ensure stability?
A4: Proper preparation and storage are crucial for maintaining the integrity of your this compound stock solutions.
-
Solvent Selection: Due to its poor water solubility, this compound should be dissolved in an appropriate organic solvent.[1]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), chloroform, and acetone are suitable solvents.[5]
-
-
Storage Conditions:
-
For powdered this compound, store at room temperature (15-30°C) in a well-closed container.[1]
-
For stock solutions in DMSO, it is recommended to aliquot and store at -20°C for long-term stability (up to 2 years). Avoid repeated freeze-thaw cycles.[6]
-
Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Q5: What are the common degradation products of this compound that I should be aware of?
A5: The common degradation products can be categorized as process-related impurities and degradation products from experimental conditions. These may include:
-
Deacetylated megestrol (from hydrolysis)
-
Oxidation products at various positions on the steroid nucleus[5]
-
Isomers with double-bond migration[5]
Summary of Stability and Degradation Data
The following tables summarize the known stability and degradation information for this compound under various conditions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble (2 mcg/mL at 37°C) | [1][7] |
| Alcohol | Sparingly soluble (1:150) | [5] |
| Ether | Slightly soluble (1:130) | [5] |
| Chloroform | Very soluble (1:0.8) | [5] |
| Acetone | Soluble | [5] |
| DMSO | ≥ 20 mg/mL | [6] |
Table 2: Summary of this compound Stability Under Stress Conditions
| Stress Condition | Observation | Potential Degradation Products | Prevention Strategy |
| Alkaline (pH ≥ 7) | Unstable in aqueous solutions.[1] | Megestrol (hydrolysis of acetate ester) | Maintain pH < 7 in aqueous media. |
| Acidic | Potential for degradation.[3] | Isomers, hydrolysis products | Use buffered solutions; minimize exposure time. |
| Oxidative | Susceptible to oxidation.[3] | Hydroxylated derivatives, other oxidation products.[5] | Avoid strong oxidizing agents; consider using antioxidants in formulations. |
| Photolytic | Degradation upon exposure to light.[3] | Various photoproducts | Store in amber containers or protect from light with foil. |
| Thermal | Generally stable at recommended storage temperatures.[8] | Minimal degradation compared to other stress conditions.[3] | Store at recommended temperatures. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 HPLC column
-
pH meter
-
Photostability chamber (optional)
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and incubate at room temperature for a defined period. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be wrapped in aluminum foil and kept under the same conditions.
4. Sample Analysis by HPLC:
-
At each time point, withdraw a sample from each stress condition, dilute appropriately with the mobile phase, and analyze by HPLC.
-
Example HPLC Conditions:
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to an unstressed control.
-
Observe the formation of any new peaks in the chromatograms, which indicate degradation products.
Visualizations
Caption: Primary degradation pathways for this compound.
References
- 1. aapharma.ca [aapharma.ca]
- 2. Liquid chromatographic procedure for the quantitative analysis of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound in vitro and the role of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METABOLISM OF this compound IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 7. phenomenex.com [phenomenex.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Analysis of Megestrol Acetate and Tamoxifen Efficacy
An objective guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and clinical trial data of megestrol acetate and tamoxifen in hormone-receptor-positive cancers.
This guide provides a detailed comparative analysis of two widely used hormonal therapies, this compound and tamoxifen, primarily in the context of advanced or recurrent breast cancer, with additional data on endometrial cancer. The information is compiled from multiple clinical trials to support researchers, scientists, and drug development professionals in understanding the relative performance and molecular pathways of these agents.
Comparative Efficacy in Advanced Breast Cancer
Multiple phase III randomized clinical trials have compared the efficacy of this compound and tamoxifen as first-line or subsequent hormonal therapy for advanced breast cancer in postmenopausal women. The primary endpoints in these studies typically include objective response rate (ORR), time to progression (TTP), and overall survival (OS).
While some studies report similar response rates between the two agents, a consistent finding across several trials is a significant advantage for tamoxifen in terms of time to progression and overall survival.[1] For instance, a 5-year analysis of a phase III trial by the Piedmont Oncology Association demonstrated comparable ORRs of 28% for this compound and 31% for tamoxifen.[1] However, the same study found that both unadjusted and adjusted analyses for time to progression and survival significantly favored the tamoxifen arm.[1] Another randomized phase III cross-over study also found no significant difference in response rates (25% for this compound vs. 33% for tamoxifen) or time-to-treatment failure.[2] However, second-line response rates after crossover tended to favor tamoxifen (15%) over this compound (9%).[2]
Below is a summary of key quantitative data from comparative clinical trials:
| Clinical Trial / Study | Indication | N | Drug Arm | Objective Response Rate (ORR) | Median Time to Progression/Treatment Failure | Median Overall Survival |
| Piedmont Oncology Assoc. (5-yr) | Advanced Breast Cancer | 138 | This compound | 28% (17/61) | Favored Tamoxifen (p-value significant) | Favored Tamoxifen (p-value significant)[1] |
| Tamoxifen | 31% (20/64) | |||||
| Muss et al. (1988) | Advanced Breast Cancer | 139 | This compound | 25% | Similar to Tamoxifen | 24 months |
| Tamoxifen | 33% | 32 months[2] | ||||
| Morgan et al. (1985) | Advanced Breast Cancer | 106 | This compound | Comparable to Tamoxifen | Comparable to Tamoxifen | Not Reported |
| Tamoxifen | Comparable to this compound | |||||
| Robertson et al. (1982) | Advanced Breast Cancer | 55 | This compound | 14% | 65 days | Favored this compound (p=0.02) |
| Tamoxifen | 26% | 58 days |
Efficacy in Endometrial Cancer
The comparative efficacy of this compound versus tamoxifen in endometrial cancer is less extensively studied, with some trials focusing on their combined use. An Eastern Cooperative Oncology Group study that initially randomized patients to this compound alone or in combination with tamoxifen found a 20% response rate in the this compound arm.[3] Due to poor accrual, the single-agent arm was closed, but the study concluded that the combination offered no clinical advantage over megestrol alone.[3] Another study by the Gynecologic Oncology Group evaluating alternating this compound and tamoxifen reported an overall response rate of 27% in patients with advanced or recurrent endometrial carcinoma.[4]
Mechanisms of Action and Signaling Pathways
This compound and tamoxifen exert their effects through distinct hormonal pathways.
Tamoxifen is a selective estrogen receptor modulator (SERM). In breast tissue, it acts as an estrogen receptor antagonist, competitively binding to estrogen receptors (ERα and ERβ) and blocking the proliferative signaling of estrogen. This leads to a decrease in the transcription of estrogen-responsive genes, inhibiting tumor growth. In other tissues, such as the endometrium and bone, it can have partial agonist (estrogenic) effects.
This compound is a synthetic progestin. Its primary mechanism of action in cancer treatment is through its interaction with the progesterone receptor (PR).[5] Binding of this compound to the PR can modulate the expression of genes involved in cell growth and differentiation, leading to an anti-proliferative effect in hormone-sensitive cancers like breast and endometrial cancer.[5] It also has antigonadotropic effects, suppressing the release of luteinizing hormone (LH) from the pituitary gland, which in turn reduces estrogen production by the ovaries.[6] Additionally, this compound has been noted to have some glucocorticoid activity.[5]
Experimental Protocols
The clinical trials cited in this guide generally follow a randomized, controlled design. Below is a representative experimental protocol based on the Piedmont Oncology Association Phase III trial.[1]
1. Patient Population:
-
Postmenopausal women (at least 2 years post-spontaneous menopause or over 50 years of age) with recurrent or metastatic breast cancer.
-
Estrogen receptor (ER) and/or progesterone receptor (PR) positive, or receptor status unknown.
-
Similar pretreatment characteristics, including performance status, disease-free interval, and prior treatments, were ensured for both arms.
2. Randomization and Treatment:
-
Patients were randomized to receive either:
-
This compound Arm: 40 mg orally, four times daily (160 mg/day).
-
Tamoxifen Arm: 10 mg orally, twice a day (20 mg/day).
-
-
Upon treatment failure, patients were crossed over to the alternate treatment arm.
3. Endpoint Assessment:
-
Objective Response: Determined using the International Union Against Cancer (UICC) criteria, classifying responses as complete response (CR) or partial response (PR).
-
Time to Progression: Measured from the date of randomization to the date of documented disease progression.
-
Overall Survival: Measured from the date of randomization to the date of death from any cause.
-
Toxicity: Side effects were monitored and graded throughout the trial.
Side Effect and Toxicity Profile
Both this compound and tamoxifen are generally well-tolerated.[7] However, their side effect profiles differ. The most common side effect associated with this compound is weight gain.[7] Tamoxifen is associated with a risk of thromboembolic events and endometrial changes. In a study on advanced endometrial cancer, the combination of megestrol and tamoxifen was associated with more toxic complications, including a life-threatening pulmonary embolism, compared to mild and moderate toxicities observed with megestrol alone.[3]
Conclusion
In the treatment of advanced breast cancer, while this compound and tamoxifen can produce similar objective response rates, clinical trial evidence suggests that tamoxifen provides a superior benefit in terms of time to progression and overall survival.[1] The choice of agent may also be influenced by the patient's prior hormonal therapies and tolerance to specific side effects. For advanced endometrial cancer, this compound remains an active agent, though its efficacy in direct comparison to tamoxifen is not as clearly established. The distinct mechanisms of action of these two drugs underscore the importance of understanding their respective signaling pathways for the development of future targeted therapies.
References
- 1. This compound versus tamoxifen in advanced breast cancer: 5-year analysis--a phase III trial of the Piedmont Oncology Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomised phase III cross-over study of tamoxifen versus this compound in advanced and recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Megestrol and tamoxifen in patients with advanced endometrial cancer: an Eastern Cooperative Oncology Group Study (E4882) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.cancerconnect.com [news.cancerconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 7. This compound v tamoxifen in advanced breast cancer in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Megestrol Acetate and Other Synthetic Progestins
For Immediate Release
[City, State] – [Date] – A comprehensive review of available experimental data reveals distinct efficacy profiles for megestrol acetate compared to other widely used synthetic progestins, including medroxyprogesterone acetate and norethindrone acetate. This guide provides a detailed comparison of their performance in key therapeutic areas, supported by quantitative data from clinical and preclinical studies, to inform researchers, scientists, and drug development professionals.
Introduction
Synthetic progestins, derivatives of progesterone, are a class of drugs with diverse clinical applications, ranging from hormone replacement therapy and contraception to the treatment of cancer and cachexia. This compound, a progesterone analog, is notably utilized for its appetite-stimulating effects and as a palliative treatment for breast and endometrial cancers.[1] This guide evaluates the efficacy of this compound in relation to other synthetic progestins, focusing on their receptor binding affinities, clinical outcomes in oncology, and appetite stimulation, supplemented with detailed experimental methodologies and signaling pathway visualizations.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the binding affinities and clinical efficacy of this compound, medroxyprogesterone acetate, and norethindrone acetate.
| Compound | Progesterone Receptor (PR) Binding Affinity | Glucocorticoid Receptor (GR) Relative Binding Affinity (%) (vs. Dexamethasone) | Androgen Receptor (AR) Binding Affinity |
| This compound | High[2] | 46[3] | High[2] |
| Medroxyprogesterone Acetate | High[2] | 42[3] | High |
| Norethindrone Acetate | Moderate to Low[4] | Virtually devoid[3] | Moderate |
Table 1: Comparative Receptor Binding Affinities. This table outlines the relative binding affinities of this compound and other synthetic progestins to key steroid hormone receptors.
| Indication | This compound | Medroxyprogesterone Acetate | Norethindrone Acetate |
| Advanced Breast Cancer (Response Rate) | 25%[5] | 43%[5] | Data from direct comparative trials are limited. |
| Appetite Stimulation (Weight Gain) | Significant weight gain observed.[6] | Increase in body weight noted.[5] | Limited evidence for significant appetite stimulation.[7] |
Table 2: Comparative Clinical Efficacy. This table summarizes the clinical response rates in advanced breast cancer and the effects on appetite and weight.
Experimental Protocols
Radioligand Displacement Assay for Steroid Receptor Binding Affinity
Objective: To determine the relative binding affinity of synthetic progestins for the progesterone and glucocorticoid receptors.
Methodology:
-
Receptor Preparation: Human mononuclear leukocytes are isolated and used as a source of glucocorticoid receptors. For progesterone receptors, uterine tissue or specific cell lines (e.g., T47-D) are utilized.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor is used (e.g., [3H]dexamethasone for GR, [3H]ORG 2058 for PR).
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled synthetic progestin (competitor).
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity is then calculated.[3][8]
Phase III Clinical Trial for Appetite Stimulation in Cancer Patients
Objective: To evaluate the efficacy and safety of an appetite stimulant in cancer patients with anorexia/cachexia.
Methodology:
-
Patient Population: Patients with a confirmed cancer diagnosis and significant weight loss or anorexia are recruited.
-
Study Design: A randomized, double-blind, placebo-controlled trial is conducted. Patients are randomly assigned to receive the active drug (e.g., this compound) or a placebo.
-
Treatment: The study drug is administered at a pre-defined dose and schedule for a specified duration.
-
Efficacy Endpoints: The primary endpoint is typically the change in appetite, often measured using a validated questionnaire. Secondary endpoints include changes in body weight, body composition, and quality of life.[6][9]
-
Safety Monitoring: Patients are monitored for adverse events throughout the study.
-
Statistical Analysis: The data is analyzed to determine if there is a statistically significant difference in the efficacy endpoints between the treatment and placebo groups.
Signaling Pathways and Mechanisms of Action
The biological effects of synthetic progestins are mediated through their interaction with steroid hormone receptors, leading to the activation of downstream signaling pathways that regulate gene expression.
Progesterone Receptor Signaling Pathway
Upon binding to this compound, the progesterone receptor (PR) undergoes a conformational change, dimerizes, and translocates to the nucleus.[10] In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[11] In endometrial cancer cells, this compound has been shown to induce cell senescence through the PR-B/FOXO1 axis.[12][13]
Glucocorticoid Receptor-Mediated Signaling
This compound and medroxyprogesterone acetate also exhibit significant binding to the glucocorticoid receptor (GR).[3] This interaction can lead to the activation of GR-mediated signaling pathways, which may contribute to some of their metabolic effects, including appetite stimulation and weight gain.[14] The activation of GR can also influence inflammatory responses and glucose metabolism.
Experimental Workflow: Radioligand Displacement Assay
The following diagram illustrates the key steps in a radioligand displacement assay used to determine the binding affinity of a test compound.
References
- 1. This compound as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen, androgen, glucocorticoid, and progesterone receptors in progestin-induced regression of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]
- 5. A randomized comparison of this compound (MA) and medroxyprogesterone acetate (MPA) in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for anorexia in patients with far-advanced cancer: a double-blind controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Randomized comparison of this compound versus dexamethasone versus fluoxymesterone for the treatment of cancer anorexia/cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 12. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Increases the Proliferation, Migration, and Adipogenic Differentiation of Adipose-Derived Stem Cells via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Megestrol Acetate and Ghrelin Agonists for the Treatment of Cachexia
For Researchers, Scientists, and Drug Development Professionals
Cachexia, a multifactorial syndrome characterized by severe body weight loss, fat and muscle mass depletion, and anorexia, presents a significant challenge in the management of chronic diseases such as cancer and AIDS. This guide provides an objective comparison of two prominent pharmacological interventions for cachexia: megestrol acetate, a synthetic progestin, and the emerging class of ghrelin agonists, with a focus on anamorelin. This comparison is supported by quantitative data from clinical studies and detailed descriptions of experimental methodologies.
Mechanism of Action
The therapeutic approaches of this compound and ghrelin agonists in combating cachexia are rooted in distinct physiological pathways.
This compound: The precise mechanism of this compound is not fully elucidated but is believed to be multifactorial.[1] It is thought to stimulate appetite through both direct and indirect pathways and antagonize the metabolic effects of catabolic cytokines.[1][2] this compound also functions as an agonist with a high affinity for the progesterone receptor and is suggested to be a glucocorticoid agonist.[3] Its action may involve the inhibition of pro-inflammatory cytokines like IL-1, IL-6, and TNF-alpha, which are implicated in the cachectic process.
Ghrelin Agonists: Ghrelin is a gut-derived hormone that stimulates appetite and the release of growth hormone (GH).[4] Ghrelin agonists, such as anamorelin, mimic the action of endogenous ghrelin by binding to the growth hormone secretagogue receptor (GHSR).[5] This interaction in the brain, particularly the hypothalamus, stimulates neuropeptide Y and agouti-related peptide, leading to increased appetite and food intake.[6] Furthermore, the stimulation of GH secretion promotes anabolic processes, contributing to an increase in lean body mass.[6] Ghrelin and its agonists also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.[6]
Signaling Pathways
The distinct mechanisms of this compound and ghrelin agonists are best understood by examining their respective signaling pathways.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative outcomes from key clinical trials of this compound and the ghrelin agonist anamorelin.
Table 1: Change in Body Weight and Composition
| Treatment | Study/Patient Population | Dosage | Duration | Change in Body Weight | Change in Lean Body Mass |
| This compound | Children with cancer-related weight loss[7] | 7.5 mg/kg/day | 90 days | +19.7% (vs. -1.2% with placebo) | Not specified |
| Cancer patients[8] | >320 mg/day (high-dose) | Varied | -0.05 kg (pooled mean) | Not specified | |
| Cancer patients[8] | ≤320 mg/day (low-dose) | Varied | +2.24 kg (pooled mean) | Not specified | |
| Anamorelin | Advanced NSCLC (ROMANA 1)[9][10] | 100 mg/day | 12 weeks | +2.2 kg (vs. +0.14 kg with placebo) | +1.10 kg (vs. -0.44 kg with placebo) |
| Advanced NSCLC (ROMANA 2)[9][10] | 100 mg/day | 12 weeks | +0.95 kg (vs. -0.57 kg with placebo) | Not specified |
Table 2: Appetite and Quality of Life
| Treatment | Study/Patient Population | Outcome Measure | Result |
| This compound | Cancer patients[11] | Appetite Improvement | Benefit compared to placebo |
| Cancer patients[11] | Quality of Life | Improvement seen only when compared to placebo | |
| Anamorelin | Advanced NSCLC (ROMANA 1 & 2)[9] | Anorexia-Cachexia Symptoms | Significantly improved over 12 weeks |
Safety and Tolerability
Table 3: Common Adverse Events
| Treatment | Common Adverse Events |
| This compound | Thromboembolic events, edema, adrenal suppression.[7][8][11] |
| Anamorelin | Hyperglycemia, nausea.[9][10] |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of these agents.
General Design of this compound Trials:
Many of the studies evaluating this compound were randomized, double-blind, placebo-controlled trials.[7][11] Key inclusion criteria typically involved patients with a confirmed diagnosis of cancer or AIDS and significant weight loss (e.g., >5% of pre-illness stable weight).[11] Patients were often randomized to receive either this compound at varying doses (e.g., 160 mg/day to 1600 mg/day) or a placebo.[8] The primary endpoints frequently included changes in body weight and appetite, which was often assessed using patient-reported questionnaires.[11][12] Secondary endpoints might include quality of life assessments and anthropometric measurements.[11]
General Design of Anamorelin (ROMANA 1 and 2) Trials:
The ROMANA 1 and 2 trials were phase III, randomized, double-blind, placebo-controlled studies conducted in patients with unresectable stage III/IV non-small cell lung cancer (NSCLC) and cachexia.[9][10] Patients were randomized in a 2:1 ratio to receive either 100 mg of anamorelin or placebo orally once daily for 12 weeks.[9][10] The co-primary endpoints were the change from baseline in lean body mass, as measured by dual-energy X-ray absorptiometry (DXA), and handgrip strength.[9] Secondary endpoints included changes in body weight and anorexia-cachexia symptoms, assessed using the Functional Assessment of Anorexia/Cachexia Therapy (FAACT) questionnaire.[9]
Comparative Workflow
The following diagram illustrates a generalized workflow for a clinical trial comparing a new cachexia treatment to a standard of care or placebo.
References
- 1. The science of this compound delivery: potential to improve outcomes in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Natural ghrelin in advanced cancer patients with cachexia, a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin for the management of cachexia associated with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Systematic Review and Meta-Analysis of the Clinical Use of this compound for Cancer-Related Anorexia/Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anamorelin improve appetite and body mass in patients with cancer anorexia-cachexia | EurekAlert! [eurekalert.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. This compound for treatment of anorexia-cachexia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Appetite stimulation and weight gain with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Hormonal Resistance: A Comparative Analysis of Megestrol Acetate and Other Endocrine Therapies
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between hormonal agents is paramount in optimizing treatment sequences for hormone receptor-positive cancers. This guide provides a detailed comparison of megestrol acetate with other key hormonal therapies, supported by experimental data, to elucidate its role in the face of treatment resistance.
This compound, a synthetic progestin, has long been a therapeutic option in the management of advanced breast and endometrial cancers. Its efficacy, particularly in the context of resistance to other hormonal agents like tamoxifen and aromatase inhibitors, is a critical area of investigation. This guide synthesizes clinical trial data to compare the performance of this compound and outlines the underlying signaling pathways and mechanisms of resistance.
Comparative Efficacy of this compound
Clinical evidence from various studies highlights the complex landscape of cross-resistance between this compound and other hormonal agents. While it has shown comparable efficacy to tamoxifen in some settings, the advent of third-generation aromatase inhibitors and selective estrogen receptor degraders (SERDs) like fulvestrant has redefined treatment paradigms.
This compound vs. Tamoxifen
Historically, this compound and tamoxifen have been considered standard hormonal therapies for metastatic breast cancer. Studies have shown similar response rates when used as first-line treatments.[1][2] Evidence of incomplete cross-resistance exists, suggesting that patients who progress on one agent may still benefit from the other.[2][3][4] However, a long-term analysis has suggested a survival advantage for tamoxifen.[5] In the second-line setting, the response to either agent after failure of the other is generally modest.[3][5]
This compound vs. Aromatase Inhibitors
Third-generation aromatase inhibitors (AIs), such as anastrozole and letrozole, have demonstrated superior efficacy in terms of response rates and survival compared to this compound in postmenopausal women with advanced breast cancer that has progressed on tamoxifen.[6][7][8] This enhanced efficacy is thought to be due to the more profound suppression of estrogen synthesis by AIs.[9] More recently, the PIONEER trial has explored the combination of this compound with letrozole, with preliminary results indicating a potential synergistic effect in inhibiting tumor growth.[9]
This compound vs. Fulvestrant
Fulvestrant, a selective estrogen receptor degrader (SERD), offers a different mechanism of action by binding to, blocking, and accelerating the degradation of the estrogen receptor.[10] A network meta-analysis has suggested that fulvestrant (500 mg) may offer an overall survival advantage compared to this compound in patients with estrogen receptor-positive advanced breast cancer following endocrine therapy failure.[2] Clinical experience has also shown that heavily pretreated patients, including those who have received this compound, can still respond to fulvestrant, indicating a lack of complete cross-resistance.[11]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials comparing this compound with other hormonal agents in advanced breast and endometrial cancer.
Table 1: this compound vs. Tamoxifen in Advanced Breast Cancer
| Trial/Study | Treatment Arms | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Muss HB, et al. (1988)[12] | This compound (160 mg/day) vs. Tamoxifen (20 mg/day) | Postmenopausal, ER+/PR+ or unknown | 28% vs. 31% | Significant difference favoring tamoxifen (adjusted analysis) | Significant difference favoring tamoxifen (adjusted analysis) |
| Ramirez G, et al. (1982)[13] | This compound (150 mg/m²/day) vs. Tamoxifen (20 mg/day) | Paramenopausal or castrated | 14% vs. 26% (not significant) | 65 days vs. 58 days (not significant) | Survival advantage with this compound (p=0.02) |
| Bria et al. (Meta-analysis) | This compound vs. Tamoxifen (crossover data) | Postmenopausal | Crossover to MA: 9%Crossover to TAM: 15% | - | MA: 24 monthsTAM: 32 months (not significant) |
Table 2: this compound vs. Aromatase Inhibitors in Advanced Breast Cancer (Post-Tamoxifen)
| Trial/Study | Treatment Arms | Patient Population | Objective Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) |
| Buzdar AU, et al. (1998)[8] | Anastrozole (1 mg/day) vs. This compound (160 mg/day) | Postmenopausal | 10.3% vs. 7.9% | ~21 weeks for both | Anastrozole showed a significant survival advantage (26.7 vs. 22.5 months) |
| Dombernowsky P, et al. (1998)[6] | Letrozole (2.5 mg/day) vs. This compound (160 mg/day) | Postmenopausal | 24% vs. 16% (p=0.04) | Letrozole superior for time to treatment failure (p=0.04) | Trend towards survival benefit with letrozole |
Table 3: Hormonal Therapy in Advanced or Recurrent Endometrial Cancer
| Trial/Study | Treatment Arms | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| GOG Protocol 153[14] | Alternating this compound (160 mg/day) and Tamoxifen (40 mg/day) | Advanced or recurrent, no prior hormonal/chemo | 27% | 2.7 months | 14.0 months |
| ECOG E4882[15] | This compound (160 mg/day) vs. MA + Tamoxifen (40 mg/day) | Advanced | 20% vs. 19% | - | 12.0 months vs. 8.6 months |
Experimental Protocols
Representative Study Design: this compound vs. Aromatase Inhibitor (Buzdar AU, et al. 1998)[8]
-
Objective: To compare the efficacy and tolerability of anastrozole (1 mg and 10 mg once daily) with this compound (40 mg four times daily) in postmenopausal women with advanced breast cancer who had progressed after treatment with tamoxifen.
-
Study Design: Two identical, randomized, multicenter trials. The trials were double-blind for the anastrozole arms and open-label for the this compound arm.
-
Patient Population: Postmenopausal women with histologically confirmed advanced breast carcinoma. Patients must have shown evidence of disease progression during or after treatment with tamoxifen for advanced disease or relapsed during or within 12 months of completing adjuvant tamoxifen therapy.
-
Treatment Regimen:
-
Arm 1: Anastrozole 1 mg orally once daily.
-
Arm 2: Anastrozole 10 mg orally once daily.
-
Arm 3: this compound 40 mg orally four times daily (160 mg/day).
-
-
Efficacy Endpoints:
-
Primary: Time to progression (TTP).
-
Secondary: Objective response rate (complete response [CR] + partial response [PR]), duration of response, time to treatment failure, and overall survival (OS).
-
-
Response Criteria: Tumor measurements were based on World Health Organization (WHO) criteria. Objective response required a decrease of at least 50% in the sum of the products of the two largest perpendicular diameters of all measurable lesions, without the appearance of new lesions or progression of any existing lesion.
Signaling Pathways and Resistance Mechanisms
The development of resistance to hormonal therapies is a multifactorial process involving alterations in the estrogen and progesterone receptor signaling pathways, as well as the activation of escape pathways.
Estrogen Receptor (ER) and Progesterone Receptor (PR) Signaling
In hormone receptor-positive breast and endometrial cancers, cell growth and proliferation are driven by the binding of estrogen to the estrogen receptor (ER) and progesterone to the progesterone receptor (PR). This leads to receptor dimerization, nuclear translocation, and the transcription of genes that promote cell cycle progression.
References
- 1. Chemotherapy plus sequential hormonal therapy for advanced and recurrent endometrial carcinoma: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network Meta-Analysis Comparing Overall Survival for Fulvestrant 500 mg Versus Alternative Therapies for Treatment of Postmenopausal, Estrogen Receptor-Positive Advanced Breast Cancer Following Failure on Prior Endocrine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. A randomised phase III cross-over study of tamoxifen versus this compound in advanced and recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Letrozole, a new oral aromatase inhibitor for advanced breast cancer: double-blind randomized trial showing a dose effect and improved efficacy and tolerability compared with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anastrozole, a potent and selective aromatase inhibitor, versus this compound in postmenopausal women with advanced breast cancer: results of overview analysis of two phase III trials. Arimidex Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anastrozole versus this compound in the treatment of postmenopausal women with advanced breast carcinoma: results of a survival update based on a combined analysis of data from two mature phase III trials. Arimidex Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial trial results suggest new treatment combination for some breast cancer patients | CRUK CC [crukcambridgecentre.org.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. Fulvestrant is an effective and well-tolerated endocrine therapy for postmenopausal women with advanced breast cancer: results from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound versus tamoxifen in advanced breast cancer: 5-year analysis--a phase III trial of the Piedmont Oncology Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized clinical trial of this compound versus tamoxifen in paramenopausal or castrated women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II trial of alternating courses of this compound and tamoxifen in advanced endometrial carcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Megestrol and tamoxifen in patients with advanced endometrial cancer: an Eastern Cooperative Oncology Group Study (E4882) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Megestrol Acetate and Metformin in Endometrial Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of megestrol acetate alone versus its combination with metformin in the context of endometrial cancer and its precursors. The addition of metformin, a widely-used antidiabetic drug, to the standard progestin therapy with this compound has shown promise in enhancing treatment efficacy. This document synthesizes preclinical and clinical data to elucidate the synergistic mechanisms and comparative outcomes of this combination therapy.
Comparative Efficacy: Preclinical and Clinical Data
The synergistic effect of combining this compound with metformin is attributed to the multi-faceted anticancer properties of metformin, which complement the hormonal action of this compound. Metformin is believed to exert its effects through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation.[1] This action potentially sensitizes endometrial cancer cells to the progestin's effects.
Preclinical Evidence: Enhanced Cancer Cell Inhibition
While direct preclinical studies on the combination of this compound and metformin are limited, research on a similar progestin, nothis compound (NOMAC), in combination with metformin provides valuable insights into the potential synergistic mechanisms. A key study demonstrated that metformin significantly enhances the inhibitory and apoptotic effects of NOMAC on endometrial cancer cell lines.
Table 1: In Vitro Efficacy of Nothis compound and Metformin Combination in Endometrial Cancer Cell Lines
| Treatment Group | Cell Line | Cell Viability (% of Control) | Apoptosis Rate (%) |
| Control | RL95-2 | 100 | 5.2 |
| NOMAC (20 µM) | RL95-2 | ~60 | ~15 |
| Metformin (5 mM) | RL95-2 | ~80 | ~10 |
| NOMAC + Metformin | RL95-2 | ~40 | ~25 |
| Control | HEC-1A | 100 | 4.8 |
| NOMAC (20 µM) | HEC-1A | ~70 | ~12 |
| Metformin (5 mM) | HEC-1A | ~85 | ~8 |
| NOMAC + Metformin | HEC-1A | ~55 | ~20 |
Data adapted from a study on nothis compound, a progestin with a similar mechanism of action to this compound.
These findings suggest that the combination treatment is more effective at reducing cancer cell survival and inducing programmed cell death compared to either agent alone.
Clinical Evidence: Improved Patient Response Rates
Clinical trials investigating the combination of this compound and metformin for atypical endometrial hyperplasia (a precursor to cancer) and well-differentiated endometrial cancer have shown encouraging results. The addition of metformin has been associated with higher rates of complete response.
Table 2: Clinical Response to this compound with or without Metformin
| Study Population | Treatment Arm | Number of Patients | Complete Response (CR) Rate |
| Atypical Endometrial Hyperplasia & Well-Differentiated Endometrial Cancer | This compound Alone | 74 | 20.7% (at 16 weeks) |
| This compound + Metformin | 76 | 34.3% (at 16 weeks) | |
| Atypical Endometrial Hyperplasia & Grade 1 Endometrial Carcinoma | This compound Alone | 28 | 60.7% (at 6 months) |
| This compound + Metformin | 30 | 70% (at 6 months) |
These clinical data underscore the potential of metformin to enhance the therapeutic effects of this compound in a clinical setting, leading to better patient outcomes.[2][3]
Signaling Pathway Modulation
The synergistic effect of this compound and metformin is believed to be mediated through their convergent actions on key signaling pathways that regulate cell growth, proliferation, and survival. This compound, a progestin, primarily acts by binding to and activating the progesterone receptor, which in turn can influence the expression of genes involved in cell cycle arrest and apoptosis. Metformin, on the other hand, primarily targets cellular metabolism and has been shown to inhibit the mTOR pathway, a central regulator of cell growth. The combination of these two agents leads to a more potent suppression of cancer cell growth.
Caption: Proposed signaling pathway for the synergistic action of this compound and metformin.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the preclinical data are provided below. These protocols are based on standard laboratory procedures and those described in related research.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Endometrial cancer cells (e.g., RL95-2, HEC-1A) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing this compound, metformin, or the combination at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: Cells are incubated for 48-72 hours.
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with this compound, metformin, or the combination for 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Western Blotting
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Caption: General experimental workflow for preclinical evaluation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Hysteroscopic Curettage Followed by this compound Plus Metformin as a Fertility-Sparing Treatment for Women with Atypical Endometrial Hyperplasia or Well-Differentiated Endometrioid Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin plus this compound compared with this compound alone as fertility-sparing treatment in patients with atypical endometrial hyperplasia and well-differentiated endometrial cancer: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Megestrol Acetate Formulations for Researchers and Drug Development Professionals
An in-depth analysis of available megestrol acetate formulations, focusing on their pharmacokinetic profiles, bioequivalence, and the impact of formulation technology on clinical performance. This guide provides supporting experimental data, detailed methodologies, and visual representations of key concepts to aid in research and development.
This compound, a synthetic progestin, is a widely used therapeutic agent for the management of anorexia, cachexia, and unexplained significant weight loss, particularly in patients with cancer or acquired immunodeficiency syndrome (AIDS).[1][2] Its efficacy is intrinsically linked to its bioavailability, which can be significantly influenced by its formulation. Over the years, advancements in pharmaceutical technology have led to the development of various formulations, including tablets, micronized oral suspensions, and nanocrystal oral suspensions, each with distinct pharmacokinetic characteristics. This guide provides a comprehensive head-to-head comparison of these formulations, presenting key performance data from clinical studies to inform researchers and drug development professionals.
Performance Comparison of this compound Formulations
The primary differentiator among this compound formulations lies in their pharmacokinetic profiles, particularly the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which are key indicators of the rate and extent of drug absorption.
Nanocrystal vs. Micronized Oral Suspensions
Recent advancements have focused on developing nanocrystal formulations to improve the bioavailability of poorly water-soluble drugs like this compound.[2]
Key Findings:
-
Improved Bioavailability in Fasting State: Nanocrystal formulations have demonstrated significantly higher bioavailability compared to micronized oral suspensions, especially under fasting conditions. In a study comparing a 625 mg/5 mL nanocrystal formulation to an 800 mg/20 mL micronized formulation in healthy subjects in a fasting state, the nanocrystal formulation resulted in a 6.7-fold higher Cmax and a 1.9-fold higher AUC.
-
Reduced Food Effect: The bioavailability of the nanocrystal formulation is less affected by the presence of food compared to the micronized formulation. While food significantly enhances the absorption of the micronized formulation, the effect is much less pronounced with the nanocrystal formulation.[3] This is a crucial advantage in cachectic patients who may have a poor or inconsistent food intake.
-
Bioequivalence in Fed State: Under fed conditions, the 625 mg/5 mL nanocrystal formulation has been shown to be bioequivalent to the 800 mg/20 mL micronized oral suspension.[1]
Table 1: Pharmacokinetic Comparison of Nanocrystal vs. Micronized this compound Oral Suspensions
| Formulation | Dose | State | Cmax (ng/mL) | AUCt (ng·h/mL) | Tmax (h) |
| Nanocrystal Suspension | 625 mg/5 mL | Fasting | 925.95 ± 283.41 | 9,868.35 ± 3,674.01 | 1.5 (median) |
| Micronized Suspension | 625 mg/5 mL | Fasting | 911.19 ± 274.20 | 10,056.30 ± 3,163.78 | 1.5 (median) |
Data from a bioequivalence study of two nanosuspension formulations.[1]
Oral Tablets vs. Oral Suspensions
Comparisons between tablet and oral suspension formulations have also been a subject of investigation.
Key Findings:
-
Enhanced Bioavailability with Suspensions: Studies have suggested that oral suspensions, particularly those utilizing advanced formulation technologies like nanocrystals, can offer improved bioavailability compared to conventional tablets.[1]
-
Micronization Advantage in Tablets: A study comparing a 160 mg micronized tablet to a 160 mg regular tablet and a 40 mg conventional tablet (administered four times a day) found that the micronized tablet had a mean relative bioavailability of 118% compared to the conventional tablet regimen.[4][5]
Table 2: Pharmacokinetic Comparison of this compound Tablet Formulations
| Formulation | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Relative Bioavailability (%) |
| 160 mg Micronized Tablet | 160 mg | 133.7 ± 35.4 | 2473.5 ± 530.7 | 2.8 ± 0.8 | 118 |
| 160 mg Regular Tablet | 160 mg | 88.9 ± 36.8 | 1979.7 ± 736.7 | 2.8 ± 1.4 | 97 |
| 40 mg Tablet (qid) | 4 x 40 mg | 107.3 ± 30.2 | 2248.8 ± 811.3 | 2.5 ± 1.6 | 100 (Reference) |
Data from a bioequivalence study in healthy male subjects.[6]
Sachets vs. Tablets
A study comparing a 160 mg sachet formulation to a 160 mg tablet in advanced-cancer patients found no significant difference in bioavailability between the two formulations.[7] However, the study noted high inter-subject variability.[7]
Mechanism of Action of this compound
The appetite-stimulating effects of this compound are not fully understood but are believed to involve multiple pathways. It is a synthetic progestin and also possesses weak glucocorticoid activity.[8][9] The primary mechanisms are thought to include:
-
Antagonism of Catabolic Cytokines: this compound may antagonize the metabolic effects of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are implicated in cancer- and AIDS-related cachexia.[1][2]
-
Modulation of Hypothalamic Pathways: It may directly stimulate appetite by modulating pathways in the hypothalamus that regulate hunger and satiety.[9]
-
Glucocorticoid Receptor Interaction: Its partial agonist activity at the glucocorticoid receptor could contribute to its appetite-stimulating effects.[8][10]
Currently, there is no evidence to suggest that the underlying mechanism of action of this compound differs between its various formulations. The observed differences in clinical performance are primarily attributed to variations in their pharmacokinetic profiles.
Figure 1: Proposed mechanisms of action of this compound in stimulating appetite and reducing cachexia.
Experimental Protocols
The data presented in this guide are derived from randomized, crossover bioequivalence studies conducted in healthy adult subjects or cancer patients. Below are generalized methodologies for the key experiments cited.
Bioequivalence and Pharmacokinetic Studies
Objective: To compare the rate and extent of absorption of different this compound formulations.
Study Design:
-
Typically a single-dose, randomized, open-label, two-period or multi-period crossover design.[1][4]
-
A washout period of at least one week is maintained between each treatment phase.[4]
-
Studies are conducted under both fasting and fed conditions to assess the food effect.
Subject Population:
-
Healthy male volunteers, typically between the ages of 18 and 55.[1]
-
In some cases, studies are conducted in the target patient population, such as individuals with advanced malignancies.[7]
Drug Administration:
-
Subjects receive a single oral dose of the test and reference formulations as per the randomization schedule.
Blood Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 96 or 120 hours post-dose).[1][4]
-
Plasma is separated by centrifugation and stored frozen until analysis.
Analytical Method:
-
Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][12][13]
-
Sample Preparation: Typically involves liquid-liquid extraction or solid-phase extraction of this compound and an internal standard from the plasma matrix.[11][12]
-
Chromatographic Separation: Separation is achieved on a C18 column with a suitable mobile phase.[11][12]
-
Detection: UV detection (for HPLC) or mass spectrometry (for LC-MS/MS) is used for quantification.[11][12]
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental methods.
-
Statistical analysis is performed to determine the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products. Bioequivalence is concluded if the 90% CIs fall within the range of 80% to 125%.[1]
Figure 2: Generalized workflow for a two-period crossover bioequivalence study.
Conclusion
The choice of this compound formulation can have a significant impact on its clinical performance, primarily due to differences in bioavailability. Nanocrystal oral suspensions represent a significant advancement, offering improved bioavailability and reduced food effect compared to micronized suspensions, which is particularly beneficial for the target patient population with compromised nutritional intake. While micronized tablets also show improved bioavailability over regular tablets, the liquid formulations, especially the nanocrystal suspension, appear to offer the most consistent and enhanced absorption. For researchers and drug development professionals, understanding these formulation-dependent pharmacokinetic differences is crucial for designing effective clinical trials and developing next-generation this compound therapies. Future research could focus on further optimizing drug delivery systems to enhance patient compliance and therapeutic outcomes.
References
- 1. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of this compound in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The science of this compound delivery: potential to improve outcomes in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bioequivalence evaluation of new this compound formulations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of two new this compound tablet formulations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Pharmacokinetic evaluation of two different formulations of this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Liquid chromatographic procedure for the quantitative analysis of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and sensitive LC-MS/MS method for determination of this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Megestrol Acetate and Other Progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of megestrol acetate and other commonly used progestins, including medroxyprogesterone acetate, norethisterone, levonorgestrel, and drospirenone. The information is compiled from a review of clinical trial data and scientific literature to assist researchers and drug development professionals in understanding the relative risks associated with these synthetic hormones.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the notable side effects associated with this compound and other selected progestins. The frequency and severity of these side effects can vary depending on the dose, duration of treatment, and individual patient factors.
| Side Effect Category | This compound | Medroxyprogesterone Acetate | Norethisterone | Levonorgestrel | Drospirenone |
| Metabolic | Significant weight gain , increased appetite, hyperglycemia, new-onset or exacerbation of diabetes.[1][2] | Weight gain, changes in glucose tolerance. | Weight changes, alterations in lipid profiles. | Weight gain. | Weight changes (can be loss or gain), potential for hyperkalemia.[3] |
| Cardiovascular | Thromboembolic events (deep vein thrombosis, pulmonary embolism) , hypertension, edema. | Thromboembolic events, hypertension.[4] | Increased risk of thromboembolic events, hypertension.[5][6][7][8] | Thromboembolic events (lower risk compared to others). | Increased risk of venous thromboembolism (VTE) , especially when combined with ethinyl estradiol.[9] |
| Endocrine/Reproductive | Breakthrough bleeding, changes in libido, adrenal suppression with long-term use. | Menstrual irregularities (amenorrhea, spotting), delayed return to fertility.[10] | Menstrual irregularities (breakthrough bleeding, spotting, amenorrhea).[5] | Menstrual irregularities (spotting, heavier or lighter bleeding). | Menstrual irregularities, breast tenderness. |
| Gastrointestinal | Nausea, vomiting, constipation. | Nausea, bloating. | Nausea, vomiting.[11] | Nausea, abdominal pain.[7] | Nausea. |
| Neurological/Psychological | Mood changes, depression, headache. | Mood swings, depression, dizziness, headache. | Mood swings, anxiety, depression, headache.[5] | Mood changes, headache, dizziness.[7] | Mood changes, headache.[12] |
| Dermatological | Rash, alopecia. | Acne, hirsutism. | Acne, hirsutism. | Acne. | Acne. |
| Other | Cushingoid features (with high doses), carpal tunnel syndrome. | Decreased bone mineral density with long-term use. | Breast tenderness. | Breast tenderness. | Breast tenderness. |
Experimental Protocols for Key Experiments
The assessment of side effects in clinical trials involving progestins employs a variety of standardized methodologies and validated instruments. Below are detailed protocols for monitoring some of the key adverse events.
Assessment of Weight Gain
-
Objective: To quantify changes in body weight and composition over the course of treatment.
-
Methodology:
-
Baseline Measurement: At the start of the clinical trial, each participant's weight is measured using a calibrated electronic scale. Height is also measured to calculate the Body Mass Index (BMI).
-
Regular Monitoring: Weight is measured at predefined intervals throughout the study (e.g., monthly, quarterly). Measurements are taken at the same time of day and under similar conditions (e.g., before breakfast, with an empty bladder) to ensure consistency.
-
Body Composition Analysis: To differentiate between fat mass, lean mass, and fluid retention, methods like Dual-Energy X-ray Absorptiometry (DEXA) may be employed at baseline and at the end of the study.[1][13]
-
Data Analysis: Statistical analysis is performed to compare the mean change in weight and body composition from baseline between the treatment and control groups.
-
Assessment of Mood Changes
-
Objective: To detect and quantify changes in mood, including the emergence or worsening of depressive or anxious symptoms.
-
Methodology:
-
Validated Questionnaires: Standardized and validated self-report questionnaires are administered at baseline and at regular follow-up visits. Commonly used instruments include:
-
Beck Depression Inventory (BDI): A 21-item questionnaire assessing the severity of depressive symptoms.[10]
-
Patient Health Questionnaire-9 (PHQ-9): A 9-item depression scale widely used in clinical practice and research.[14][15]
-
Generalized Anxiety Disorder 7-item (GAD-7): A 7-item scale to screen for and measure the severity of generalized anxiety disorder.[14][15]
-
Mood Disorder Questionnaire (MDQ): A screening tool for bipolar spectrum disorder.[16]
-
Daily Record of Severity of Problems (DRSP): Used to track symptoms of Premenstrual Dysphoric Disorder (PMDD).[17]
-
-
Clinician-Administered Scales: In some trials, a clinician may administer scales like the Hamilton Rating Scale for Depression (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS) to provide a more objective assessment.[18]
-
Data Analysis: Changes in scores from baseline are compared between the treatment and placebo or active comparator groups to determine the impact of the progestin on mood.
-
Monitoring for Venous Thromboembolism (VTE)
-
Objective: To identify and document any occurrences of venous thromboembolic events, a known risk associated with hormonal therapies.
-
Methodology:
-
Exclusion Criteria: Patients with a personal or strong family history of VTE are often excluded from clinical trials of hormonal therapies.
-
Symptom Monitoring: At each study visit, participants are actively questioned about symptoms of VTE, which include pain, swelling, redness, or warmth in the legs (for Deep Vein Thrombosis - DVT), and shortness of breath, chest pain, or coughing up blood (for Pulmonary Embolism - PE).
-
Diagnostic Confirmation: If a participant develops symptoms suggestive of VTE, they undergo objective diagnostic testing, such as:
-
Compression Ultrasound: For suspected DVT.
-
Computed Tomography Pulmonary Angiography (CTPA) or Ventilation/Perfusion (V/Q) Scan: For suspected PE.
-
-
Adverse Event Reporting: All confirmed VTE events are recorded as serious adverse events and reported to regulatory authorities according to established guidelines from bodies like the FDA and EMA.[19][20][21][22]
-
Data Analysis: The incidence of VTE is compared between the treatment and control groups to calculate the relative risk.
-
Signaling Pathways and Experimental Workflows
The diverse side effects of progestins stem from their interaction with various steroid hormone receptors, leading to the activation or inhibition of specific signaling pathways. This compound, for instance, exhibits not only progestogenic activity but also glucocorticoid-like effects. Drospirenone is unique in its antimineralocorticoid and antiandrogenic properties.
Progesterone Receptor Signaling
Progestins exert their primary effects by binding to the progesterone receptor (PR), a nuclear receptor that acts as a ligand-activated transcription factor. This interaction modulates the expression of target genes involved in cell proliferation, differentiation, and apoptosis.
Off-Target Receptor Signaling
Many side effects of progestins are due to their cross-reactivity with other steroid receptors, such as the glucocorticoid receptor (GR), androgen receptor (AR), and mineralocorticoid receptor (MR).
Experimental Workflow for Side Effect Assessment in a Clinical Trial
The following diagram illustrates a typical workflow for assessing and reporting side effects in a clinical trial of a new progestin.
References
- 1. ascopubs.org [ascopubs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ctiexchange.org [ctiexchange.org]
- 4. Top Weight Gain Clinical Trials | Power [withpower.com]
- 5. A multicenter randomized clinical trial of etonogestrel and levonorgestrel contraceptive implants with nonrandomized copper intrauterine device controls: effect on weight variations up to 3 years after placement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Safer prescribing of therapeutic norethisterone for women at risk of venous thromboembolism | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. blogs.bmj.com [blogs.bmj.com]
- 9. Safety, efficacy, actions, and patient acceptability of drospirenone/ethinyl estradiol contraceptive pills in the treatment of premenstrual dysphoric disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of medroxyprogesterone on depressive symptoms in depressed and non-depressed perimenopausal and postmenopausal women following discontinuation of transdermal estradiol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levonorgestrel emergency contraception and bodyweight: are current recommendations consistent with historic data? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drospirenone and mood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Body Composition & Weight Change in Users of Progestin-only Contraception During the First Year of Use | Clinical Research Trial Listing [centerwatch.com]
- 14. The Patient Health Questionnaire Anxiety and Depression Scale (PHQ-ADS): Initial Validation in Three Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. novopsych.com [novopsych.com]
- 17. researchgate.net [researchgate.net]
- 18. Depression screening tools: PHQ, BDI, CES-D, EQ-5D, and more [medicalnewstoday.com]
- 19. FDA Issues Final Guidance on Adverse Event Reporting | Insights | Ropes & Gray LLP [ropesgray.com]
- 20. fda.gov [fda.gov]
- 21. Reporting safety information on clinical trials | European Medicines Agency (EMA) [ema.europa.eu]
- 22. FDA drafts safety reporting guidance for drug and device investigators | RAPS [raps.org]
Megestrol Acetate: A Potent Modulator of Multidrug Resistance in Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of megestrol acetate's efficacy in reversing multidrug resistance (MDR) against other known reversal agents. The following sections detail the experimental data, protocols, and underlying mechanisms, offering a comprehensive overview for advancing cancer chemotherapy.
Multidrug resistance remains a significant hurdle in the effective treatment of cancer. One of the primary mechanisms behind this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. This compound (MA), a synthetic progestin, has emerged as a promising agent capable of reversing this resistance. This guide synthesizes key experimental findings to validate and quantify the MDR reversal activity of this compound and compares it with other modulators.
Comparative Efficacy in Reversing Multidrug Resistance
This compound has been demonstrated to effectively sensitize multidrug-resistant cancer cell lines to various chemotherapeutic agents. Its activity has been benchmarked against other known MDR modulators, such as progesterone (a natural progestogen), verapamil (a calcium channel blocker), and nothis compound (another synthetic progestin).
Table 1: In Vitro Reversal of Doxorubicin Resistance in MCF-7/ADR Human Breast Cancer Cells [1][2][3]
| Compound | Concentration | Doxorubicin IC50 (µM) | Fold Reversal |
| Doxorubicin Alone | - | 1.9 | - |
| This compound | 1 µM | >1.9 | No significant change |
| 5 µM | >1.9 | No significant change | |
| Tamoxifen | 1 µM | >1.9 | No significant change |
| 5 µM | >1.9 | No significant change | |
| This compound + Tamoxifen | 1 µM + 1 µM | Significantly < 1.9 | Synergistic sensitization |
| 5 µM + 5 µM | Significantly < 1.9 | Synergistic sensitization | |
| Nothis compound | 5 µM | Not specified, 8-fold increase in chemosensitivity | 8 |
| 10 µM | Not specified, 12-fold increase in chemosensitivity | 12 | |
| 20 µM | Not specified, 21-fold increase in chemosensitivity | 21 |
Table 2: Comparative Reversal of Vincristine Resistance [4][5]
| Cell Line | Reversal Agent (Concentration) | Effect |
| SH-SY5Y/VCR (Neuroblastoma) | This compound (low doses) | More effective than Progesterone in sensitizing cells to Vincristine |
| KB-GSV2 (Epidermoid) | This compound (100 µM) | Markedly enhanced binding of [3H]-azidopine to P-gp |
| SH-SY5Y/VCR (Neuroblastoma) | Progesterone (100 µM) | Inhibited binding of a Vinca alkaloid photoaffinity analog to P-gp |
Mechanism of Action: Interaction with P-glycoprotein
The primary mechanism by which this compound reverses MDR is through its direct interaction with P-glycoprotein (P-gp).[6][7] This interaction inhibits the efflux pump's ability to expel chemotherapeutic drugs from the cancer cell.
Several studies have confirmed this interaction:
-
At a concentration of 100 μM, this compound inhibited the binding of a Vinca alkaloid photoaffinity analog to P-gp in MDR human neuroblastoma SH-SY5Y/VCR cells.[4][8]
-
This compound has been shown to enhance the binding of the P-gp ligand [3H]-azidopine to P-gp in both SH-SY5Y/VCR and KB-GSV2 cell lines, suggesting a direct interaction with the transporter.[4][8]
-
This biological activity is thought to be mediated through the unique binding of this compound to P-glycoprotein.[6][7]
Beyond direct P-gp inhibition, this compound may also influence signaling pathways that regulate the expression of MDR-related genes. For instance, in combination with arsenic trioxide in liver cancer cells, this compound enhanced the activation of the MAPK signaling pathway, which has been implicated in the regulation of ABC transporter expression.[9] Furthermore, studies with the related compound nothis compound have shown that it can downregulate the mRNA and protein expression of the MDR1 gene, which encodes for P-gp.[2][3]
Mechanism of this compound in MDR Reversal.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in the studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well for solid tumors) and incubate overnight at 37°C in a 5% CO₂ incubator.[10]
-
Drug Treatment: The following day, treat the cells with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of the MDR reversal agent (e.g., this compound). Incubate for 72 hours.[10]
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves. The fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the reversal agent.
MTT Assay Workflow.
Drug Accumulation and Efflux Assay (Flow Cytometry)
This assay measures the intracellular accumulation of fluorescent chemotherapeutic drugs like doxorubicin.
-
Cell Preparation: Harvest cells and resuspend them in fresh medium.
-
Drug Incubation: Incubate the cells (e.g., 2 x 10⁶ cells) with the fluorescent chemotherapeutic agent (e.g., doxorubicin at various concentrations) with or without the reversal agent for a specified time (e.g., 30 minutes at 37°C).[12]
-
Washing: Wash the cells with ice-cold PBS to remove extracellular drug.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Doxorubicin fluorescence is typically measured using an excitation wavelength of 488 nm and an emission filter of 585 nm ± 42 nm.[12][13]
-
Data Interpretation: An increase in the mean fluorescence intensity in the presence of the reversal agent indicates increased intracellular drug accumulation due to the inhibition of efflux pumps.
Drug Accumulation Assay Workflow.
MDR1 Gene Expression Analysis (RT-PCR)
This method quantifies the mRNA levels of the MDR1 gene, which encodes P-glycoprotein.
-
RNA Extraction: Isolate total RNA from treated and untreated cancer cells using a suitable kit.[14]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.[14]
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.[15]
-
Data Analysis: Calculate the relative expression of the MDR1 gene using the comparative Ct (ΔΔCt) method. A decrease in MDR1 expression in cells treated with the reversal agent suggests a mechanism involving transcriptional regulation.
Conclusion
The collective evidence strongly supports the role of this compound as an effective agent for reversing multidrug resistance in cancer cells. Its primary mechanism of action involves the direct inhibition of P-glycoprotein, a key contributor to drug efflux. Comparative studies demonstrate its potency, particularly in combination with other agents like tamoxifen. The detailed experimental protocols provided herein offer a foundation for further research into the clinical application of this compound as an MDR modulator. Future investigations should continue to explore its impact on relevant signaling pathways and its efficacy in in vivo models to translate these promising preclinical findings into improved cancer therapies. While clinical trials have yet to conclusively demonstrate its benefit in this context, the in vitro and preclinical in vivo data warrant further exploration.[16]
References
- 1. Sensitization to doxorubicin resistance in breast cancer cell lines by tamoxifen and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal effects of nothis compound on multidrug resistance in adriamycin-resistant MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal effects of nothis compound on multidrug resistance in adriamycin-resistant MCF7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reverses multidrug resistance and interacts with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. By inhibiting Src, verapamil and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced antitumor activity of combined this compound and arsenic trioxide treatment in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Flow Cytometric Clonogenic Assay Reveals the Single-Cell Potency of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | MDR1 Gene Polymorphisms and Its Association With Expression as a Clinical Relevance in Terms of Response to Chemotherapy and Prognosis in Ovarian Cancer [frontiersin.org]
- 15. Nonisotopic competitive RT-PCR assay to measure MDR1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Analysis of the In Vitro Cytotoxicity of Megestrol Acetate and Progesterone
This guide provides a detailed comparison of the in vitro cytotoxic effects of megestrol acetate, a synthetic progestin, and progesterone, the endogenous steroid hormone. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to delineate the cytotoxic profiles of these two compounds. While direct comparative studies are limited, this document compiles and contrasts findings from various independent investigations.
Overview of Cytotoxic Effects
Both this compound and progesterone have demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines in vitro. Their mechanisms of action, while overlapping in their engagement with progesterone receptors, exhibit distinct downstream signaling consequences. This compound's activity is noted in hepatocellular, endometrial, and breast cancer cells, whereas progesterone has shown cytotoxic potential in adrenocortical, breast, neuroblastoma, and ovarian cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and progesterone as reported in various studies. It is crucial to note that these values were determined using different cell lines and experimental conditions, which should be considered when making comparisons.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Assay Method | Reference |
| This compound | HepG2 | Hepatocellular Carcinoma | 260 µM | 24 hours | Colorimetric | [1] |
| Progesterone | MUC-1 | Adrenocortical Carcinoma | 67.58 µM | Not Specified | MTT Assay | [2] |
| Progesterone | ACC115m | Adrenocortical Carcinoma | 51.76 µM | Not Specified | MTT Assay | [2] |
| Progesterone | PC-3 | Prostate Cancer | 65.1 µM | Not Specified | MTT Assay | [3] |
Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used to assess the in vitro cytotoxicity of this compound and progesterone.
This compound Cytotoxicity Assay on HepG2 Cells[1]
-
Cell Culture: HepG2 cells were seeded in 96-well tissue culture plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours in a CO₂ incubator.
-
Compound Preparation: A 20 mM stock solution of this compound was freshly prepared in absolute ethanol.
-
Treatment: Aliquots of the stock solution were added to the wells to achieve the desired final concentrations.
-
Incubation: The cells were incubated with this compound for various time periods.
-
Viability Assessment: Cell survival was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
Progesterone Cytotoxicity Assay on Adrenocortical Carcinoma (ACC) Cells[2]
-
Cell Lines: The human NCI-H295R cell line and the MUC-1 cell line, derived from a metastatic ACC, were used.
-
Treatment: Cells were treated with increasing concentrations of progesterone (0.1–160 µM).
-
Viability Assessment: Cell viability was assessed using the MTT dye reduction assay. Untreated and drug-treated cells were incubated with MTT dye (final concentration of 0.5 mg/ml) and then solubilized with DMSO. Absorbance was measured at 540/620 nm using a spectrophotometer.
-
Proliferation Analysis: Cell proliferation rate was evaluated by direct counting with trypan blue discrimination.
Visualizing Methodologies and Mechanisms
To better illustrate the processes involved in cytotoxicity testing and the molecular pathways affected by these compounds, the following diagrams are provided.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Caption: this compound induces senescence via the PR-B/FOXO1 axis in endometrial cancer cells.[4]
Caption: Progesterone-mediated signaling leading to cell cycle arrest in breast cancer cells.[5]
Mechanisms of Cytotoxic Action
This compound
The cytotoxic effects of this compound are believed to be multifaceted. As a synthetic progestin, it binds to progesterone receptors, which can modulate the expression of genes involved in cell growth and differentiation.[6][7] In hepatocellular carcinoma cells, this compound has been shown to induce G1 phase cell cycle arrest followed by apoptosis.[1] Furthermore, in endometrial cancer cells, it can drive cellular senescence through its interaction with the progesterone receptor B/FOXO1 axis, leading to the upregulation of senescence markers p21 and p16, and the downregulation of cyclin D1.[4] It may also exert some of its effects through interaction with glucocorticoid receptors.[7][8]
Progesterone
Progesterone's cytotoxic mechanisms are also complex, involving both genomic and non-genomic pathways.[2] It can induce apoptosis and alter cell cycle distribution in various cancer cells.[9] In breast cancer cells, progesterone signaling through its receptor can activate the tumor suppressor TOB-1, which in turn can activate PTEN and increase the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest.[5] Progesterone can also regulate key signaling pathways related to cell proliferation and apoptosis, such as the PI3K/AKT and Ras/Raf/MEK/ERK pathways.[10] Its actions can be mediated through both nuclear and membrane-bound progesterone receptors.[10][11]
Conclusion
Both this compound and progesterone exhibit significant in vitro cytotoxic effects against various cancer cell lines, although their potencies appear to vary depending on the cell type and experimental conditions. Progesterone has demonstrated lower IC50 values in the reported studies, suggesting potentially greater potency in the tested cell lines compared to the single reported IC50 for this compound. The mechanisms underlying their cytotoxicity involve the modulation of cell cycle progression, induction of apoptosis or senescence, and regulation of key signaling pathways. The choice between these agents for further research or therapeutic development would depend on the specific cancer type and the desired molecular mechanism of action. Further direct comparative studies are warranted to provide a more definitive assessment of their relative cytotoxic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cytotoxic Effect of Progesterone, Tamoxifen and Their Combination in Experimental Cell Models of Human Adrenocortical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone regulates the proliferation of breast cancer cells – in vitro evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. aapharma.ca [aapharma.ca]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Effects of the Selective Ligands of Membrane Progesterone Receptors in Human Pancreatic Adenocarcinoma Cells BxPC3 - ProQuest [proquest.com]
Megestrol Acetate's Effect on Neuropeptide Y: A Comparative Analysis for Researchers
For researchers and drug development professionals, understanding the mechanism of action of appetite stimulants is crucial for developing effective therapies for conditions like cachexia. Megestrol acetate, a synthetic progestin, has been widely used to stimulate appetite, and its effects are believed to be mediated, at least in part, by an increase in neuropeptide Y (NPY), a potent orexigenic peptide in the hypothalamus.
This guide provides a comparative overview of this compound and alternative appetite stimulants, focusing on their validated effects and the experimental data supporting their use. While direct quantitative comparisons of their impact on NPY levels are limited in publicly available literature, this guide summarizes the clinical outcomes that are likely influenced by NPY signaling.
Comparative Clinical Performance
The following table summarizes the clinical efficacy of this compound and its alternatives in stimulating appetite and promoting weight gain, which are considered downstream effects of elevated NPY levels.
| Drug | Dosage | Effect on Appetite | Effect on Weight Gain | Key Findings & Citations |
| This compound | 160-800 mg/day | Significant improvement in appetite.[1][2] | Associated with weight gain.[1][2] | A widely used appetite stimulant, believed to act by increasing NPY synthesis and release.[3][4] |
| Mirtazapine | 15-30 mg/day | Showed improvement in appetite, though some studies suggest it is inferior to this compound.[1][2] | Associated with weight gain, but potentially less than this compound.[1][2] | A tetracyclic antidepressant, its appetite-stimulating effect is thought to be related to changes in NPY secretion.[2] |
| Dronabinol | 2.5-7.5 mg, every 4 hours as needed | Less effective at improving appetite compared to this compound.[5][6] | Less effective in promoting weight gain compared to this compound.[5][6] | A cannabinoid, its mechanism on NPY is not as well-established as this compound. |
| Olanzapine | 5 mg/day | May improve appetite, particularly in patients also experiencing nausea.[5] | Can cause weight gain, and combination with this compound may be more effective than this compound alone.[5] | An atypical antipsychotic, its effects on appetite may be linked to ghrelin signaling and subsequent NPY release.[5] |
| Dexamethasone | 2-8 mg/day | Can provide rapid appetite stimulation.[5] | Efficacy may decrease with long-term use.[7] | A corticosteroid, its mechanism is not primarily linked to direct NPY modulation. |
Experimental Protocols
Validating the effect of this compound and its alternatives on NPY levels requires precise and sensitive measurement techniques. The two most common methods are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA) for Neuropeptide Y
Radioimmunoassay is a highly sensitive technique for quantifying NPY in biological samples like plasma or tissue extracts.
Principle: This method is based on the competitive binding of radiolabeled NPY and unlabeled NPY (from the sample or standard) to a limited number of specific antibodies. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of NPY in the sample.
Generalized Protocol:
-
Sample Preparation: Plasma samples are typically extracted to remove interfering proteins. A common method is acid ethanol extraction.[3] Tissue samples are homogenized and extracted.
-
Assay Setup:
-
A standard curve is prepared using known concentrations of NPY.
-
Reaction tubes are set up for standards, quality controls, and unknown samples.
-
A specific anti-NPY antibody is added to each tube.
-
-
Incubation: A known amount of radiolabeled NPY (e.g., ¹²⁵I-NPY) is added to each tube. The tubes are then incubated to allow for competitive binding.
-
Separation: The antibody-bound NPY is separated from the free NPY. This can be achieved using a second antibody that precipitates the primary antibody or by using solid-phase coated tubes.
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: A standard curve is plotted, and the concentration of NPY in the unknown samples is determined by interpolating their radioactivity measurements on the curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Neuropeptide Y
ELISA is another common and sensitive method for NPY quantification, which does not involve radioactive materials.
Principle: A sandwich ELISA is typically used for NPY. Wells of a microplate are coated with a capture antibody specific for NPY. The sample is added, and any NPY present binds to the capture antibody. A second, detection antibody (often biotinylated) that recognizes a different epitope on NPY is then added. An enzyme-conjugated streptavidin is introduced, which binds to the biotinylated detection antibody. Finally, a substrate for the enzyme is added, producing a color change that is proportional to the amount of NPY in the sample.
Generalized Protocol:
-
Plate Preparation: A 96-well microplate is pre-coated with an anti-NPY capture antibody.
-
Standard and Sample Addition:
-
A standard curve is prepared with known concentrations of NPY.
-
Standards, controls, and samples are added to the wells and incubated.
-
-
Detection Antibody Addition: The wells are washed, and a biotinylated anti-NPY detection antibody is added and incubated.
-
Enzyme Conjugate Addition: After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.
-
Substrate Addition: The wells are washed again, and a chromogenic substrate (e.g., TMB) is added. The plate is incubated in the dark for color development.
-
Reaction Stoppage: A stop solution is added to terminate the enzymatic reaction.
-
Data Acquisition: The absorbance of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated, and the NPY concentrations in the samples are calculated.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of this compound's effect on appetite.
Caption: Experimental workflow for validating drug effects on NPY levels.
References
- 1. Neurobiology ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Mirtazapine versus Megestrol in the Treatment of Anorexia–Cachexia Syndrome in Patients with Advanced Cancer: A Randomized, Double-Blind, Controlled Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay for neuropeptide Y (NPY): chromatographic characterization of immunoreactivity in plasma and tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay of neuropeptide Y (NPY) in biological fluids. Circulating NPY levels depend on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. file.elabscience.com [file.elabscience.com]
megestrol acetate versus dronabinol for appetite stimulation in preclinical models
A Comparative Guide for Researchers in Drug Development
In the realm of therapeutic interventions for cachexia and anorexia, two prominent players, megestrol acetate and dronabinol, have long been the subject of clinical investigation. However, for researchers and scientists sculpting the next generation of appetite stimulants, a granular understanding of their performance in preclinical models is paramount. This guide provides an objective comparison of this compound and dronabinol, focusing on their efficacy in animal models, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
While direct head-to-head preclinical studies are not abundant in the available literature, this guide synthesizes data from various rodent models to offer a comparative perspective on their appetite-stimulating properties.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from preclinical studies investigating the effects of this compound and dronabinol on food intake and body weight. It is important to note that the data are derived from different experimental models and conditions, which should be taken into consideration when making direct comparisons.
| Parameter | This compound | Dronabinol (THC) |
| Animal Model | - Healthy Wistar rats- Zinc-deficient rats- Tumor-bearing NMRI mice | - Sprague-Dawley rats (Activity-Based Anorexia model)- Lewis rats |
| Dosage | - 50 mg/kg/day (rats)[1]- 100 mg/kg/day (zinc-deficient rats)[2] | - 2.0 mg/kg/day (rats, ABA model)[3]- 0.5-1.0 mg/kg (Lewis rats) |
| Key Findings | - Significantly increased food and water intake in healthy rats.[1]- Increased food intake in zinc-deficient rats to levels comparable to control animals.[2]- Prevented weight loss in tumor-bearing mice by increasing food and water intake.[4] | - Transiently increased chow intake in a rat model of activity-based anorexia.[3]- Attenuated body weight loss in the activity-based anorexia model.[3]- Produced small increases in the intake of high-fat and sweetened high-fat diets in Lewis rats. |
| Reported Efficacy | - Associated with a 90-140% increase in hypothalamic neuropeptide Y (NPY) concentrations.[1] | - Attenuated ABA-induced weight loss by about 12% compared to vehicle-treated rats.[5] |
Signaling Pathways
The appetite-stimulating effects of this compound and dronabinol are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound, a synthetic progestin, is believed to exert its orexigenic effects through the modulation of neuropeptide Y (NPY) in the hypothalamus, a key regulator of food intake.[1]
Dronabinol Signaling Pathway
Dronabinol, a synthetic form of delta-9-tetrahydrocannabinol (THC), stimulates appetite primarily through its interaction with the endocannabinoid system, specifically by activating cannabinoid receptor 1 (CB1R) in the brain.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of experimental protocols used in key studies.
This compound in a Tumor-Induced Cachexia Model[4]
-
Animal Model: Female NMRI mice.
-
Cachexia Induction: Subcutaneous implantation of MAC16 adenocarcinoma cells.
-
Drug Administration: this compound administered orally once daily.
-
Outcome Measures:
-
Daily measurement of food and water intake.
-
Body weight measured daily.
-
At the end of the study, carcass composition (water, fat, and fat-free dry mass) was determined.
-
-
Statistical Analysis: Comparison of treatment groups with control groups using appropriate statistical tests.
Dronabinol in an Activity-Based Anorexia (ABA) Model[3][5]
-
Animal Model: Female Sprague-Dawley rats.[3]
-
ABA Induction: Rats are housed in cages with running wheels and have restricted access to food (typically for a few hours each day). This combination leads to hyperactivity and a significant reduction in food intake and body weight.[3][7]
-
Drug Administration: THC (dronabinol) is typically administered via intraperitoneal (i.p.) injection daily.[5]
-
Outcome Measures:
-
Statistical Analysis: Comparison of THC-treated groups with vehicle-treated control groups.[5]
Experimental Workflow
The following diagram illustrates a general workflow for preclinical studies evaluating appetite-stimulating drugs.
Conclusion
Based on the available preclinical data, both this compound and dronabinol demonstrate appetite-stimulating effects in various rodent models. This compound appears to robustly increase food intake, potentially through its influence on the NPY system in the hypothalamus. Dronabinol's effects on appetite are mediated by the cannabinoid system and can attenuate weight loss in models of severe anorexia.
However, the lack of direct comparative preclinical studies makes it challenging to definitively declare one agent superior to the other in an animal setting. The choice of which compound to advance in a drug development program will likely depend on the specific etiology of the anorexia or cachexia being targeted, as well as considerations of the distinct pharmacological profiles and potential side effects of each drug. Further preclinical research employing standardized, head-to-head comparative models is warranted to provide a clearer picture of the relative efficacy of these two important therapeutic agents.
References
- 1. This compound stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increases short-term food intake in zinc-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cannabinoid Receptor Agonist THC Attenuates Weight Loss in a Rodent Model of Activity-Based Anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCORC [ccorc.mmjoutcomes.org]
- 6. What is the mechanism of Dronabinol? [synapse.patsnap.com]
- 7. Frontiers | Activity Based Anorexia as an Animal Model for Anorexia Nervosa–A Systematic Review [frontiersin.org]
Comparative Efficacy of Megestrol Acetate in Combination with Cytotoxic Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of megestrol acetate when used in combination with various cytotoxic agents in cancer therapy. The information is supported by experimental data from clinical trials and preclinical studies, with a focus on quantitative outcomes and detailed methodologies.
This compound, a synthetic progestin, has been utilized in oncology for its hormonal and appetite-stimulating properties.[1][2] Its combination with traditional cytotoxic agents has been explored in various cancer types with the aim of improving treatment outcomes. This guide synthesizes the available evidence on the comparative efficacy of these combination therapies.
Data Summary of Clinical Trials
The following tables summarize the quantitative data from key clinical trials investigating the combination of this compound with different cytotoxic agents.
Endometrial Cancer
| Trial/Study | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Key Toxicities (Grade 3/4) |
| Bevis et al.[3] | Paclitaxel (175 mg/m²) + Carboplatin (AUC 6) + this compound (160 mg/day) | 28 patients with advanced or recurrent endometrial cancer | Not explicitly stated, but 46% had no evidence of disease at follow-up.[3] | Mean: 40.2 months[3] | Mean: 50.1 months[3] | Neutropenia (78%), Anemia (21%), Deep Vein Thrombosis (3 patients), Pulmonary Thromboembolus (1 patient)[3] |
Small-Cell Lung Cancer (SCLC)
| Trial/Study | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Time to Progression | Median Overall Survival (OS) | Key Toxicities (Grade 3/4) |
| Rowland et al.[4] | Cisplatin + Etoposide + this compound (800 mg/day) | 243 patients with extensive-stage SCLC | 68%[5] | Not Reported | 8.2 months[5] | Thromboembolic events (9%)[5] |
| Rowland et al. (Placebo arm)[4] | Cisplatin + Etoposide + Placebo | 243 patients with extensive-stage SCLC | 80%[5] | Not Reported | 10.0 months[5] | Thromboembolic events (2%)[5] |
| Wood et al.[6] | Cyclophosphamide + Doxorubicin + Vincristine (CAV) / Etoposide + Cisplatin (alternating) + this compound (160 mg t.i.d.) | 65 patients with limited and advanced SCLC | No significant difference compared to placebo.[6] | Limited Disease: 43 weeks, Advanced Disease: 27 weeks[6] | Limited Disease: 75 weeks, Advanced Disease: 39 weeks[6] | Not significantly different from placebo.[6] |
| Wood et al. (Placebo arm)[6] | CAV / Etoposide + Cisplatin (alternating) + Placebo | 65 patients with limited and advanced SCLC | Not Reported | Limited Disease: 46 weeks, Advanced Disease: 28 weeks[6] | Limited Disease: 75 weeks, Advanced Disease: 41 weeks[6] | Not Reported |
Non-Small Cell Lung Cancer (NSCLC)
| Trial/Study | Treatment Regimen | Patient Population | Partial Remission Rate | Median Survival | Key Toxicities (Grade 3/4) |
| Levitt et al.[7] | Cisplatin (50 mg/m²) + Ifosfamide (2 g/m²) + Etoposide + this compound (250 mg/day) | 30 patients with Stage IIIB/IV NSCLC | 41%[7] | 10.5 months[7] | Neutropenia (63%), Pulmonary Embolism (2 patients)[7] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to facilitate critical evaluation and replication of the research.
Combination Therapy in Endometrial Cancer (Bevis et al.)[3]
-
Study Design: A phase II study to determine overall survival, progression-free interval, and toxicity.
-
Patient Population: 28 evaluable patients with Stage III/IV or recurrent endometrial carcinoma enrolled between October 2004 and April 2008.[3]
-
Treatment Protocol:
-
Paclitaxel 175 mg/m² administered intravenously.
-
Carboplatin at an area under the curve (AUC) of 6, administered intravenously every 21 days for 6 cycles.
-
This compound 40 mg administered orally four times daily for up to 5 years.[3]
-
-
Toxicity Management: Dose reductions were implemented for grade 3/4 hematologic toxicity.
Combination Therapy in Extensive-Stage Small-Cell Lung Cancer (Rowland et al.)[4]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 243 eligible patients with extensive-stage small-cell lung cancer.
-
Treatment Protocol:
-
Assessments: Quality of life was self-assessed using a linear visual analog scale at baseline, with each chemotherapy cycle, and 4 months post-treatment. Toxicity was evaluated through patient questionnaires and investigator reports.[4]
P-glycoprotein Modulation in Small-Cell Lung Cancer (Wood et al.)[6]
-
Study Design: A phase III, double-blind, placebo-controlled trial.
-
Patient Population: 130 eligible patients with limited and advanced stage small-cell lung cancer, randomized between 1992 and 1995.[6]
-
Treatment Protocol:
-
Standard first-line therapy with alternating courses of:
-
Cyclophosphamide, Doxorubicin, and Vincristine (CAV).
-
Etoposide and Cisplatin.
-
-
Patients were randomized to receive either this compound 160 mg three times daily or a placebo for 8 days, starting 3 days before each chemotherapy cycle.
-
Treatment was continued for a maximum of six cycles.[6]
-
-
Primary Endpoints: Median time to disease progression and median overall survival.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through multiple mechanisms, including hormonal modulation and interaction with drug resistance pathways.
Progesterone Receptor Signaling and FOXO1-Mediated Senescence
This compound, a synthetic progestin, binds to and activates the progesterone receptor (PR).[8] In endometrial cancer cells, this activation, specifically through the PR-B isoform, leads to the upregulation of the transcription factor FOXO1.[9] FOXO1, in turn, induces the expression of cell cycle inhibitors like p21 and p16, leading to G1 cell cycle arrest and cellular senescence, thereby inhibiting tumor growth.[9]
Overcoming Multidrug Resistance through P-glycoprotein Interaction
Some cytotoxic agents are rendered ineffective by the P-glycoprotein (P-gp) efflux pump, which removes drugs from cancer cells, conferring multidrug resistance (MDR).[10] this compound has been shown to interact with P-gp, potentially inhibiting its function.[1][10] This inhibition can lead to increased intracellular accumulation of cytotoxic drugs, thereby reversing MDR and enhancing their therapeutic effect.
Experimental Workflow for Evaluating Combination Therapy
The general workflow for clinical trials evaluating the efficacy of this compound in combination with cytotoxic agents involves several key stages, from patient selection to data analysis.
References
- 1. This compound as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Combination therapy with paclitaxel, carboplatin and this compound for the management of advanced stage or recurrent carcinoma of the endometrium: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized double-blind placebo-controlled trial of cisplatin and etoposide plus this compound/placebo in extensive-stage small-cell lung cancer: a North Central Cancer Treatment Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Results of a phase III, double-blind, placebo-controlled trial of this compound modulation of P-glycoprotein-mediated drug resistance in the first-line management of small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A brief intensive cisplatin-based outpatient chemotherapy regimen with filgrastim and this compound support for advanced non-small cell lung cancer: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reverses multidrug resistance and interacts with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Megestrol Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of megestrol acetate is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe management of this compound waste.
Core Principles of this compound Waste Management
The primary principle governing the disposal of this compound is adherence to all local, state, and federal regulations.[1][2] Waste disposal requirements can vary significantly by location, and it is the user's responsibility to be aware of and compliant with the laws in their area.[1] A general hierarchy of waste management—Reduction, Reuse, Recycling, and Disposal—should be considered.[1]
Key Disposal Don'ts:
-
Do NOT discharge into sewer or waterways. [1][3][4] this compound is considered an environmental hazard, and spillage into drains or water courses must be prevented.[1]
-
Do NOT dispose of with household garbage. [4]
-
Do NOT reuse empty containers without proper decontamination.[5] Puncture containers to prevent re-use.[1]
Recommended Disposal Methods
For unused or waste this compound, the following disposal methods are generally recommended, subject to local regulations:
-
Incineration: Dispose of the material in a licensed apparatus after mixing with a suitable combustible material.[1]
-
Licensed Landfill: Burial in a licensed landfill is another approved method.[1]
Consult with a licensed waste management authority to identify a suitable treatment or disposal facility.[1]
Spill Management and Personal Protective Equipment (PPE)
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel. The required response varies depending on the size of the spill.
Personal Protective Equipment (PPE) for Handling this compound:
| Equipment | Specifications |
| Eye Protection | Chemical goggles or a face shield.[1] |
| Hand Protection | Protective gloves.[6] |
| Body Protection | Lab coat or other protective overgarment.[7] |
| Respiratory Protection | For dust, a NIOSH-certified respirator is recommended.[1] For larger spills or aerosol-generating procedures, an air-purifying respirator may be necessary.[7] |
Spill Cleanup Procedures:
| Spill Size | Procedure |
| Minor Spills | - Wear appropriate PPE.[1] - Use dry clean-up procedures to avoid generating dust.[1] - Dampen with water to prevent dusting before sweeping.[1] - Vacuuming with a HEPA-filtered, explosion-proof vacuum is also an option.[1] - Place collected material in sealed, labeled containers for disposal.[1] |
| Major Spills | - Alert personnel in the area and emergency responders.[1] - Wear full protective clothing.[1] - Contain the spill and prevent it from entering drains or waterways.[1] - Recover as much product as possible.[1] - Follow the same clean-up procedures as for minor spills (dry clean-up, dampening, or vacuuming).[1] - After removal, wash the area with large amounts of water and prevent runoff into drains.[1] |
Experimental Protocols for this compound Transformation
Forced Degradation Study Inspired Protocol
This hypothetical protocol is based on forced degradation studies of medroxyprogesterone acetate, a structurally related progestin.[7][8] These conditions are designed to degrade the compound and would require further analysis to confirm the degradation products.
Objective: To degrade this compound under various stress conditions.
Methodologies:
-
Acidic Degradation:
-
Basic Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 0.2 N Sodium Hydroxide (NaOH).
-
Maintain the solution at ambient temperature for 7 days.[8]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photodegradation:
Following any of these degradation procedures, the resulting mixture should be treated as chemical waste and disposed of according to institutional and regulatory guidelines.
In Vitro Oxidation Assay Protocol
This protocol is adapted from studies on the in vitro metabolism of this compound and can be used to achieve its oxidative transformation.[4]
Objective: To oxidize this compound using human liver microsomes.
Methodology:
-
Prepare the Reaction Mixture: In a final volume of 200 µL, combine:
-
This compound (100 µM)
-
NADPH Regenerating System Solution A (1.3 mM NADP+, 3.3 mM glucose 6-phosphate, 3.3 mM MgCl₂)
-
Pooled human liver microsomes (0.12 mg protein)
-
100 mM potassium phosphate buffer (pH 7.4)[4]
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes.[4]
-
Initiate the Reaction: Add NADPH Regenerating System Solution B (0.4 U/mL glucose 6-phosphate dehydrogenase) and incubate for 25 minutes at 37°C.[4]
-
Terminate the Reaction: Add 200 µL of cold methanol containing an internal standard.[4]
-
Protein Removal: Centrifuge at 20,817 g for 15 minutes to precipitate the protein.[4]
-
Analysis: Analyze the supernatant by HPLC to confirm the transformation of this compound.[4]
The resulting solution should be disposed of as chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. METABOLISM OF this compound IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
